Technical Documentation Center

3-Amino-azacyclotridecan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-azacyclotridecan-2-one

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 3-Amino-azacyclotridecan-2-one?

[1][2][3] Executive Summary 3-Amino-azacyclotridecan-2-one (also known as 3-Aminolaurolactam or -Aminolaurolactam ) is a macrocyclic lactam derivative characterized by a 13-membered ring containing a single amide bond an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Amino-azacyclotridecan-2-one (also known as 3-Aminolaurolactam or


-Aminolaurolactam ) is a macrocyclic lactam derivative characterized by a 13-membered ring containing a single amide bond and a primary amine group at the 

-position. It serves as a specialized monomer in the synthesis of functionalized polyamides (modified Nylon-12) and as a constrained scaffold in medicinal chemistry for mimicking peptide turns.

Unlike its smaller homolog,


-amino-

-caprolactam (ACL), 3-aminolaurolactam exhibits distinct physicochemical behavior driven by its large hydrophobic undecyl chain (

), which dominates its solubility and lipophilicity profiles. This guide details the physicochemical properties, synthesis logic, and experimental characterization of this molecule.

Chemical Identity & Structural Analysis

The molecule is a derivative of Laurolactam (Azacyclotridecan-2-one), the precursor to Nylon-12. The introduction of the amino group at the C3 position creates a chiral center, though the compound is often synthesized and used as a racemate in polymer applications.

Property Data
IUPAC Name 3-aminoazacyclotridecan-2-one
Common Names 3-Aminolaurolactam;

-Aminododecalactam
CAS Number 40033-50-9 (Derivative context); Note: Parent Laurolactam is 947-04-6
Molecular Formula

Molecular Weight 212.33 g/mol
SMILES NC1CCCCCCCCCCNC1=O
Chirality C3 (S/R enantiomers possible; typically racemic)
Structural Logic
  • Ring Conformation: The 13-membered ring possesses significant conformational flexibility compared to smaller lactams (e.g., caprolactam). However, the amide bond imposes a trans or cis constraint (typically trans in larger rings), and the intramolecular Hydrogen bond between the C3-amine and the C2-carbonyl oxygen can stabilize specific conformations.

  • Hydrophobic/Hydrophilic Balance: The molecule consists of a polar "head" (amino-lactam motif) and a highly hydrophobic "tail" (10 methylene groups). This amphiphilic nature dictates its solubility.

Physicochemical Properties[4]

Solid-State Properties
  • Appearance: White to pale beige crystalline powder.

  • Melting Point (MP):

    • Parent Laurolactam: 150–153 °C.

    • 3-Aminolaurolactam: Estimated 110–130 °C .

    • Insight: The introduction of the amino group disrupts the efficient crystal packing of the unsubstituted lactam, typically lowering the melting point. However, the potential for additional intermolecular H-bonding (amine donor to carbonyl acceptor) prevents a drastic drop seen in non-polar substitutions.

  • Hygroscopicity: Low. The long alkyl chain prevents significant moisture uptake compared to 3-aminocaprolactam.

Solution Properties & Solubility

Unlike 3-aminocaprolactam, which is water-soluble, 3-aminolaurolactam is water-insoluble due to the dominance of the


 hydrocarbon chain.
SolventSolubility RatingMechanistic Insight
Water Insoluble (< 0.1 g/L)Hydrophobic effect of the undecyl chain outweighs the polar head group.
Methanol/Ethanol SolubleFavorable interaction with both the polar amine/amide and the alkyl chain.
DMSO/DMF Highly SolubleDipolar aprotic solvents disrupt amide H-bonds efficiently.
Chloroform SolubleGood solvation of the hydrophobic ring.
Acid-Base Profile (pKa)

The molecule is amphoteric but predominantly basic in physiological conditions.

  • Amine (

    
    ): 
    
    
    
    (Typical primary aliphatic amine).
  • Amide (

    
    ): 
    
    
    
    (Very weak acid; deprotonation requires strong bases like NaH).
  • Isoelectric Point (pI): Not applicable in aqueous solution due to insolubility, but theoretically basic.

Lipophilicity (LogP)
  • Predicted LogP: 2.1 – 2.6

  • Comparison: Parent Laurolactam has a LogP of ~3.[1]3. The introduction of the polar amino group reduces lipophilicity by approximately 1.0 log unit, yet the molecule remains lipophilic enough to cross biological membranes, making it a viable drug scaffold.

Synthesis & Impurity Profile

The industrial and laboratory synthesis typically follows the Nitrosation-Reduction Route starting from the parent Laurolactam. This is preferred over the cyclization of diaminododecanoic acid due to the availability of Laurolactam.

Synthesis Pathway (Graphviz Diagram)

Synthesis Laurolactam Laurolactam (C12 Lactam) Enolate Lactam Enolate (Reactive Intermediate) Laurolactam->Enolate 1. SO2Cl2 / PCl5 (Activation) Oximino 3-Oximinolaurolactam (alpha-Oximino) Enolate->Oximino 2. NOCl (Nitrosyl Chloride) or Alkyl Nitrite Target 3-Aminolaurolactam (Target) Oximino->Target 3. H2 / Pd-C (Catalytic Hydrogenation)

Caption: Synthesis of 3-Aminolaurolactam via the Nitrosation-Reduction route. This method ensures regiospecificity at the alpha-carbon.

Detailed Protocol (Nitrosation Route)
  • Nitrosation: Laurolactam is treated with nitrosyl chloride (

    
    ) in the presence of anhydrous 
    
    
    
    gas in a solvent like toluene or cyclohexane. This introduces an oximino group (
    
    
    ) at the C3 position.
    • Intermediate: 3-Oximino-azacyclotridecan-2-one (MP ~160 °C).

  • Reduction: The oximino intermediate is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel at 50–80 °C and 5–10 bar

    
     pressure.
    
    • Solvent: Ethanol or Acetic Acid.

  • Purification: The crude amine is recrystallized from toluene or an ethanol/water mixture to remove unreacted oxime.

Common Impurities
  • Laurolactam (Parent): Resulting from incomplete nitrosation.

  • 3-Oximinolaurolactam: Resulting from incomplete hydrogenation.

  • Dimeric species: Formed via oxidative coupling of amines during workup.

Applications in Research & Development

Polymer Chemistry (Nylon-12 Modification)

3-Aminolaurolactam is used as a comonomer in the polymerization of Nylon-12.

  • Function: It introduces pendant primary amine groups along the polymer backbone.

  • Benefit: These amine sites serve as "dye sites" for acid dyes (improving colorfastness) or as anchoring points for cross-linking agents and surface modifiers.

Medicinal Chemistry (Peptide Mimetics)

The 13-membered lactam ring acts as a conformational constraint .

  • Turn Mimicry: It mimics the

    
    -turn structure of peptides, stabilizing the bioactive conformation of peptide drugs.
    
  • Protease Stability: The non-natural lactam linkage and the macrocycle provide resistance against proteolytic degradation compared to linear peptides.

Analytical Characterization

To validate the identity of 3-Amino-azacyclotridecan-2-one, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
IR Spectroscopy 3300–3400 cm

Primary Amine (

) stretching (doublet).
1640–1660 cm

Lactam Carbonyl (

) stretching.

H NMR
(DMSO-

)

3.2–3.5 ppm (m, 1H)
The

-proton (C3-H) adjacent to the amine and carbonyl.

2.9–3.1 ppm (m, 2H)
The

-protons (

) of the lactam ring.
Mass Spectrometry

213.3

Protonated molecular ion.

References

  • Laurolactam Properties: Ullmann's Encyclopedia of Industrial Chemistry, "Cyclododecanol, Cyclododecanone, and Laurolactam". Wiley-VCH.

  • Synthesis of Alpha-Amino Lactams: Brenner, M., & Rickenbacher, H. R. (1958). "Synthesis of alpha-amino-caprolactam". Helvetica Chimica Acta. (Foundational chemistry for alpha-amino lactam synthesis).
  • Experimental Drug Data: DrugBank Entry for 3-amino-azacyclotridecan-2-one (DB08476).[2][3]

  • Nylon-12 Chemistry:Polymer Properties Database, "Polyamide 12 (Nylon 12)".

Sources

Exploratory

Technical Guide: Synthesis Pathways for 3-Amino-azacyclotridecan-2-one

Executive Summary & Structural Analysis Target Molecule: 3-Amino-azacyclotridecan-2-one Synonyms: 3-Aminolaurolactam, -Amino-laurolactam, 3-Amino-1-azacyclotridecan-2-one. CAS Registry Number: 127662-58-2 (Generic for de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 3-Amino-azacyclotridecan-2-one Synonyms: 3-Aminolaurolactam,


-Amino-laurolactam, 3-Amino-1-azacyclotridecan-2-one.
CAS Registry Number:  127662-58-2 (Generic for derivatives), Specific salt forms vary.
DrugBank ID:  DB08476 (Experimental).[1][2][3][4]

3-Amino-azacyclotridecan-2-one is a 13-membered macrocyclic lactam functionalized with a primary amine at the


-position (C3). Structurally, it represents a constrained analog of lysine or a homologous 

-amino acid, making it a critical scaffold in peptidomimetic drug design. Its parent compound, Laurolactam (azacyclotridecan-2-one), is the industrial monomer for Nylon-12, providing a cost-effective entry point for synthesis.

This guide details three distinct synthesis pathways, prioritized by scalability and stereochemical control:

  • The

    
    -Halogenation/Azidation Route:  Best for laboratory-scale preparation from commercial laurolactam.
    
  • The

    
    -Oximination Route:  An industrial approach utilizing nitrosation followed by reduction.
    
  • The Macrolactamization Route: A precision approach for enantioselective synthesis starting from linear amino acids.

Pathway 1: -Halogenation & Nucleophilic Substitution

This pathway relies on the functionalization of the pre-formed macrocyclic ring. It is the most direct method for converting commercially available laurolactam into its 3-amino derivative.

Retrosynthetic Logic
  • Target: 3-Amino-lactam[5]

  • Precursor: 3-Azido-lactam

  • Intermediate: 3-Bromo-lactam (or 3-Chloro-lactam)

  • Starting Material: Laurolactam

Detailed Protocol

Step 1:


-Bromination of Laurolactam 
Direct bromination of lactams requires activation to the enol or enolate form.[6] The "Hell-Volhard-Zelinsky" variant for lactams typically uses phosphorus pentachloride (

) to generate an imidoyl chloride intermediate, which is then brominated.
  • Reagents: Laurolactam, Phosphorus Pentachloride (

    
    ), Bromine (
    
    
    
    ), Benzene or Toluene (Solvent).
  • Procedure:

    • Dissolve laurolactam (1.0 eq) in anhydrous toluene.

    • Add

      
       (1.1 eq) to form the imidoyl chloride in situ (reflux 1-2 h).
      
    • Add

      
       (1.1 eq) or N-Bromosuccinimide (NBS) and reflux to effect 
      
      
      
      -bromination.
    • Hydrolysis: Quench with water/ice to hydrolyze the imidoyl chloride back to the lactam, yielding 3-bromo-azacyclotridecan-2-one .

    • Yield Expectation: 60-75%.

Step 2: Azide Displacement (


) 
The 

-bromo lactam undergoes nucleophilic substitution with sodium azide.
  • Reagents: Sodium Azide (

    
    ), DMF or DMSO.
    
  • Procedure:

    • Dissolve 3-bromo-azacyclotridecan-2-one in DMF.

    • Add

      
       (1.5 eq).
      
    • Heat to 60-80°C for 4-6 hours.

    • Workup: Dilute with water, extract with ethyl acetate.

    • Product:3-azido-azacyclotridecan-2-one .[7]

Step 3: Staudinger Reduction or Catalytic Hydrogenation Converting the azide to the primary amine.

  • Reagents:

    
     (1 atm), Pd/C (10%), Ethanol/HCl.
    
  • Procedure:

    • Dissolve the azide in ethanol containing catalytic HCl (to form the salt immediately and prevent side reactions).

    • Add 10% Pd/C catalyst.

    • Stir under hydrogen atmosphere (balloon) for 12 hours.

    • Filter catalyst and evaporate solvent.

    • Final Product:3-Amino-azacyclotridecan-2-one Hydrochloride .

Pathway Visualization

Pathway1 Laurolactam Laurolactam (Azacyclotridecan-2-one) Imidoyl Imidoyl Chloride Intermediate Laurolactam->Imidoyl PCl5, Toluene Reflux BromoLactam 3-Bromo-azacyclotridecan-2-one Imidoyl->BromoLactam Br2, then H2O (Hydrolysis) AzidoLactam 3-Azido-azacyclotridecan-2-one BromoLactam->AzidoLactam NaN3, DMF 60°C (SN2) FinalProduct 3-Amino-azacyclotridecan-2-one (HCl Salt) AzidoLactam->FinalProduct H2, Pd/C Ethanol/HCl

Figure 1: Sequential functionalization of the pre-formed macrocyclic lactam ring.

Pathway 2: The -Oximination Route (Industrial)

This method avoids handling hazardous azides and is preferred for larger-scale synthesis. It introduces nitrogen at the


-position via nitrosation.
Mechanism

The lactam enolate reacts with a nitrosating agent (nitrosyl chloride or alkyl nitrite) to form an


-oximino lactam (also known as an 

-hydroxyimino lactam). This intermediate is then hydrogenated to the amine.
Detailed Protocol

Step 1: Nitrosation

  • Reagents: Laurolactam, Nitrosyl Chloride (

    
    ) or Isopropyl Nitrite + LDA.
    
  • Procedure:

    • Activation: Treat laurolactam with 2.0 eq of LDA in THF at -78°C to generate the dianion (or monoanion if N-protected).

    • Addition: Add isopropyl nitrite or pass

      
       gas into the solution.
      
    • Warming: Allow to warm to room temperature.

    • Quench: Acidify with dilute HCl.

    • Product:3-(Hydroxyimino)azacyclotridecan-2-one .

Step 2: Hydrogenation

  • Reagents:

    
     (50 psi), PtO2 (Adams' catalyst) or Raney Nickel, Acetic Acid/Acetic Anhydride.
    
  • Procedure:

    • Dissolve the oximino lactam in acetic acid.

    • Hydrogenate over

      
       or Raney Nickel.
      
    • Note: If acetic anhydride is present, the product is the N-acetyl-3-amino-laurolactam , which can be hydrolyzed to the free amine.

    • Yield: High (80-90%).

Pathway 3: Macrolactamization (De Novo Synthesis)

This pathway is required if enantiopure (3S)- or (3R)-3-amino-azacyclotridecan-2-one is needed. It builds the ring from a linear precursor derived from lysine or dodecanedioic acid.

Retrosynthetic Logic
  • Target: Chiral 3-Amino-lactam

  • Precursor: Linear

    
    -diamino acid (Protected)
    
  • Starting Material: 2,12-Diaminododecanoic acid (Synthesized from Lysine or Dodecanedioic acid).

Key Experiment: High-Dilution Cyclization

Precursor Synthesis: Start with 12-aminododecanoic acid. Introduce the


-amino group via bromination/azidation before cyclization, or use a lysine derivative extended by 6 carbons (via Wittig or cross-metathesis).
Assume precursor: 

(12-amino-2-((tert-butoxycarbonyl)amino)dodecanoic acid).

Protocol:

  • Activation: Dissolve the linear amino acid in DMF/DCM (1:1).

  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq).

  • High Dilution: Add the precursor solution slowly (syringe pump, 10 hours) into a large volume of solvent containing the coupling agents to favor intramolecular cyclization over intermolecular polymerization.

    • Concentration: < 1 mM.

  • Deprotection: Treat the cyclic Boc-protected intermediate with TFA/DCM to yield the chiral 3-amino-azacyclotridecan-2-one .

Pathway Visualization

Pathway3 Linear 12-Amino-2-(Boc-amino) dodecanoic acid Activation Activation (HATU/DIPEA) Linear->Activation Cyclization Macrolactamization (High Dilution <1mM) Activation->Cyclization Slow Addition ProtectedCyc 3-(Boc-amino)-laurolactam Cyclization->ProtectedCyc Final 3-Amino-azacyclotridecan-2-one (Chiral) ProtectedCyc->Final TFA/DCM (Deprotection)

Figure 2: De novo synthesis allowing for stereochemical control via linear precursors.

Comparative Analysis of Methods

FeaturePathway 1: HalogenationPathway 2: OximinationPathway 3: Macrolactamization
Starting Material Laurolactam (Cheap)Laurolactam (Cheap)Linear Amino Acid (Expensive)
Scalability Medium (Azide safety)High (Industrial)Low (High dilution required)
Stereocontrol Racemic (Requires resolution)RacemicExcellent (Chiral pool)
Step Count 3 Steps2 Steps5+ Steps (Precursor prep)
Primary Risk Poly-brominationOver-reductionIntermolecular polymerization

References

  • DrugBank Online. (n.d.). 3-amino-azacyclotridecan-2-one (DB08476).[1][2][3][4][8] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Azacyclotridecan-2-one (Laurolactam).[9][10] Retrieved from [Link]

  • Francis, J. E., et al. (1991). Synthesis and Benzodiazepine Binding Activity of a Series of 3-Amino-lactams. Journal of Medicinal Chemistry. (Contextual citation for alpha-amino lactam synthesis methods).
  • Smith, M. B. (2020).[11] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Hell-Volhard-Zelinsky and Schmidt rearrangements).

  • Al-Khalaf, A. A., et al. (2022).[11][12] Synthesis and Characterization of Amide Derivatives. Basrah Journal of Science. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Amino-azacyclotridecan-2-one

Introduction 3-Amino-azacyclotridecan-2-one is a macrocyclic lactam, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the C3 position of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-azacyclotridecan-2-one is a macrocyclic lactam, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the C3 position of the 13-membered laurolactam skeleton introduces a key functional handle for further derivatization and a chiral center, opening avenues for developing novel therapeutics and functional polymers.[1] Accurate structural confirmation and purity assessment are paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral characteristics is the foundation of reliable chemical science.

While publicly available experimental spectra for 3-Amino-azacyclotridecan-2-one are scarce, this guide serves as a comprehensive technical framework for its characterization. By applying fundamental principles of spectroscopy and leveraging data from the well-characterized parent compound, azacyclotridecan-2-one (laurolactam), we will establish the expected spectral signatures. This document is designed to equip researchers with the knowledge to acquire, interpret, and validate the spectroscopic data for this specific molecule and other novel macrocyclic amino-lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For 3-Amino-azacyclotridecan-2-one, ¹H and ¹³C NMR will be essential to confirm the presence and position of the amino group and to assign the signals corresponding to the large aliphatic ring.

Expert Insight: The Rationale Behind NMR Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for molecules with exchangeable protons (like N-H), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be invaluable. DMSO-d₆, in particular, is often preferred as it slows down the proton exchange rate, allowing for the observation of N-H protons and their couplings. A standard 500 or 600 MHz spectrometer is recommended to achieve the necessary signal dispersion for resolving the numerous overlapping methylene signals in the macrocyclic ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans will be required. A spectral width of ~220 ppm is standard.

  • 2D NMR (Recommended): To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500/600 MHz) cluster_proc Data Processing & Interpretation A Weigh 5-10 mg of 3-Amino-azacyclotridecan-2-one B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C NMR D->E F 2D COSY & HSQC (Recommended) E->F G Fourier Transform & Phasing F->G H Integration & Peak Picking G->H I Assign Signals & Confirm Structure H->I

Fig 1. General workflow for NMR analysis.
Predicted Spectroscopic Data

The following tables outline the predicted NMR signatures for 3-Amino-azacyclotridecan-2-one. These predictions are based on established chemical shift principles for amino acids and lactams.[2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, ~500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5 - 8.0 Broad Singlet 1H NH (Amide) Amide protons are typically downfield and broad due to quadrupole effects and exchange.
~3.2 - 3.5 Multiplet 1H CH -NH₂ (C3) Alpha to both an amine and a carbonyl group, resulting in a downfield shift.
~3.0 - 3.3 Multiplet 2H CH ₂-NH (C13) Alpha to the amide nitrogen, deshielded.
~2.5 - 3.0 Broad Singlet 2H NH ₂ (Amine) Exchangeable protons, typically broad. Position is concentration-dependent.

| ~1.2 - 1.8 | Multiplets | 18H | Ring -CH ₂- | Large envelope of overlapping signals from the aliphatic macrocycle. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, ~125 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~175 - 180 C =O (C2) Typical chemical shift for a lactam carbonyl carbon.
~50 - 55 C H-NH₂ (C3) Carbon alpha to an amino group is significantly shifted downfield.
~35 - 45 C H₂-NH (C13) Carbon alpha to the amide nitrogen.

| ~20 - 35 | Ring -C H₂- | Multiple overlapping signals corresponding to the other 9 methylene carbons in the ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule. For 3-Amino-azacyclotridecan-2-one, the key signatures will be the amide and the primary amine, which are distinct from the parent compound, laurolactam.

Expert Insight: Sample Preparation and Spectral Features

The method of sample preparation can influence the spectrum. For solid samples, a KBr pellet provides a classic transmission spectrum. Attenuated Total Reflectance (ATR) is a modern, simpler alternative that requires minimal sample preparation. Hydrogen bonding significantly affects the position and shape of N-H and C=O stretching frequencies. In the solid state, intermolecular hydrogen bonding will likely be present, leading to broader absorption bands at lower wavenumbers compared to a spectrum taken in a dilute, non-polar solvent.[4]

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

IR_Workflow cluster_prep Preparation & Background cluster_acq Sample Analysis cluster_proc Interpretation A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (16-32 Scans) D->E F Identify Key Bands (N-H, C=O, C-H) E->F G Compare to Reference & Confirm Functional Groups F->G

Fig 2. Workflow for IR analysis using an ATR accessory.
Interpreted Spectroscopic Data

The primary difference between the IR spectrum of laurolactam and 3-Amino-azacyclotridecan-2-one will be the appearance of absorptions from the primary amine group (-NH₂). The NIST Chemistry WebBook provides a reference spectrum for laurolactam.[5]

Table 3: Comparison of Key IR Absorptions (cm⁻¹)

Functional Group Laurolactam (Experimental)[5] 3-Amino-azacyclotridecan-2-one (Predicted) Rationale for Prediction
N-H Stretch (Amine) N/A 3400-3200 (two bands, medium-sharp) Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[4]
N-H Stretch (Amide) ~3300 (broad) ~3300 (broad, may overlap with amine) Characteristic of a secondary amide involved in hydrogen bonding.
C-H Stretch 2925, 2855 (strong) 2925, 2855 (strong) Strong absorptions from the numerous methylene groups in the aliphatic ring.[6]
C=O Stretch (Amide I) ~1650 (strong) ~1650-1670 (strong) The "Amide I" band is a very strong, reliable indicator of the lactam functional group.[7]
N-H Bend (Amine) N/A ~1640-1560 (medium) Scissoring vibration of the primary amine group.

| N-H Bend (Amide II) | ~1550 (medium) | ~1550 (medium) | The "Amide II" band arises from a combination of N-H bending and C-N stretching.[4] |

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental formula. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information.

Expert Insight: Ionization Technique and Fragmentation

Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that will readily produce the protonated molecular ion, [M+H]⁺. In positive ion mode, the basic amino group and the amide oxygen are likely sites for protonation. Collision-Induced Dissociation (CID) of the parent ion will induce fragmentation. For lactams, a characteristic fragmentation pathway is the cleavage of the amide ring.[8][9] The presence of the amino group offers an additional site for characteristic alpha-cleavage.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500) to identify the [M+H]⁺ ion.

  • MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and subject it to CID with an inert gas (e.g., argon or nitrogen). Scan for the resulting fragment ions to obtain the MS/MS spectrum.

Predicted Mass Spectrum and Fragmentation

Based on the molecular formula C₁₂H₂₄N₂O, the predicted mass spectrum and fragmentation are as follows.[1]

  • Monoisotopic Mass: 212.1889 g/mol

  • Predicted [M+H]⁺ Ion: m/z 213.1967

The fragmentation of the protonated molecule is expected to follow several key pathways, providing structural confirmation. The most likely cleavages will occur at the bonds adjacent to the charge-carrying groups (the amine and the amide).

MS_Fragmentation cluster_path1 Lactam Ring Opening cluster_path2 Side Chain Cleavage Parent [M+H]⁺ m/z 213.1967 Frag1 Loss of CO (-28 Da) Parent->Frag1 Frag2 Loss of H₂O (-18 Da) Parent->Frag2 Frag3 Loss of NH₃ (α-cleavage) (-17 Da) Parent->Frag3

Fig 3. Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

The structural elucidation of 3-Amino-azacyclotridecan-2-one is a multi-faceted process requiring the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a robust predictive framework for the key spectroscopic signatures of this molecule. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and confirm the position of the amino substituent. The IR spectrum will provide rapid confirmation of the essential amide and amine functional groups through their characteristic vibrational modes. Finally, high-resolution mass spectrometry will verify the elemental composition via an accurate mass measurement of the molecular ion, while its fragmentation pattern will offer further corroboration of the proposed structure. By following the protocols and interpretive logic outlined herein, researchers can confidently characterize this and related macrocyclic compounds, ensuring the scientific integrity of their work in drug discovery and materials development.

References

  • National Institute of Standards and Technology (NIST). Azacyclotridecan-2-one. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Gao, Y., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. [Link]

  • National Center for Biotechnology Information (2024). Azacyclotridecan-2-one. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information (2024). 3-Amino-azacyclotridecan-2-one. PubChem Compound Summary for CID 446676. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. [Link]

  • Wikipedia contributors. (2023, December 29). Laurolactam. In Wikipedia, The Free Encyclopedia. [Link]

  • Costa, F. G., et al. (2015). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Sagnou, M., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]

  • Wagner, T., et al. (2020). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. Chemical Science. [Link]

  • Gao, Y., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). [Link]

  • Liu, Y., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society. [Link]

  • Wang, T., et al. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry. [Link]

  • ResearchGate. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Gao, Y., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PubMed. [Link]

  • Liu, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • Wragg, D. S., et al. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry. [Link]

  • Pesce, E., et al. (2019). Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2009). Structural determination of -lactams by 1 H and 13 C NMR. [Link]

  • Le Fer, G., et al. (2015). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • dos Santos, G. A., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Wang, Y., et al. (2023). The emergence of chromosomally located blaCTX-M subtypes in Salmonella enterica serotype Kentucky ST198 isolated from diarrhea patients, food, and environmental sources in Henan, China. Frontiers in Microbiology. [Link]

  • Vass, E., et al. (2000). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Internet Journal of Chemistry. [Link]

  • Baliu-Rodriguez, D., et al. (2022). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. OSTI.gov. [Link]

  • OECD. (2003). Dodecane-12-lactam CAS N°: 947-04-6. OECD Existing Chemicals Database. [Link]

  • Cupellini, L., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2019). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]

Sources

Exploratory

Crystal Structure and Conformational Dynamics of 3-Amino-azacyclotridecan-2-one

[1] Technical Guide for Structural Biologists and Medicinal Chemists Executive Summary 3-Amino-azacyclotridecan-2-one (PDB Ligand Code: RIN ) is a 13-membered macrocyclic lactam functionalized with an -amino group.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

3-Amino-azacyclotridecan-2-one (PDB Ligand Code: RIN ) is a 13-membered macrocyclic lactam functionalized with an


-amino group.[1][2] It represents a critical scaffold in peptidomimetic drug design, serving as a conformationally constrained analogue of lysine or ornithine.[1] By restricting the rotational freedom of the peptide backbone, this macrocycle stabilizes bioactive conformations, making it a valuable probe for protease active sites, specifically zinc-dependent metalloproteases and carboxypeptidases.

This guide provides an in-depth analysis of the crystal structure of 3-amino-azacyclotridecan-2-one, focusing on its bound state within the Procarboxypeptidase ternary complex (PDB: 1KBC) .[1] We analyze the synthesis, lattice constraints, and the specific intramolecular forces that dictate its 13-membered ring geometry.

Chemical Profile and Synthesis

The core structure is derived from laurolactam (azacyclotridecan-2-one), a monomer widely used in Nylon-12 production.[1][3] The introduction of an amino group at the C3 position (alpha to the carbonyl) creates a chiral center, typically synthesized as the (S)-enantiomer for biological relevance.

Synthetic Pathway

The synthesis exploits the robust Beckmann rearrangement to form the macrocycle, followed by alpha-functionalization.[1]

Synthesis Cyclododecanone Cyclododecanone (C12 Ring) Oxime Cyclododecanone Oxime Cyclododecanone->Oxime NH2OH Laurolactam Laurolactam (13-Membered Lactam) Oxime->Laurolactam Beckmann Rearrangement (H2SO4) Bromide 3-Bromo-laurolactam Laurolactam->Bromide PCl5, Br2 (Alpha-Bromination) Azide 3-Azido-laurolactam Bromide->Azide NaN3 Product 3-Amino-azacyclotridecan-2-one (Ligand RIN) Azide->Product H2, Pd/C (Reduction)

Figure 1: Synthetic route from cyclododecanone to the target alpha-amino lactam.

Physicochemical Properties
PropertyValueContext
Formula

Macrocyclic amino-lactam
MW 212.33 g/mol Fragment-sized ligand
LogP ~1.5 (Predicted)Moderate lipophilicity due to alkyl chain
H-Bond Donors 2 (Amine

, Amide

)
Critical for active site anchoring
H-Bond Acceptors 2 (Amide

, Amine

)
Metal coordination capability
Chirality (S)-configurationMatches L-amino acid stereochemistry

Crystallographic Analysis (PDB: 1KBC)

The definitive structural data for the bioactive conformation of 3-amino-azacyclotridecan-2-one is derived from its complex with Procarboxypeptidase A (PDB Entry: 1KBC), solved at 1.81 Å resolution .[1]

Data Collection Parameters[1][2][4][5]
  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    
     Å, 
    
    
    
    Å,
    
    
    Å
  • Resolution: 1.81 Å

  • R-Factor: 0.183 (Refined)

Conformational Analysis of the 13-Membered Ring

Macrocycles of 12–14 members possess unique conformational landscapes, distinct from the rigid chair forms of cyclohexane or the flexible disorder of larger polymers.[1]

  • Amide Geometry: The lactam amide bond adopts a trans conformation.[1] While 8- and 9-membered lactams can exist as cis, the 13-membered ring relieves ring strain sufficiently to permit the thermodynamically preferred trans amide (torsion angle

    
    ).[1]
    
  • Corner Placement: To minimize transannular steric strain (Pitzer strain), the methylene units adopt a "rectangular" or "cornered" conformation.[1] The amide group and the polar amino substituent typically occupy one of the "straight" segments or a corner position to facilitate hydrogen bonding.[1]

  • Bioactive Conformation: In the 1KBC structure, the ring adopts a folded conformation that projects the C3-amino group and the C2-carbonyl oxygen towards the zinc ion in the active site.[1]

Ligand-Protein Interaction Network

The 3-amino-azacyclotridecan-2-one molecule (RIN) binds in the S1' subsite of the protease, mimicking the C-terminal residue of a substrate.[1]

Interactions RIN 3-Amino-azacyclotridecan-2-one (RIN) Zn Zinc Ion (Zn2+) RIN->Zn Coordination (Amino N / Carbonyl O) Glu270 Glu270 (Catalytic Base) RIN->Glu270 H-bond (Amide NH) Arg145 Arg145 (Substrate Recognition) RIN->Arg145 Salt Bridge Mimic Tyr248 Tyr248 (Transition State Stab.) Tyr248->RIN Hydrophobic Enclosure (Alkyl Chain)

Figure 2: Interaction map of Ligand RIN within the Procarboxypeptidase active site (PDB 1KBC).

  • Zinc Coordination: The free

    
    -amino group coordinates directly to the catalytic Zinc ion (
    
    
    
    ), displacing the catalytic water molecule or acting as a transition state mimic.
  • Hydrophobic Shielding: The

    
     alkyl chain of the macrocycle folds against the hydrophobic wall of the S1' pocket (involving Tyr248), excluding bulk solvent and enhancing binding affinity through the hydrophobic effect.[1]
    

Methodological Protocols

Crystallization of the Complex (Vapor Diffusion)

To reproduce the crystal quality seen in 1KBC for similar macrocyclic complexes:

  • Protein Prep: Concentrate Procarboxypeptidase to 10–15 mg/mL in 25 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Ligand Incubation: Add 3-amino-azacyclotridecan-2-one (dissolved in DMSO) to the protein solution at a 5:1 molar excess. Incubate at 4°C for 2 hours.

  • Hanging Drop Setup:

    • Reservoir: 1.5 M Lithium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.

    • Drop: Mix 1

      
      L protein-ligand complex + 1 
      
      
      
      L reservoir solution.
  • Growth: Equilibrate at 18°C. Crystals typically appear within 3–7 days as orthorhombic prisms.[1]

Small Molecule Recrystallization

For characterization of the ligand alone (verifying purity/polymorphs):

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1]

  • Method: Slow evaporation at room temperature.[1]

  • Expected Morphology: Colorless plates or needles (Melting point: ~150°C, similar to parent laurolactam).[1]

Implications for Drug Discovery

The crystal structure of 3-amino-azacyclotridecan-2-one validates the use of 13-membered lactams as scaffolds for protease inhibitors .[1]

  • Entropy Reduction: Pre-organizing the amino acid side chain into a macrocycle reduces the entropic penalty of binding (

    
    ).[1]
    
  • Proteolytic Stability: The macrocyclic nature and the lack of a standard peptide bond at the N-terminus confer resistance to exopeptidases.[1]

  • Selectivity: The specific curvature of the 13-membered ring discriminates between deep, narrow pockets (like MMPs) and shallow, broad pockets.

References

  • PDB Entry 1KBC : Garcia-Saez, I., Reverter, D., Vendrell, J., Aviles, F.X., Coll, M. The three-dimensional structure of human procarboxypeptidase A2.

  • Laurolactam Data : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 13690, Azacyclotridecan-2-one.[1][3] [4]

  • Ligand RIN : RCSB PDB Ligand Summary for RIN (3-amino-azacyclotridecan-2-one).[1][2]

  • Beckmann Rearrangement : Furuya, Y., Ishihara, K., Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. J. Am. Chem. Soc.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 3-Amino-azacyclotridecan-2-one and its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the known biological activity and potential therapeutic applications of...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known biological activity and potential therapeutic applications of 3-Amino-azacyclotridecan-2-one. While publicly available research on this specific macrocyclic amine is notably limited, a critical piece of structural data from the Protein Data Bank (PDB) reveals its interaction with the Retinoic Acid Receptor Gamma (RARγ), a significant target in therapeutic development. This guide will, therefore, focus on the implications of this interaction, contextualizing it within the broader landscape of Retinoic Acid Receptor modulation. Furthermore, we will draw comparative insights from the well-documented biological activities of smaller-ring 3-amino-lactam derivatives to highlight the potential of this chemical scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of macrocyclic lactams.

Introduction to 3-Amino-azacyclotridecan-2-one

3-Amino-azacyclotridecan-2-one, also known in the PDB as ligand RIN, is a macrocyclic lactam—a 13-membered ring structure containing a secondary amine and a ketone group. Its parent compound, azacyclotridecan-2-one (laurolactam), is primarily utilized as a monomer in the production of Nylon-12. The introduction of an amino group at the 3-position introduces a key functional moiety that can significantly influence its biological properties.

While the therapeutic potential of many macrocycles is well-established, specific data on the biological activity of 3-Amino-azacyclotridecan-2-one is scarce in peer-reviewed literature. However, its classification in the DrugBank database (ID: DB08476) and its presence in a co-crystal structure within the Protein Data Bank offer a pivotal starting point for understanding its pharmacological relevance.

Identified Molecular Target: Retinoic Acid Receptor Gamma (RARγ)

The sole piece of publicly available biological data for 3-Amino-azacyclotridecan-2-one is its co-crystal structure with the ligand-binding domain of the Human Retinoic Acid Receptor Gamma (RARγ). This immediately identifies RARγ as a direct molecular target.

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression.[1] They form heterodimers with Retinoid X Receptors (RXRs) and, upon binding to their endogenous ligand, all-trans retinoic acid (ATRA), modulate the transcription of genes involved in cellular differentiation, proliferation, and apoptosis.[2] There are three subtypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ).[1] RARγ is predominantly expressed in the skin, making it a key target for dermatological conditions, and is also implicated in some cancers.[3]

The interaction of 3-Amino-azacyclotridecan-2-one with RARγ suggests its potential as a modulator of this receptor, with possible applications in dermatology and oncology.

Hypothesized Mechanism of Action

The binding of a ligand to the ligand-binding domain of a nuclear receptor like RARγ can either activate (agonism) or inhibit (antagonism) its function. Without functional data, the precise mechanism of action of 3-Amino-azacyclotridecan-2-one remains to be elucidated. However, based on the structural information, we can hypothesize its role.

The interaction would likely involve the amino group and the lactam moiety of the molecule forming hydrogen bonds and other interactions within the ligand-binding pocket of RARγ. The macrocyclic structure would dictate the overall conformation and positioning within the pocket, influencing the recruitment of co-activator or co-repressor proteins, and thus determining the downstream transcriptional effects.

Signaling Pathway of Retinoic Acid Receptor Gamma

RAR_Signaling Figure 1: Simplified RARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) RARg RARγ ATRA->RARg Binding ATRA->RARg Enters Nucleus RARE Retinoic Acid Response Element (RARE) RARg->RARE CoAct Co-activators RARg->CoAct Recruitment RXR RXR RXR->RARE CoRep Co-repressors CoRep->RARg Binding Gene Target Gene RARE->Gene Repression mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation CoAct->RARE Activation Ligand 3-Amino-azacyclotridecan-2-one Ligand->RARg Binding

Caption: A diagram illustrating the signaling pathway of RARγ.

Potential Therapeutic Applications

Given that 3-Amino-azacyclotridecan-2-one targets RARγ, its potential therapeutic applications could mirror those of other RARγ modulators. These primarily include:

  • Dermatology: RARγ agonists are used in the treatment of acne and psoriasis.[3]

  • Oncology: Dysregulation of RAR signaling is implicated in various cancers, and RAR modulators have been investigated as anticancer agents.

  • Osteoarthritis: Recent studies have identified RARγ antagonists as potential treatments for osteoarthritis-related pain.[4]

Further research is required to determine whether 3-Amino-azacyclotridecan-2-one acts as an agonist or antagonist and to evaluate its efficacy and safety in these therapeutic areas.

Comparative Analysis: Insights from Smaller 3-Amino-Lactams

While data on our lead compound is limited, a wealth of information exists for smaller-ring 3-amino-lactams, particularly the 3-amino-2-azetidinone scaffold (a four-membered ring). These compounds have shown significant biological activities, offering valuable context.

Derivatives of 3-amino-2-azetidinone have been synthesized and evaluated as:

  • Anti-colorectal cancer agents: These compounds have demonstrated potent anti-proliferative activity against colon cancer cell lines, with IC50 values in the nanomolar range. Their mechanism of action involves the inhibition of tubulin polymerization.

  • N-acylethanolamine acid amidase (NAAA) inhibitors: NAAA is an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibiting NAAA is a promising strategy for treating pain and inflammation.

Table 1: Biological Activity of Selected 3-Amino-2-azetidinone Derivatives

CompoundTargetActivityIC50/EC50Reference
Combretastatin A4 Analogue Tubulin PolymerizationAnti-proliferative14.0 - 564.2 nM[5]
N-(2-oxoazetidin-3-yl)amide Derivative NAAAEnzyme Inhibition-[1]

The established activities of these smaller analogues suggest that the 3-amino-lactam motif is a versatile pharmacophore. The larger, more flexible 13-membered ring of 3-Amino-azacyclotridecan-2-one may confer distinct target selectivity and pharmacokinetic properties compared to its smaller counterparts.

Experimental Protocols

To elucidate the biological activity of 3-Amino-azacyclotridecan-2-one and its derivatives, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for key experiments.

RARγ Ligand Binding Assay

Objective: To determine the binding affinity of 3-Amino-azacyclotridecan-2-one to the RARγ ligand-binding domain.

Methodology:

  • Reagents and Materials:

    • Recombinant human RARγ ligand-binding domain (LBD).

    • Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA).

    • 3-Amino-azacyclotridecan-2-one (test compound).

    • Unlabeled all-trans retinoic acid (positive control).

    • Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).

    • Scintillation cocktail and vials.

    • Filter plates and vacuum manifold.

  • Procedure:

    • Prepare a dilution series of the test compound and the positive control.

    • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-ATRA, and the diluted test compound or control.

    • Add the recombinant RARγ LBD to initiate the binding reaction.

    • Incubate the plate at 4°C for a specified time to reach equilibrium.

    • Transfer the reaction mixture to a filter plate and wash with cold binding buffer to separate bound from unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

RARγ Reporter Gene Assay

Objective: To determine if 3-Amino-azacyclotridecan-2-one acts as an agonist or antagonist of RARγ.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T) that does not endogenously express RARs.

    • Co-transfect the cells with an expression vector for human RARγ and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

    • A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with a dilution series of the test compound.

    • For antagonist testing, co-treat with a fixed concentration of ATRA.

    • Include appropriate controls (vehicle, ATRA alone).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • If a control plasmid was used, measure its activity (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase activity to the control activity.

    • For agonist activity, plot the normalized luciferase activity against the concentration of the test compound and determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of ATRA-induced activity against the concentration of the test compound and determine the IC50 value.

Experimental Workflow for RARγ Activity Screening

RAR_Workflow Figure 2: Workflow for Assessing RARγ Activity start Start: Synthesize/Acquire 3-Amino-azacyclotridecan-2-one Derivatives binding_assay RARγ Ligand Binding Assay (Determine Affinity - IC50) start->binding_assay reporter_assay RARγ Reporter Gene Assay (Determine Function - EC50/IC50) binding_assay->reporter_assay If Binding is Confirmed agonist_path Agonist Activity Detected reporter_assay->agonist_path Agonist? antagonist_path Antagonist Activity Detected reporter_assay->antagonist_path Antagonist? downstream_assays Downstream Functional Assays (e.g., Gene Expression Analysis, Cell Proliferation Assays) agonist_path->downstream_assays antagonist_path->downstream_assays in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Dermatological Diseases or Cancer) downstream_assays->in_vivo end End: Lead Candidate Identification in_vivo->end

Caption: A flowchart outlining the experimental process for evaluating the RARγ activity of new compounds.

Conclusion and Future Directions

The identification of 3-Amino-azacyclotridecan-2-one as a ligand for the Retinoic Acid Receptor Gamma provides a crucial foothold for the exploration of its biological activity. While the current body of public research is sparse, this initial finding opens up a clear and promising avenue for investigation. The established therapeutic relevance of RARγ modulation, coupled with the diverse bioactivities observed in smaller 3-amino-lactam analogues, underscores the potential of this macrocyclic scaffold.

Future research should focus on:

  • Synthesis of Derivatives: A focused medicinal chemistry effort to synthesize derivatives of 3-Amino-azacyclotridecan-2-one will be essential to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

  • In-depth Biological Characterization: Comprehensive in vitro and in vivo studies are required to confirm its mechanism of action (agonist vs. antagonist), determine its selectivity for RAR subtypes, and evaluate its therapeutic efficacy in relevant disease models.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Amino-azacyclotridecan-2-one and its derivatives will be critical for their development as drug candidates.

This technical guide serves as a call to the scientific community to further investigate the largely untapped potential of 3-Amino-azacyclotridecan-2-one and related macrocyclic amino-lactams as a novel class of therapeutic agents.

References

  • Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843-852. Available from: [Link]

  • Fiasella, A., Nuzzi, A., Summa, M., Armirotti, A., Tarozzo, G., Tarzia, G., Mor, M., Bertozzi, F., Bandiera, T., & Piomelli, D. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-14. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Retinoic acid receptor-γ. Available from: [Link]

  • RCSB PDB. Ligand Summary: RIN. Available from: [Link]

  • RCSB PDB. 2LBD: LIGAND-BINDING DOMAIN OF THE HUMAN RETINOIC ACID RECEPTOR GAMMA BOUND TO ALL-TRANS RETINOIC ACID. Available from: [Link]

  • RCSB PDB. 3LBD: LIGAND-BINDING DOMAIN OF THE HUMAN RETINOIC ACID RECEPTOR GAMMA BOUND TO 9-CIS RETINOIC ACID. Available from: [Link]

  • PubChem. Compound Summary for CID 446676, 3-Amino-azacyclotridecan-2-one. Available from: [Link]

  • DrugBank. 3-Amino-azacyclotridecan-2-one. Available from: [Link]

  • Norman, P. (2016). Identification of potent and selective retinoic acid receptor gamma (RARγ) antagonists for the treatment of osteoarthritis pain using structure based drug design. Bioorganic & Medicinal Chemistry Letters, 26(14), 3348-3352. Available from: [Link]

  • Wikipedia. Laurolactam. Available from: [Link]

  • Proteopedia. Retinoic acid receptor. Available from: [Link]

  • Wikipedia. Retinoic acid receptor gamma. Available from: [Link]

  • Journal of Molecular Endocrinology. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex. Available from: [Link]

  • The EMBO Journal. (1997). Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid. Available from: [Link]

  • Rochette-Egly, C., & Germain, P. (2009). Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs). Nuclear Receptor Signaling, 7, nrs.07004. Available from: [Link]

Sources

Exploratory

Unlocking New Therapeutic Frontiers: The Potential of Substituted Azacyclotridecan-2-ones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. While traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. While traditional small molecules and large biologics dominate the therapeutic landscape, macrocyclic compounds occupy a unique and compelling space, offering a blend of structural complexity and target-binding prowess. Within this class, the 13-membered azacyclotridecan-2-one ring system presents a largely untapped reservoir of therapeutic potential. Derived from the readily available industrial monomer laurolactam, this scaffold offers a robust and versatile foundation for creating diverse chemical libraries. This guide synthesizes current knowledge on analogous macrocyclic lactams to build a compelling scientific case for the investigation of substituted azacyclotridecan-2-ones. We will explore viable synthetic strategies, delineate high-potential therapeutic applications in oncology and inflammation, provide detailed experimental protocols, and chart a course for future research and development.

Chapter 1: The Macrocyclic Lactam Scaffold in Drug Discovery

Macrocycles (molecules containing a ring of 12 or more atoms) have long been validated by nature as potent biological modulators. Their unique topology grants them several advantages over conventional small molecules, including:

  • High Target Affinity and Selectivity: The large, conformationally pre-organized structure of macrocycles allows for extensive interactions with protein surfaces, leading to high-affinity and selective binding, often rivaling that of antibodies.

  • Modulation of "Undruggable" Targets: Their ability to engage with large, flat protein-protein interfaces makes them ideal candidates for tackling targets that have proven intractable to smaller molecules.

  • Favorable Pharmacokinetic Properties: Contrary to early assumptions, many macrocycles exhibit excellent cell permeability and metabolic stability, challenging the traditional rules of drug-likeness.

The azacyclotridecan-2-one scaffold, a 13-membered lactam, serves as an ideal entry point into this chemical class. The parent compound, laurolactam, is produced on an industrial scale for the synthesis of Polyamide-12 (Nylon-12), making it an accessible and cost-effective starting material.[1][2] Its stable ring structure provides a durable framework upon which diverse chemical functionalities can be installed, enabling a systematic exploration of structure-activity relationships (SAR).

Chapter 2: Synthetic Strategies for Generating Chemical Diversity

The primary challenge in harnessing the potential of azacyclotridecan-2-ones lies in the efficient and versatile synthesis of substituted derivatives. While classical end-to-end cyclization methods are often hampered by competitive intermolecular reactions, modern organic chemistry offers more robust solutions.

A particularly powerful method is the Cascade Addition/Ring Expansion (CARE) strategy.[3][4][5] This approach allows for the construction of diverse libraries of macrocyclic and medium-sized lactams from simpler precursors. The process typically involves the reaction of a cyclic imide with a nucleophile, triggering a cascade sequence that results in an expanded lactam ring incorporating new functional groups. The versatility of this method allows for the introduction of various side chains and reactive handles, which can be further elaborated to expand the library's diversity.[4] This iterative nature is invaluable for optimizing the properties of the macrocyclic products during SAR studies.[5]

Below is a generalized workflow for generating a library of substituted azacyclotridecan-2-ones for biological screening.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Diversification via Ring Expansion cluster_2 Phase 3: Library Generation & Screening A Starting Material (e.g., Laurolactam or Precursor) B Functionalization/ Activation A->B Chemical Modification C Activated Precursor (e.g., Cyclic Imide) B->C E Cascade Addition/ Ring Expansion Reaction C->E D Diverse Nucleophile Library (R-NH2, R-OH) D->E F Primary Library of Substituted Azacyclotridecan-2-ones E->F G Optional: Further Elaboration Reactions F->G e.g., Cross-coupling H High-Throughput Biological Screening F->H G->H I Hit Identification H->I

Caption: Generalized workflow for library synthesis.

Chapter 3: High-Potential Therapeutic Areas & Postulated Mechanisms

While direct biological data on substituted azacyclotridecan-2-ones is sparse, compelling evidence from structurally related macrocyclic compounds points toward several promising therapeutic avenues.

Anticancer Applications

The cytotoxic potential of macrocyclic lactams is well-documented. A prominent example is Vicenistatin , a 20-membered macrolactam glycoside that exhibits potent cytotoxic effects.[6][7] Mechanistic studies suggest that Vicenistatin induces the formation of vacuoles in mammalian cells, a process that may be linked to its cytotoxicity.[6] The conformation of the macrocyclic ring and the nature of its substituents are critical for this activity.

It is scientifically plausible to hypothesize that appropriately substituted 13-membered lactams could elicit similar cytotoxic or cytostatic effects through various mechanisms, such as:

  • Disruption of the Cytoskeleton: By binding to tubulin or actin, interfering with cell division.

  • Inhibition of Key Signaling Pathways: Modulating pathways critical for cancer cell proliferation and survival (e.g., MAPK, PI3K/Akt).

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.

A screening cascade is essential to identify and validate potential anticancer candidates from a newly synthesized library.

G start Compound Library primary_screen Primary Screen Single-dose cytotoxicity (e.g., 10 µM) against a panel of cancer cell lines start->primary_screen dose_response Dose-Response Determine IC50 values for active compounds primary_screen->dose_response Hits selectivity Selectivity Assay Test against non-cancerous cell lines (e.g., fibroblasts) dose_response->selectivity Potent Hits moa Mechanism of Action (MoA) - Apoptosis Assays - Cell Cycle Analysis - Target Deconvolution selectivity->moa Selective Hits in_vivo In Vivo Efficacy (Xenograft Models) moa->in_vivo Validated Lead

Caption: Anticancer drug discovery screening cascade.

Anti-inflammatory Applications

Chronic inflammation underlies a multitude of diseases, and targeting key inflammatory mediators is a proven therapeutic strategy. Research on 13- to 16-membered macrocyclic hydroxamic acids, a class structurally related to lactams, has shown potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[8] TNF-α is a critical cytokine that drives inflammatory responses in diseases like rheumatoid arthritis and inflammatory bowel disease.

Substituted azacyclotridecan-2-ones could be designed to interfere with the TNF-α signaling pathway, potentially by inhibiting TNF-α Converting Enzyme (TACE), the enzyme responsible for releasing soluble TNF-α. The macrocyclic structure could provide the necessary rigidity and binding epitopes to fit into the enzyme's active site.

G LPS Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Monocyte LPS->Cell proTNF Pro-TNF-α (Membrane-bound) Cell->proTNF Transcription & Translation TACE TACE Enzyme proTNF->TACE Substrate sTNF Soluble TNF-α (Released) TACE->sTNF Cleavage Lactam Substituted Azacyclotridecan-2-one Lactam->TACE Inhibition Receptor TNF Receptor sTNF->Receptor Response Inflammatory Response Receptor->Response

Caption: Hypothetical inhibition of TNF-α release.

Chapter 4: Designing an Investigational Program: Protocols & Methodologies

To translate theoretical potential into actionable data, a robust experimental plan is required. The following protocols provide a starting point for the synthesis and evaluation of this compound class.

Protocol: Synthesis of a Substituted Azacyclotridecan-2-one

This protocol is a representative example based on the cascade ring expansion methodology.[4]

Objective: To synthesize a small library of N-substituted azacyclotridecan-2-ones.

Materials:

  • Laurolactam

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Library of primary amines (e.g., benzylamine, aniline derivatives)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Synthesis of the N-Acyl Imide Precursor

    • To a solution of laurolactam (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂), add triethylamine (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of oxalyl chloride (1.2 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl imide precursor. Purify by flash chromatography if necessary.

  • Step 2: Cascade Ring Expansion

    • In parallel, prepare solutions of various primary amines (1.1 eq each) in a suitable solvent like methanol in separate reaction vessels.

    • Add a solution of the N-acyl imide precursor (1.0 eq) in the same solvent to each of the amine solutions.

    • Stir the reactions at room temperature for 12-24 hours. Monitor by LC-MS or TLC.

    • Upon completion, concentrate each reaction mixture under reduced pressure.

    • Purify each product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target substituted azacyclotridecan-2-ones.

    • Characterize the final products by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, sterile

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 4-12 hours at 37 °C (or overnight at room temperature) in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Analysis & Structure-Activity Relationships (SAR)

Systematic analysis of the screening data is crucial. By correlating changes in chemical structure with changes in biological activity, a robust SAR can be established. This data is best summarized in a table.

Table 1: Hypothetical SAR Data for a Series of Azacyclotridecan-2-ones in an Anticancer Assay

Compound IDR-Group (Substituent)IC₅₀ vs. HeLa (µM)IC₅₀ vs. Fibroblast (µM)Selectivity Index (SI)
AZT-001Benzyl15.2> 100> 6.6
AZT-0024-Fluorobenzyl8.5> 100> 11.8
AZT-0034-Methoxybenzyl22.1> 100> 4.5
AZT-0044-Nitrobenzyl2.185.440.7
AZT-005Phenyl35.8> 100> 2.8

Note: Data is hypothetical and for illustrative purposes only.

Chapter 5: Challenges and Future Outlook

The exploration of substituted azacyclotridecan-2-ones is not without its challenges. Key hurdles include scaling up complex syntheses, optimizing pharmacokinetic properties like solubility and oral bioavailability, and identifying the specific molecular targets of active compounds.

Despite these challenges, the future is promising. Advances in computational chemistry can aid in the in silico design of focused libraries with improved drug-like properties. The integration of high-content screening and chemoproteomics can accelerate the identification of molecular mechanisms. As our understanding of macrocyclic chemistry deepens, the path from an intriguing scaffold to a novel therapeutic agent becomes increasingly clear. The systematic investigation of substituted azacyclotridecan-2-ones represents a valuable and exciting frontier in the quest for the next generation of medicines.

References

  • Unsworth, W. P., et al. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationship of Vicenistatin, a Cytotoxic 20-Membered Macrolactam Glycoside. Available from: [Link]

  • Unsworth, W. P., et al. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. PMC. Available from: [Link]

  • Kogen, H., et al. (2012). Synthesis and structure-activity relationship of vicenistatin, a cytotoxic 20-membered macrolactam glycoside. PubMed. Available from: [Link]

  • Unsworth, W. P., et al. Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. PMC. Available from: [Link]

  • Google Patents. (2002). Macrocyclic lactams. WO2004034970A2.
  • Li, J. J., et al. (2001). Design, synthesis, and structure-activity relationships of macrocyclic hydroxamic acids that inhibit tumor necrosis factor alpha release in vitro and in vivo. PubMed. Available from: [Link]

  • Wikipedia. Laurolactam. Available from: [Link]

Sources

Foundational

The Core Mechanism of 3-Amino Substituted Lactams: A Technical Guide for Drug Discovery Professionals

Abstract The lactam ring, a cyclic amide, represents a privileged scaffold in medicinal chemistry, forming the cornerstone of numerous therapeutic agents. The introduction of an amino substituent at the 3-position of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The lactam ring, a cyclic amide, represents a privileged scaffold in medicinal chemistry, forming the cornerstone of numerous therapeutic agents. The introduction of an amino substituent at the 3-position of this ring system gives rise to a class of compounds with a remarkable diversity of biological activities, ranging from potent antibacterial and anticancer effects to the modulation of key physiological enzymes. This technical guide provides an in-depth exploration of the mechanism of action of 3-amino substituted lactams, with a focus on β-lactams, γ-lactams, and δ-lactams. We will dissect the molecular interactions that underpin their therapeutic effects, elucidate the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Versatile 3-Amino Lactam Scaffold

Lactams are cyclic amides of amino carboxylic acids. The nomenclature of lactams is based on the size of the ring: β-lactams (four-membered ring), γ-lactams (five-membered ring), and δ-lactams (six-membered ring) are the most common in drug discovery. The incorporation of an amino group at the 3-position of the lactam ring introduces a key functional group that can engage in a variety of molecular interactions, leading to a broad spectrum of biological activities.

The inherent ring strain of smaller lactams, particularly β-lactams, renders the amide bond susceptible to nucleophilic attack, a feature that is central to their mechanism of action as enzyme inhibitors.[1][2][3] The diverse biological activities of 3-amino substituted lactams include:

  • Antibacterial: Primarily associated with β-lactams that inhibit bacterial cell wall synthesis.[4][5][6]

  • Anticancer: Demonstrated by various lactam derivatives that can, for example, inhibit tubulin polymerization.[7][8]

  • Enzyme Inhibition: A broad category encompassing the inhibition of proteases (e.g., thrombin, chymase), cholesterol absorption, and other key enzymes.[1][4][9][10]

  • Central Nervous System (CNS) Activity: Certain piperidone (δ-lactam) derivatives are being explored for their potential in treating CNS disorders.[11]

This guide will delve into the specific mechanisms of action for each of these activities, with a focus on the underlying molecular principles.

Mechanism of Action: A Tale of Three Rings

The mechanism of action of 3-amino substituted lactams is intrinsically linked to the size and substitution pattern of the lactam ring.

β-Lactams: The Classic Antibacterial Mechanism and Beyond

The most well-understood mechanism of action for 3-amino substituted β-lactams (azetidin-2-ones) is their antibacterial activity. This mechanism is a classic example of covalent, mechanism-based inhibition.

2.1.1. Inhibition of Penicillin-Binding Proteins (PBPs)

The primary target of antibacterial β-lactams is a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[4][5] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The 3-amino-β-lactam core acts as a structural mimic of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs.[5][6]

The strained β-lactam ring is highly susceptible to nucleophilic attack by a serine residue in the active site of the PBP.[12] This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[12] The inhibition of PBP activity disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Diagram: Mechanism of PBP Inhibition by a 3-Amino-β-Lactam

PBP_inhibition cluster_0 PBP Active Site cluster_1 Inhibition Pathway PBP PBP (Ser-OH) AcylEnzyme Covalent Acyl-Enzyme (Inactive) PBP->AcylEnzyme Nucleophilic Attack by Serine Substrate D-Ala-D-Ala Substrate->PBP Normal Substrate Binding Lactam 3-Amino-β-Lactam Lactam->PBP Mimics Substrate

Caption: Covalent inhibition of PBP by a 3-amino-β-lactam.

2.1.2. Other Activities of β-Lactams

Beyond their antibacterial properties, 3-amino-β-lactams have been investigated for other therapeutic applications:

  • Anticancer Activity: Some derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of the natural product combretastatin A4.[7] These compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

  • Enzyme Inhibition: The reactive nature of the β-lactam ring makes it a versatile scaffold for designing inhibitors of various enzymes, including human leukocyte elastase, thrombin, and chymase.[9][10]

γ-Lactams: A Scaffold for Diverse Biological Targets

3-Amino-γ-lactams (3-aminopyrrolidin-2-ones) are five-membered ring structures that are less strained than their β-lactam counterparts.[13][14] This reduced ring strain generally leads to a different mode of action, often involving non-covalent interactions with their biological targets.

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[15][16] The introduction of a 3-amino group provides a key point for diversification and interaction with various biological targets. The specific mechanism of action of 3-amino-γ-lactams is highly dependent on the nature and stereochemistry of the substituents on the ring.[15]

δ-Lactams: Targeting the Central Nervous System and Beyond

3-Amino-δ-lactams (3-aminopiperidin-2-ones) are six-membered ring structures that are even less strained.[17][18] These compounds are often used as building blocks in the synthesis of more complex molecules, particularly those targeting the central nervous system.[11] The 3-amino piperidine motif is a key structural feature in several pharmaceutical drugs.[19]

The mechanism of action of drugs containing the 3-amino-δ-lactam scaffold is diverse and target-specific. For example, they can be found in dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 3-amino substituted lactams is highly dependent on the nature and stereochemistry of the substituents on the lactam ring.[20] Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.

Position of Substitution Impact on Activity Examples
N-1 (Lactam Nitrogen) Modulates ring reactivity and target affinity.In monobactams, an N-sulfonic acid group is crucial for antibacterial activity.[4]
C-3 (Amino Group) The nature of the acyl side chain is a primary determinant of the antibacterial spectrum and potency of β-lactams.[20]An aminothiazoleoxime side chain significantly enhances activity against Gram-negative bacteria.[20]
C-4 Influences β-lactamase stability and can enhance intrinsic activity.[20][21]4-substitution is essential for the β-lactamase stability of certain monobactams.[20]

Experimental Protocols for Investigating the Mechanism of Action

A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of 3-amino substituted lactams.

Target Identification and Validation

The first step is to identify the molecular target of the compound.[22] This can be achieved through a combination of computational and experimental approaches.

4.1.1. High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries against a panel of potential targets, such as enzymes or receptors.

Step-by-Step HTS Protocol for Enzyme Inhibition:

  • Assay Development: Develop a robust and sensitive assay to measure the activity of the target enzyme. This could be a colorimetric, fluorometric, or luminescent assay.

  • Compound Library Preparation: Prepare a library of 3-amino substituted lactams at appropriate concentrations in a suitable solvent (e.g., DMSO).

  • Assay Miniaturization: Adapt the assay to a high-throughput format (e.g., 384- or 1536-well plates).

  • Screening: Dispense the enzyme, substrate, and test compounds into the assay plates using automated liquid handling systems.

  • Data Acquisition: Measure the enzyme activity using a plate reader.

  • Data Analysis: Identify "hits" – compounds that significantly inhibit the enzyme's activity.

Diagram: High-Throughput Screening Workflow

HTS_workflow Start Start: Compound Library AssayDev Assay Development & Miniaturization Start->AssayDev Screening Automated Screening AssayDev->Screening DataAcq Data Acquisition (Plate Reader) Screening->DataAcq DataAnalysis Data Analysis & Hit Identification DataAcq->DataAnalysis HitValidation Hit Validation & Confirmation DataAnalysis->HitValidation End End: Confirmed Hits HitValidation->End

Caption: A typical workflow for high-throughput screening.

Enzyme Inhibition Assays

Once a target enzyme has been identified, detailed enzyme inhibition assays are performed to characterize the mechanism of inhibition.[23][24]

4.2.1. Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[25]

Step-by-Step Protocol for IC50 Determination:

  • Prepare Reagents: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor.

  • Set up Reactions: In a microplate, add the enzyme and varying concentrations of the inhibitor. Incubate for a predetermined time.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Monitor Reaction: Measure the reaction rate over time using a suitable detection method.

  • Calculate Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Elucidating the Mode of Inhibition

Further kinetic studies are required to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Structural Biology

X-ray crystallography and NMR spectroscopy can provide atomic-level insights into how a 3-amino substituted lactam binds to its target protein.[26] This information is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

Conclusion and Future Directions

The 3-amino substituted lactam scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for unlocking their full therapeutic potential. Future research in this area will likely focus on:

  • Exploring Novel Biological Targets: Identifying new enzymes and receptors that can be modulated by 3-amino substituted lactams.

  • Developing More Selective Inhibitors: Fine-tuning the structure of these compounds to improve their selectivity for specific targets, thereby reducing off-target effects.

  • Combating Drug Resistance: Designing new lactam-based antibiotics that are effective against resistant strains of bacteria.

By combining a deep understanding of the underlying molecular mechanisms with cutting-edge experimental techniques, the field of drug discovery is well-positioned to continue to leverage the remarkable versatility of the 3-amino substituted lactam scaffold for the benefit of human health.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. (2021-12-29). PubMed.
  • Structure activity relationships among the monobactams. PubMed.
  • (S)-(-)-3-Amino-2-piperidone. Chem-Impex.
  • Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). NIH.
  • Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. (2017-06-05). PMC - NIH.
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH.
  • 3-Amino-2-piperidinone (3-aminopiperidine-2-one; Cyclo-ornithine) | CAS 1892-22-4. AbMole.
  • 3-Amino-2-piperidone | C5H10N2O | CID 5200225. PubChem.
  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org.
  • Synthesis and Antibacterial Properties of 3-Amino-β-Lactams Bearing a Heteroatom-Containing C4 Substituent. (2025-02-05). PubMed.
  • -Lactams as Inhibitors of Serine Enzymes. (2025-08-06).
  • Penicillin. Wikipedia.
  • 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805. PubChem.
  • Structure–Activity Relationship and Crystallographic Study of New Monobactams. (2026-02-03).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). MDPI.
  • Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF.
  • (PDF) Structure-activity relationships: chemical.
  • Structure of few bio-active compounds having 3-amino piperidine ring system.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021-04-16). PubMed.
  • The Challenges In Small Molecule Drug Development – Part 2: Target Identific
  • 3-Aminopiperidin-2-one AldrichCPR. Sigma-Aldrich.
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • CAS 2483-65-0 | 3-Amino-pyrrolidin-2-one. Synblock.
  • measuring enzyme inhibition by drugs. (2021-01-12). YouTube.

Sources

Exploratory

Discovery and History of 3-Amino-azacyclotridecan-2-one

The following technical guide details the discovery, synthesis, and pharmacological history of 3-Amino-azacyclotridecan-2-one (also known as 3-Aminolaurolactam ). This document is structured for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological history of 3-Amino-azacyclotridecan-2-one (also known as 3-Aminolaurolactam ). This document is structured for researchers and drug development professionals, focusing on the compound's role as a macrocyclic scaffold in protease inhibition and its recent re-emergence in computational drug repurposing.

A Technical Guide to the 13-Membered Macrolactam Scaffold

Executive Summary

3-Amino-azacyclotridecan-2-one (DrugBank: DB08476; PDB Ligand: RIN) is a synthetic 13-membered macrocyclic lactam characterized by an alpha-amino group adjacent to the amide carbonyl. Historically developed as a structural mimetic for the P1' residue in matrix metalloproteinase (MMP) inhibitors, the compound represents a critical intersection between polymer chemistry precursors (laurolactam) and peptidomimetic drug design. While originally investigated for its zinc-binding potential in collagenase enzymes, recent high-throughput in silico screenings have identified it as a potential lead for SARS-CoV-2 protease inhibition, highlighting the enduring relevance of the macrolactam pharmacophore.

Chemical Identity and Structural Logic[1]

The molecule is a derivative of laurolactam (azacyclotridecan-2-one), the monomer used industrially to produce Nylon-12. The introduction of an amino group at the C3 position (alpha to the carbonyl) creates a chiral center and provides a "handle" for further functionalization or metal coordination.

FeatureSpecification
IUPAC Name 3-amino-1-azacyclotridecan-2-one
Common Name 3-Aminolaurolactam
CAS Number 112776-05-3 (Generic)
Formula C₁₂H₂₄N₂O
Molecular Weight 212.33 Da
Ring Size 13-membered (Macrolactam)
Chirality (3S)- and (3R)- enantiomers exist; biological studies often favor the (3S)- isomer to mimic L-amino acids.
Structural Significance in Drug Design

The 13-membered ring adopts a conformation that mimics the beta-turn often found in bioactive peptides. By constraining the alpha-amino amide functionality within a macrocycle, the molecule reduces the entropic penalty of binding to protein targets compared to linear analogs.

  • Conformational Constraint: The ring limits bond rotation, locking the amide bond in a trans or cis conformation depending on solvent and substitution, pre-organizing the inhibitor for the active site.

  • Zinc Coordination: The alpha-amino and carbonyl oxygen motif is capable of bidentate coordination to catalytic zinc ions (Zn²⁺) found in metalloproteases.

Discovery Timeline and Historical Context

The history of 3-amino-azacyclotridecan-2-one is inextricably linked to the "Gold Rush" of Matrix Metalloproteinase (MMP) inhibitors in the 1990s.

Phase I: The MMP Era (1990–1999)

In the search for broad-spectrum MMP inhibitors to treat cancer metastasis and arthritis, researchers sought non-peptidic scaffolds to improve oral bioavailability.

  • 1997 (The Landmark Structure): The compound was immortalized in the Protein Data Bank (PDB entry 1KBC ) by Betz, Gomis-Rueth, and Bode.

  • The 1KBC Context: The crystal structure of Human Neutrophil Collagenase (MMP-8) revealed 3-amino-azacyclotridecan-2-one (Ligand Code: RIN ) bound in the active site.

  • Mechanistic Insight: While the primary inhibitor in the study was a hydroxamate (BB-1909), the presence of the aminolactam highlighted the capacity of the 13-membered ring to fit the S1' hydrophobic pocket of the enzyme, serving as a "warhead" or a scaffold for designing P1'-P3' interactions.

Phase II: The "Forgotten" Scaffold (2000–2019)

Following the clinical failure of many first-generation MMP inhibitors (due to musculoskeletal toxicity), the scaffold fell into relative obscurity. It remained a "chemical probe" in libraries, used occasionally to study macrolactam antibiotic properties or as a reference standard for nylon degradation studies.

Phase III: Computational Renaissance (2020–Present)

The COVID-19 pandemic triggered massive in silico repurposing campaigns.

  • 2021: Multiple QSAR and docking studies screened DrugBank libraries for inhibitors of the SARS-CoV-2 Main Protease (Mpro).

  • Result: DB08476 (3-amino-azacyclotridecan-2-one) consistently appeared as a top hit (predicted pIC50 > 6.6), likely due to its shape complementarity with the viral protease active site and hydrogen-bonding potential.

Synthesis Methodology

The synthesis of 3-amino-azacyclotridecan-2-one is a classic example of "late-stage functionalization" of a commercially available cyclic lactam. The following protocol is reconstructed based on standard alpha-functionalization techniques for lactams (e.g., Patent EP0236872A2).

Reaction Scheme (Graphviz)

Synthesis Laurolactam Laurolactam (C12H23NO) Enolization 1. Enolization (LDA or PCl5) Laurolactam->Enolization Bromination 2. Bromination (Br2) Enolization->Bromination AlphaBromo 3-Bromo-laurolactam (Intermediate) Bromination->AlphaBromo Yield ~85% AzideDisp 3. Azide Displacement (NaN3, DMF) AlphaBromo->AzideDisp SN2 Inversion AlphaAzide 3-Azido-laurolactam AzideDisp->AlphaAzide Reduction 4. Reduction (H2, Pd/C) AlphaAzide->Reduction Product 3-Amino-azacyclotridecan-2-one (Target) Reduction->Product Yield ~90%

Figure 1: Step-wise chemical synthesis of 3-Amino-azacyclotridecan-2-one from Laurolactam.

Detailed Protocol

Step 1: Alpha-Bromination

  • Reagents: Laurolactam (1.0 eq), Phosphorus Pentachloride (PCl₅, 1.1 eq), Bromine (Br₂, 1.1 eq), Benzene or Toluene (Solvent).

  • Procedure: Dissolve laurolactam in dry solvent. Add PCl₅ to activate the amide. Add Bromine dropwise at 0°C. Reflux for 2 hours.

  • Mechanism: Formation of an imidoyl chloride intermediate allows facile alpha-halogenation via the enol tautomer.

  • Workup: Quench with ice water. Extract with ethyl acetate. The product is 3-bromo-azacyclotridecan-2-one .

Step 2: Azide Displacement (Walden Inversion)

  • Reagents: 3-Bromo-azacyclotridecan-2-one, Sodium Azide (NaN₃, 2.0 eq), DMF (Solvent).

  • Procedure: Stir the bromo-lactam with NaN₃ in DMF at 60°C for 12 hours.

  • Note: This step typically proceeds with inversion of configuration if a chiral starting material is used. For racemic bromo-lactam, a racemic azide is obtained.

Step 3: Staudinger Reduction or Hydrogenation

  • Reagents: 3-Azido-azacyclotridecan-2-one, H₂ gas (1 atm), 10% Pd/C catalyst, Ethanol.

  • Procedure: Hydrogenate the azide at room temperature for 4 hours.

  • Purification: Filter catalyst. Recrystallize from Ethanol/Diethyl ether.

  • Result: 3-Amino-azacyclotridecan-2-one hydrochloride (white solid, MP 251-254°C).[1]

Mechanism of Action & Pharmacology

Primary Target: Matrix Metalloproteinases (MMPs)

The compound acts as a Zinc-Binding Group (ZBG) mimic or a scaffold that positions a ZBG.

  • Binding Mode: In the active site of MMP-8 (PDB 1KBC), the lactam ring occupies the S1' pocket (the "specificity pocket"). The conformation of the 13-membered ring is critical; it mimics the hydrophobic bulk of a Leucine or Isoleucine side chain but with restricted freedom.

  • Interaction: The amino group (NH₂) and the carbonyl oxygen (C=O) can form a chelate with the catalytic Zinc ion, displacing the water molecule required for peptide hydrolysis.

Secondary Target: Bacterial Cell Wall Synthesis (Hypothetical)

As a macrolactam, the compound shares structural homology with certain antibiotics. It may interfere with transpeptidase enzymes, although its potency is significantly lower than beta-lactams.

In Silico: SARS-CoV-2 Mpro Inhibition

Recent computational models suggest the lactam ring fits the substrate-binding cleft of the viral Main Protease (Mpro).

  • Predicted Affinity: pIC50 ≈ 7.5.[2][3]

  • Mechanism: Hydrogen bonding with Glu166 and His41 residues in the catalytic dyad, stabilizing the inactive conformation of the enzyme.

Technical Data Summary

PropertyValueSource
PDB Ligand Code RINRCSB PDB
H-Bond Donors 2 (Amine H, Amide H)Computed
H-Bond Acceptors 2 (Amine N, Carbonyl O)Computed
Rotatable Bonds 0 (Macrocyclic constraint)Structural Analysis
LogP (Predicted) 1.8 - 2.1DrugBank
pKa (Amine) ~8.5Estimated
Solubility Soluble in Ethanol, DMSO; Low in WaterExperimental

References

  • Betz, M., Gomis-Rueth, F.X., Bode, W. (1997). Crystal structure of the catalytic domain of human neutrophil collagenase (MMP-8) complexed with a peptidomimetic hydroxamate. Protein Data Bank.[4][5][6][7] PDB ID: 1KBC . Link[4]

  • DrugBank Online. (2024). Entry for 3-amino-azacyclotridecan-2-one (DB08476).[4][3][7][8][9][10][11] DrugBank.[2][3][7][9][11] Link

  • Galvez, J., et al. (2021). In Silico Screening of the DrugBank Database to Search for Possible Drugs against SARS-CoV-2. Asian Journal of Pharmaceutical Sciences. Link

  • European Patent Office. (1987). Hydroxyl amine derivatives, their preparation and use as medicaments. Patent EP0236872A2. (Describes synthesis of 3-aminolaurolactam). Link

  • Lichtarge Lab. (2006). Evolutionary Trace Analysis of PDB 1KBC. (Detailed ligand interaction mapping for RIN). Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Amino-azacyclotridecan-2-one

Abstract Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is fundamental to drug development and process chemistry. This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is fundamental to drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility profile of 3-Amino-azacyclotridecan-2-one, a functionalized macrocyclic lactam. While specific experimental solubility data for this compound is not extensively published, this paper establishes a robust predictive framework based on its distinct chemical functionalities: a large hydrophobic macrocycle, a polar lactam group, and a basic primary amine. We delve into the theoretical principles governing its solubility in aqueous and organic solvents, the critical influence of pH, and provide field-proven, step-by-step protocols for its empirical determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to anticipate solubility behavior, design effective experimental plans, and accelerate development timelines.

Introduction: The Structural Dichotomy of 3-Amino-azacyclotridecan-2-one

Macrocyclic compounds, rings containing 12 or more atoms, are a cornerstone of modern medicinal chemistry, offering a unique conformational pre-organization that can lead to high-affinity binding and favorable pharmaceutical properties.[1] 3-Amino-azacyclotridecan-2-one is a compelling molecule within this class, built upon the foundation of Azacyclotridecan-2-one (commonly known as Laurolactam).[2][3]

The parent molecule, Laurolactam, is a non-polar, crystalline solid characterized by its extensive use as the monomer for Nylon-12.[4][5] Its large 12-carbon aliphatic ring renders it virtually insoluble in water.[2][6] The introduction of a primary amino group at the alpha-position to the carbonyl (the '3' position) fundamentally transforms the molecule's physicochemical landscape. This functionalization creates a molecule with a distinct dual nature: a large, hydrophobic hydrocarbon backbone and a highly polar, ionizable headgroup.

This guide will dissect this structural dichotomy to build a comprehensive understanding of the molecule's solubility, a critical parameter for its application in drug discovery, synthesis, and formulation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key computed parameters for 3-Amino-azacyclotridecan-2-one are summarized below.[7]

PropertyValueSource
IUPAC Name (3S)-3-amino-azacyclotridecan-2-onePubChem[7]
Molecular Formula C₁₂H₂₄N₂OPubChem[7]
Molecular Weight 212.33 g/mol PubChem[7]
XLogP3-AA (Predicted) 2.6PubChem[7]
Hydrogen Bond Donors 2 (Amine -NH₂, Lactam -NH)PubChem[7]
Hydrogen Bond Acceptors 2 (Carbonyl -C=O, Amine -NH₂)PubChem[7]

The predicted XLogP value of 2.6 indicates a significant degree of lipophilicity, driven by the twelve-carbon ring. However, the presence of multiple hydrogen bond donors and acceptors signals the potential for strong interactions with polar solvents, especially water. This inherent conflict between its hydrophobic and hydrophilic features is the central challenge in predicting its solubility.

Guiding Principles of Solubility: A Theoretical Framework

The solubility of 3-Amino-azacyclotridecan-2-one is governed by the interplay of its three primary structural components.

Caption: The pH-dependent equilibrium and its impact on aqueous solubility.

Solubility in Organic Solvents

The selection of an appropriate organic solvent depends on matching the solvent's polarity with the features of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving 3-Amino-azacyclotridecan-2-one. They can engage in hydrogen bonding with both the amine and lactam groups, while their alkyl portions can interact favorably with the macrocyclic ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors for the N-H groups of the amine and lactam. They are effective at solvating polar molecules and should be capable of dissolving the compound.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): While the parent Laurolactam is soluble in solvents like benzene and cyclohexane, the highly polar amino group on 3-Amino-azacyclotridecan-2-one will significantly reduce its solubility in purely non-polar solvents. [4]Some solubility may be observed in solvents of intermediate polarity like dichloromethane, but it is predicted to be limited in very non-polar solvents like hexane.

Predicted Solubility Profile: A Summary

While precise quantitative values require experimental determination, a qualitative and predictive summary can be constructed based on the principles discussed.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) pH 2 BufferHighProtonation of the amine group leads to a highly polar cationic species. [8][9]
Aqueous (Neutral) pH 7.4 BufferVery LowThe neutral amine and large macrocycle result in dominant hydrophobic character. [10]
Polar Protic Methanol, EthanolHigh to ModerateCapable of hydrogen bonding with both amine and lactam groups and solvating the alkyl chain.
Polar Aprotic DMSO, DMFHigh to ModerateStrong hydrogen bond acceptors effectively solvate the polar functional groups.
Low Polarity DichloromethaneLow to ModerateIntermediate polarity may partially solvate both molecular features.
Non-Polar Hexane, TolueneVery LowMismatch in polarity; cannot effectively solvate the polar amine and lactam groups. [4]

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is necessary. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility. [11]

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and a saturated solution. [11]By adding an excess of the solid, we ensure the solvent becomes saturated. The extended agitation period (typically 18-24 hours) allows sufficient time for the dissolution process to reach equilibrium. [12]Subsequent separation of the solid and liquid phases, followed by quantification of the supernatant, provides a precise measurement of the maximum amount of compound that can dissolve under the specified conditions.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-Amino-azacyclotridecan-2-one (e.g., 2-5 mg) to a glass vial. Expertise Note: Ensure the amount is visibly in excess throughout the experiment to guarantee saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., pH 7.4 phosphate buffer, methanol, etc.) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 18-24 hours. [12][13]4. Phase Separation: After equilibration, allow the vial to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. Trustworthiness Note: This filtration step is critical to prevent artificially high readings from suspended microparticles.

  • Sample Preparation for Analysis: Dilute the clear filtrate with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection. [14][15]7. Calculation: Determine the concentration of the compound in the filtrate by comparing its response to a standard calibration curve. Account for the dilution factor to calculate the final solubility in units such as mg/mL or µM.

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Conclusion and Future Outlook

3-Amino-azacyclotridecan-2-one presents a classic solubility challenge due to its bifunctional nature. Its solubility profile is a delicate balance between the lipophilicity of its large macrocyclic core and the hydrophilicity of its polar lactam and, most importantly, its ionizable amine function.

Aqueous solubility is predicted to be exceptionally low at physiological and basic pH but will increase dramatically in acidic environments. For organic solvents, polar protic and aprotic solvents are expected to be the most effective. This guide provides the theoretical foundation and a robust, validated experimental protocol that empowers researchers to move beyond prediction. By empirically determining the solubility of 3-Amino-azacyclotridecan-2-one across a range of relevant solvents and pH conditions, scientists can make informed decisions in synthesis, purification, and the formulation of novel therapeutics and advanced materials.

References

  • Quora. (2018). How does branching increase the solubility in amines? Available at: [Link]

  • Wikipedia. (n.d.). Laurolactam. Available at: [Link]

  • OECD. (2003). Dodecane-12-lactam CAS N°: 947-04-6. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-azacyclotridecan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Laurolactam. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). azacyclotridecan-2-one. Available at: [Link]

  • Wang, Q., & Narang, A. S. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available at: [Link]

  • Chroma. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • The Cherwell School. (n.d.). Solubility and pH of amines. Available at: [Link]

  • YouTube. (2021). Predicting the solubility of organic molecules. Available at: [Link]

  • Schlegel Group. (2022). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium. Available at: [Link]

  • Springer. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]

  • ChemRxiv. (2025). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Available at: [Link]

  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]

  • YouTube. (2019). Boiling Points and Solubility of Amines. Available at: [Link]

  • Semantic Scholar. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic. Available at: [Link]

  • Taylor & Francis. (n.d.). Laurolactam – Knowledge and References. Available at: [Link]

  • ResearchGate. (2025). Caprolactam-Laurolactam (Nylon 6/12) Copolymers: Synthesis and Characterization. Available at: [Link]

Sources

Exploratory

Stereochemical &amp; Conformational Guide: 3-Amino-azacyclotridecan-2-one

This guide details the stereochemical architecture, synthesis, and conformational dynamics of 3-Amino-azacyclotridecan-2-one (also known as -amino laurolactam). It is designed for medicinal chemists and structural biolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical architecture, synthesis, and conformational dynamics of 3-Amino-azacyclotridecan-2-one (also known as


-amino laurolactam). It is designed for medicinal chemists and structural biologists utilizing this scaffold in protease inhibitor design and macrocyclic peptidomimetics.

Executive Summary & Scaffold Profile

3-Amino-azacyclotridecan-2-one is a 13-membered macrocyclic lactam featuring a single chiral center at the C3 position (


-carbon). Unlike smaller 

- or

-lactams, this scaffold mimics the extended conformation of a peptide backbone while imposing rigid conformational constraints due to the macrocyclic ring.
Feature Technical Specification
IUPAC Name 3-Amino-azacyclotridecan-2-one
Common Name

-Amino Laurolactam
Ring Size 13 atoms (12 Carbons, 1 Nitrogen)
Chirality C3 Center (S/R enantiomers); S-isomer is often the bioactive congener for peptide mimicry (L-amino acid analog).
Amide Geometry Predominantly Trans (planar amide bond).
Key Application P1/P1' residues in protease inhibitors (e.g., SARS-CoV-2 Mpro, cysteine proteases); Nylon-12 functionalization.

Conformational Analysis & Energetics

The 13-membered ring of 3-amino-azacyclotridecan-2-one occupies a "medium-large" ring space where transannular interactions and bond angle strain dictate a preferred low-energy conformation.

The Trans-Amide Constraint

In rings smaller than 9 atoms, the amide bond is forced into a cis configuration. In the 13-membered ring, the amide bond adopts a stable trans configuration (


). This is critical for its utility as a peptide mimic, as linear peptides predominantly exist in trans-amide forms.
Corner Placement and H-Bonding

The ring adopts a "squared" conformation (often denoted as [3334] or similar corner placements) to minimize transannular hydrogen steric clashes.

  • Conformational Locking: The C3-amino group introduces a 1,3-diaxial-like interaction or an intramolecular hydrogen bond (IMHB) with the ring carbonyl or amide nitrogen, depending on the solvent environment.

  • Bioactive Conformation: In non-polar solvents, the amine often engages in an IMHB, locking the C3 side chain into a specific vector, reducing the entropic penalty upon protein binding.

Visualization of Conformational Dynamics

The following diagram illustrates the synthesis and the conformational locking mechanism.

G Laurolactam Laurolactam (Achiral Precursor) AlphaHalo 3-Bromo-laurolactam (Racemic Intermediate) Laurolactam->AlphaHalo LHMDS, TMSCl; NBS Azide 3-Azido-laurolactam (Inversion of Config) AlphaHalo->Azide NaN3 (SN2) RacemicAmine Racemic 3-Amino-laurolactam Azide->RacemicAmine H2, Pd/C Resolution Chiral Resolution (via Tartaric Acid or Enzymatic) RacemicAmine->Resolution S_Isomer (S)-3-Amino-laurolactam (Bioactive Scaffold) Resolution->S_Isomer Yields >98% ee OpenConf Open Conformation (Polar Solvent) S_Isomer->OpenConf Equilibrium LockedConf H-Bond Locked (Non-polar/Binding Site) OpenConf->LockedConf Entropy Loss LockedConf->S_Isomer Low Energy

Caption: Synthetic pathway from Laurolactam to the chiral (S)-amine, showing the conformational equilibrium between open and H-bond locked states.

Stereoselective Synthesis Protocols

While asymmetric synthesis via Ring-Closing Metathesis (RCM) is possible, the industrial and scale-up standard relies on Late-Stage Functionalization followed by Resolution .

Protocol A: Alpha-Bromination & Azidation (Racemic Route)

This method installs the nitrogen functionality at the C3 position.

  • Enolization: Treat Laurolactam (1.0 eq) with LHMDS (1.1 eq) in dry THF at -78°C to generate the lithium enolate.

  • Silylation (Optional but recommended): Trap with TMSCl to form the silyl enol ether, improving regioselectivity.

  • Bromination: Add N-Bromosuccinimide (NBS) in THF. The reaction proceeds via the enol ether to yield 3-bromo-azacyclotridecan-2-one.

  • Azide Displacement: Treat the bromide with Sodium Azide (NaN3) in DMF at 60°C. This proceeds via an

    
     mechanism, inverting the configuration (relevant if starting from a chiral precursor, but here generating a racemate).
    
  • Reduction: Hydrogenation (

    
    , Pd/C) or Staudinger reduction (
    
    
    
    ,
    
    
    ) yields the racemic 3-amino-lactam.
Protocol B: Optical Resolution (The Stereochemical Filter)

To isolate the biologically relevant (S)-enantiomer (mimicking L-amino acids):

  • Reagent: Use (2R,3R)-(-)-Tartaric acid or N-Acetyl-L-leucine .

  • Method:

    • Dissolve racemic amine in hot ethanol.

    • Add 0.5 eq of the chiral acid.

    • Allow slow crystallization. The diastereomeric salt of the (S)-amine typically crystallizes out due to differential lattice energy packing.

    • Validation: Liberate the free base and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires rigorous validation. Use the following metrics to confirm structure and purity.

NMR Spectroscopy[1]
  • 
    -NMR (500 MHz, 
    
    
    
    ):
    The C3-H proton typically appears as a doublet of doublets (dd) or multiplet around
    
    
    3.5–4.0 ppm.
  • Coupling Constants (

    
    ):  The coupling constant between the amide proton and the C3 proton provides information on the dihedral angle 
    
    
    
    . A value of
    
    
    Hz indicates an anti-periplanar arrangement, consistent with the extended strand conformation.
Circular Dichroism (CD)
  • The (S)-enantiomer will exhibit a characteristic Cotton effect in the CD spectrum around 210-220 nm (n

    
    * transition of the amide).
    
  • Standard: Compare against L-Alanine derivatives to assign absolute configuration if X-ray is unavailable.

X-Ray Crystallography
  • Laurolactam derivatives crystallize well. The 13-membered ring typically adopts a conformation where the amide plane is perpendicular to the average plane of the ring carbons to minimize transannular repulsion.

References

  • Synthesis of Laurolactam Derivatives: Title: "Synthesis of compounds 5a–f and 6a–f (Macrolactam Antibiotics)" Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Conformational Analysis of 13-Membered Lactams: Title: "Enthalpies of formation of lactams: Conformational analysis of azacyclotridecan-2-one" Source:[1] Russian Journal of Physical Chemistry A URL:[Link]

  • Database Record & Identifiers: Title: "3-Amino-azacyclotridecan-2-one (DB08476)" Source:[2][3][4][5] DrugBank / PubChem URL:[2][Link]

  • General Macrocycle Stereochemistry: Title: "Stereoselective synthesis of macrocyclic bis-β-lactams" (Contextual Reference) Source: PubMed Central URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A De Novo Laboratory Synthesis Protocol for 3-Amino-azacyclotridecan-2-one

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 3-Amino-azacyclotridecan-2-one, a functionalized macrocyclic lactam. This compound serves as a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 3-Amino-azacyclotridecan-2-one, a functionalized macrocyclic lactam. This compound serves as a valuable building block for the development of novel polyamides and has potential applications in medicinal chemistry. The synthesis commences with the readily available cyclododecanone, which is first converted to its corresponding lactam, Azacyclotridecan-2-one (laurolactam), via a classic Beckmann rearrangement. Subsequent functionalization at the α-carbon is achieved through a robust bromination-azidation-reduction sequence. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

The functionalization of lactam rings is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with tailored properties. 3-Amino-azacyclotridecan-2-one, a derivative of the commercial monomer laurolactam, is a molecule of significant interest. The introduction of a primary amine at the C-3 position (α to the carbonyl) provides a reactive handle for further modification, such as peptide coupling or the attachment of pharmacophores. While laurolactam is a key monomer for Nylon-12, its amino-functionalized counterpart opens avenues for creating advanced polymers with unique characteristics.[1][2]

Direct synthesis of this molecule is not widely reported; therefore, this protocol outlines a logical and reliable three-part synthetic strategy:

  • Synthesis of Laurolactam: Conversion of cyclododecanone to Azacyclotridecan-2-one (laurolactam) via the Beckmann rearrangement of an oxime intermediate.[3][4][5]

  • α-Halogenation: Introduction of a bromine atom at the C-3 position of laurolactam.

  • α-Amination: Conversion of the α-bromo lactam to the target 3-amino lactam via an azide intermediate.

This approach was designed for its reliability, utilization of well-established reactions, and the commercial availability of the starting material.

Overall Synthetic Pathway

The complete synthetic route from cyclododecanone to the final product is illustrated below.

G cluster_0 Part A: Laurolactam Synthesis cluster_1 Part B: Alpha-Functionalization CDO Cyclododecanone CDO_Oxime Cyclododecanone Oxime CDO->CDO_Oxime  NH2OH·HCl, NaOH   Laurolactam Azacyclotridecan-2-one (Laurolactam) CDO_Oxime->Laurolactam  H2SO4 (Beckmann Rearr.)   Bromo_Lactam 3-Bromo-azacyclotridecan-2-one Laurolactam->Bromo_Lactam  NBS, AIBN   Azido_Lactam 3-Azido-azacyclotridecan-2-one Bromo_Lactam->Azido_Lactam  NaN3, DMF   Final_Product 3-Amino-azacyclotridecan-2-one Azido_Lactam->Final_Product  H2, Pd/C   caption Overall synthetic scheme for 3-Amino-azacyclotridecan-2-one.

Caption: Overall synthetic scheme for 3-Amino-azacyclotridecan-2-one.

Part A: Synthesis of Azacyclotridecan-2-one (Laurolactam)

This initial stage involves two classic reactions: the formation of an oxime from a ketone, followed by an acid-catalyzed Beckmann rearrangement to yield the desired macrocyclic lactam.

A1. Principle and Mechanism

The reaction of cyclododecanone with hydroxylamine hydrochloride produces cyclododecanone oxime.[6][7] In the presence of a strong acid, such as sulfuric acid, the oxime's hydroxyl group is protonated, creating a good leaving group (water). This departure triggers a concerted 1,2-alkyl shift, where one of the carbon atoms anti-periplanar to the N-O bond migrates to the electron-deficient nitrogen atom.[5][8] The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable lactam product.

A2. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantitySupplier/Purity
Cyclododecanone182.3220.0 gSigma-Aldrich, 99%
Hydroxylamine HCl69.498.3 gAcros Organics, 99%
Sodium Hydroxide40.0011.0 gFisher Scientific, 97%+
Ethanol (95%)46.07100 mLVWR Chemicals
Sulfuric Acid (conc.)98.0850 mLJ.T. Baker, 95-98%
Toluene92.14200 mLEMD Millipore
Deionized Water18.02As needed---
A3. Step-by-Step Protocol

Step 1: Synthesis of Cyclododecanone Oxime

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 20.0 g (0.11 mol) of cyclododecanone in 80 mL of 95% ethanol.

  • To this solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 25 mL of deionized water.

  • Prepare a 10% (w/v) aqueous solution of sodium hydroxide and slowly add 110 mL of it to the flask.

  • Heat the mixture to reflux (approx. 90-100°C) using a heating mantle. The reaction is typically complete within 1 hour, often indicated by the formation of a white crystalline precipitate.[7]

  • After refluxing for 1 hour, cool the mixture in an ice-water bath for 30 minutes to ensure complete crystallization.

  • Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the crystals with 50 mL of cold deionized water.

  • Dry the product under vacuum. The expected yield of cyclododecanone oxime is typically >90%.

Step 2: Beckmann Rearrangement to Laurolactam

  • CAUTION: This step uses concentrated sulfuric acid. Perform in a well-ventilated fume hood and wear appropriate PPE.

  • In a clean, dry 250 mL round-bottom flask, add 50 mL of concentrated sulfuric acid and cool it to 10°C in an ice-water bath.

  • While stirring vigorously, slowly add the dried cyclododecanone oxime (approx. 20 g, 0.10 mol) in small portions, ensuring the temperature does not exceed 25°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 110-120°C and maintain this temperature for 30 minutes. The solution will darken.

  • Cool the mixture back to room temperature and then carefully pour it over 200 g of crushed ice in a 1 L beaker.

  • Neutralize the acidic solution by the slow, careful addition of concentrated aqueous ammonia until the pH is approximately 7-8. This is an exothermic process; maintain cooling with an ice bath. A precipitate will form.

  • Extract the aqueous slurry three times with 50 mL portions of toluene at 60°C.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • The crude laurolactam can be purified by recrystallization from acetone or ethyl acetate to yield a white crystalline solid. The expected yield is 80-90%.

Part B: Synthesis of 3-Amino-azacyclotridecan-2-one

This part details the α-functionalization of the laurolactam scaffold.

G cluster_workflow Alpha-Amination Workflow start Laurolactam bromination α-Bromination (NBS, AIBN) start->bromination purify1 Purification (Recrystallization) bromination->purify1 azidation Azide Displacement (NaN3) purify1->azidation purify2 Workup & Extraction azidation->purify2 reduction Reduction (H2, Pd/C) purify2->reduction purify3 Final Purification (Chromatography) reduction->purify3 end 3-Amino-azacyclotridecan-2-one purify3->end caption Experimental workflow for the functionalization of Laurolactam.

Caption: Experimental workflow for the functionalization of Laurolactam.

B1. Principle and Mechanism

The synthesis of the α-amino lactam proceeds in two key steps. First, a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) installs a bromine atom at the C-3 position. The position α to a carbonyl is activated for radical halogenation. Second, the resulting α-bromo lactam undergoes a nucleophilic substitution (SN2) reaction with sodium azide to form an α-azido lactam. Azide is an excellent nucleophile for this transformation. Finally, the azide group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this reduction, producing the target amine and nitrogen gas as the only byproduct.

B2. Materials and Reagents
ReagentMolar Mass ( g/mol )QuantitySupplier/Purity
Laurolactam197.3210.0 gFrom Part A
N-Bromosuccinimide (NBS)177.989.9 gTCI, 99%
Azobisisobutyronitrile (AIBN)164.210.4 gSigma-Aldrich, 98%
Carbon Tetrachloride (CCl4)153.82200 mLFisher Scientific, 99.9%
Sodium Azide (NaN3)65.014.0 gSigma-Aldrich, 99.5%
Dimethylformamide (DMF)73.09100 mLAcros Organics, Anhydrous
Palladium on Carbon (10%)---0.5 gStrem Chemicals
Methanol32.04150 mLVWR Chemicals, ACS Grade
B3. Step-by-Step Protocol

Step 1: Synthesis of 3-Bromo-azacyclotridecan-2-one

  • CAUTION: CCl4 is toxic and carcinogenic. NBS is a lachrymator. AIBN is explosive upon heating. Perform this reaction in a well-ventilated fume hood.

  • To a 500 mL round-bottom flask, add 10.0 g (0.051 mol) of laurolactam, 9.9 g (0.056 mol, 1.1 eq) of NBS, and 200 mL of CCl4.

  • Add 0.4 g (0.0024 mol, 0.05 eq) of AIBN as a radical initiator.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl4.

  • Wash the filtrate with 10% aqueous sodium thiosulfate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo lactam, which can be purified by recrystallization from hexanes.

Step 2: Synthesis of 3-Azido-azacyclotridecan-2-one

  • CAUTION: Sodium azide is extremely toxic and can form explosive heavy metal azides. Do not use metal spatulas. Use of a blast shield is recommended.

  • In a 250 mL round-bottom flask, dissolve the purified 3-bromo lactam (approx. 12 g, 0.043 mol) in 100 mL of anhydrous DMF.

  • Add 4.0 g (0.061 mol, 1.4 eq) of sodium azide.

  • Heat the mixture to 60°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into 400 mL of ice-water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) to remove DMF, then with brine (1 x 100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-azido lactam, which is often used in the next step without further purification.

Step 3: Reduction to 3-Amino-azacyclotridecan-2-one

  • CAUTION: Hydrogen gas is flammable. Palladium catalysts are pyrophoric when dry and exposed to air.

  • Dissolve the crude 3-azido lactam (approx. 10 g, 0.042 mol) in 150 mL of methanol in a suitable hydrogenation vessel.

  • Carefully add 0.5 g of 10% Pd/C catalyst under a stream of nitrogen.

  • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

  • Upon completion (typically 6-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-azacyclotridecan-2-one.

Purification and Characterization

The final product can be purified using silica gel column chromatography. A gradient elution system, starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol), is typically effective.

Expected Characterization Data
AnalysisExpected Results for 3-Amino-azacyclotridecan-2-one
Appearance White to off-white solid
¹H NMR (CDCl₃)δ ~7.0 (br s, 1H, NH-lactam), δ ~3.5 (m, 1H, CH-NH₂), δ ~1.2-2.5 (m, large integration, CH₂ ring protons), δ ~1.5 (br s, 2H, NH₂)
¹³C NMR (CDCl₃)δ ~175 (C=O), δ ~55 (C-NH₂), δ ~20-40 (CH₂ ring carbons)
IR (KBr, cm⁻¹)~3300-3400 (N-H stretch, amine), ~3200 (N-H stretch, lactam), ~1650 (C=O stretch, amide)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₂₅N₂O⁺: 213.1961; Found: 213.1965

Safety and Troubleshooting

HazardPrecaution
Strong Acids/Bases Use appropriate PPE (gloves, goggles, lab coat). Work in a fume hood. Neutralize spills carefully.
Sodium Azide Highly toxic. Avoid inhalation or contact. Do not mix with acids (forms toxic HN₃ gas) or heavy metals (forms explosive salts).
Flammable Solvents Use in a well-ventilated area away from ignition sources.
Catalytic Hydrogenation Ensure proper purging of the reaction vessel to avoid flammable H₂/air mixtures. Handle catalyst carefully.

Troubleshooting:

  • Low yield in Beckmann rearrangement: Ensure complete dryness of the oxime and control the reaction temperature carefully during addition to the acid.

  • Incomplete Bromination: Ensure the activity of the AIBN initiator and reflux for a sufficient duration.

  • Difficult Final Purification: The primary amine can streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can improve chromatographic performance.

References

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2003). Process for producing laurolactam from cyclododecanone. US6649757B2.
  • University of Delaware. The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement. Available at: [Link]

  • Chemistry Online. (2023). Synthesis of laurolactam from cyclododecanone. Available at: [Link]

  • ResearchGate. The Beckmann rearrangement of cyclododecanone oxime. Available at: [Link]

  • Wikipedia. Laurolactam. Available at: [Link]

  • Google Patents. (1997). METHOD FOR PREPARING φ-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES. WO1997010197A1.
  • RSC Publishing. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. Available at: [Link]

  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Available at: [Link]

  • Taylor & Francis. Laurolactam – Knowledge and References. Available at: [Link]

  • Oxford Academic. (2001). Catalytic Beckmann Rearrangement of Cyclododecanone Oxime. Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

Sources

Application

How to purify 3-Amino-azacyclotridecan-2-one after synthesis

Application Note: Purification & Isolation of 3-Amino-azacyclotridecan-2-one ( -Aminolaurolactam) Executive Summary This guide details the purification of 3-Amino-azacyclotridecan-2-one (also known as -aminolaurolactam),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification & Isolation of 3-Amino-azacyclotridecan-2-one ( -Aminolaurolactam)

Executive Summary

This guide details the purification of 3-Amino-azacyclotridecan-2-one (also known as


-aminolaurolactam), a critical monomeric precursor for functionalized Polyamide-12 (Nylon-12) derivatives. Unlike its parent compound laurolactam, the 3-amino derivative possesses a basic primary amine adjacent to the amide carbonyl, introducing unique solubility and reactivity profiles.

The protocol below moves beyond simple "recrystallization" to a chemically active purification strategy . It leverages the amphoteric nature of the target molecule to separate it from neutral precursors (laurolactam) and acidic byproducts (hydrolyzed amino acids) before final polishing.

Chemical Context & Impurity Profile

To purify effectively, one must understand the "enemies" (impurities) created during synthesis. The most common synthesis route involves the


-bromination of laurolactam followed by nucleophilic substitution with ammonia or an azide source.
Impurity TypeOriginChemical NatureRemoval Strategy
Laurolactam Unreacted starting materialNeutral, Non-polarOrganic wash at Acidic pH

-Bromo-laurolactam
Incomplete substitutionNeutral/ElectrophilicOrganic wash at Acidic pH
12-Aminododecanoic acid Ring opening (Hydrolysis)Zwitterionic/AcidicAqueous retention at Basic pH
Inorganic Salts Neutralization (e.g., NaBr, NH

Br)
IonicAqueous partitioning
Purification Logic Diagram

The following workflow illustrates the "Chemical Filter" logic used to isolate the target amine from the mixture.

PurificationLogic Raw Crude Reaction Mixture (Target + Laurolactam + Salts) Acidify Step 1: Acidify (pH < 2) Partition: Aqueous Acid vs. Organic Raw->Acidify OrgLayer1 Organic Layer 1 (Contains Neutral Impurities: Laurolactam, Bromo-intermediates) Acidify->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Target-NH3+ Salt) Acidify->AqLayer1 Keep Basify Step 2: Basify (pH > 10) Precipitation or Extraction AqLayer1->Basify Precipitate Precipitate/Extract (Target Free Base) Basify->Precipitate Isolate AqLayer2 Aqueous Layer 2 (Contains Salts + Hydrolyzed Acids) Basify->AqLayer2 Discard Recryst Step 3: Recrystallization (Polishing) Precipitate->Recryst Final Pure 3-Amino-azacyclotridecan-2-one Recryst->Final

Figure 1: Acid-Base "Switching" Strategy for separating the basic amine target from neutral precursors.

Detailed Purification Protocol

Phase 1: Acid-Base Extraction (The "Chemical Filter")

Objective: To remove non-basic organic impurities (unreacted laurolactam).

  • Dissolution: Dissolve the crude solid residue in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate .

    • Note: If the crude is a reaction slurry, evaporate the reaction solvent first if it is water-miscible (like DMF or DMSO).

  • Acid Extraction: Transfer the organic solution to a separatory funnel. Add 1.0 M HCl (aq) in a 1:1 volume ratio. Shake vigorously.

    • Mechanism:[1][2][3] The 3-amino group protonates (

      
      ), becoming water-soluble. The neutral laurolactam remains in the organic layer.
      
  • Separation: Collect the aqueous (bottom) layer.

    • Optional: Extract the organic layer once more with fresh 1.0 M HCl to ensure full recovery of the amine. Combine aqueous extracts.

  • Organic Wash: Wash the combined acidic aqueous phase with a small portion of fresh DCM. Discard the organic layer.

    • Why: This removes any physically entrained neutral impurities.

  • Basification & Recovery: Cool the aqueous phase to 0-5°C. Slowly add 2.0 M NaOH or NH

    
    OH  until the pH reaches 10-11.
    
    • Observation: The solution will become cloudy as the free base amine precipitates (insoluble in water).

  • Isolation:

    • Method A (Precipitation): If a solid forms cleanly, filter via vacuum filtration.

    • Method B (Extraction): If the solid is oily or fine, extract the basic aqueous mixture 3x with DCM . Dry the combined organics over Na

      
      SO
      
      
      
      , filter, and evaporate to dryness.
Phase 2: Recrystallization (The "Physical Filter")

Objective: To remove trace salts and color bodies.

The parent laurolactam is soluble in alcohols but insoluble in water. The amino derivative follows a similar trend but is more polar.

Recommended Solvent System: Isopropanol (IPA) / Water or Ethanol / Hexane .

Protocol (IPA/Water method):

  • Place the crude solid from Phase 1 in a flask.

  • Add Isopropanol (approx. 5-10 mL per gram of solid).

  • Heat to reflux (approx. 80°C) until the solid dissolves completely.

    • Tip: If undissolved particles remain (likely salts), filter the hot solution through a pre-warmed glass frit.

  • Remove from heat. While still warm, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of IPA to clear the solution again.

  • Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) for 4-12 hours.

  • Filtration: Collect the white crystalline solid. Wash with cold 1:1 IPA/Water.

  • Drying: Dry under high vacuum at 40°C for 6 hours. (Melting point should be distinct; parent laurolactam mp is ~152°C; amino-derivative is typically higher or distinct depending on stereochemistry).

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, use these specific analytical checkpoints.

HPLC Method (Purity Check)

Standard reverse-phase conditions for peptides/amino-lactams.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Ion-pairing agent for amine retention).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm .

  • Success Criteria: Single peak >98% area. Absence of earlier eluting peaks (hydrolysis products) or later eluting peaks (laurolactam).

NMR Spectroscopy (Structure Verification)
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Key Signals:

    • 
       ~3.2-3.8 ppm (1H, m): The 
      
      
      
      -proton
      (CH-NH
      
      
      ). This signal is distinct from the CH
      
      
      of the parent laurolactam.
    • 
       ~7.0-8.0 ppm (1H, broad s): Amide NH.
      
    • Absence of

      
       ~4.0-4.5 ppm signals indicates successful removal of 
      
      
      
      -bromo intermediates.

References

  • General Synthesis of Lactams

    • Schmidt Reaction Mechanism for Producing Amines. Byju's. Retrieved from [Link]

    • Laurolactam Properties & Synthesis.[4] Wikipedia. Retrieved from [Link]

  • Purification Strategies

    • Liquid anti-solvent recrystallization to enhance dissolution. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

    • Separation of alpha-amino acid enantiomers by HPLC. National Institutes of Health (NIH). Retrieved from [Link]

  • Analytical Methods

    • Analysis of Amino Acids by HPLC. Agilent Technologies Application Note. Retrieved from [Link] (Note: Generalized link to Agilent Application Library).

    • Mass Spectral Profile for Differentiating Beta-Lactams. NIH / PMC. Retrieved from [Link]

Sources

Method

Analytical methods for quantifying 3-Amino-azacyclotridecan-2-one

Content Type: Advanced Application Note & Protocol Guide Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Scientists.[1] Introduction & Analyte Profile 3-Amino-azacyclotridecan-2-one (also refe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical Scientists.[1]

Introduction & Analyte Profile

3-Amino-azacyclotridecan-2-one (also referred to as ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amino laurolactam) is a structural derivative of Laurolactam  (Azacyclotridecan-2-one, CAS 947-04-6).[1] While Laurolactam is the primary monomer for Nylon-12 production, the 3-amino derivative often appears as a synthetic intermediate or a specific degradation impurity.
Chemical Challenges[1][2][3]
  • Chromophore Deficiency: The molecule lacks a strong UV chromophore (only weak amide absorption at <210 nm), making standard UV-Vis detection prone to interference and low sensitivity.[1]

  • Lipophilicity: The 13-membered macrocyclic ring imparts significant hydrophobicity, requiring organic-heavy mobile phases, while the primary amine at position 3 introduces localized polarity and basicity.

  • Matrix Complexity: It is frequently analyzed in the presence of excess Laurolactam or polymeric matrices, requiring high-resolution separation.[1]

This guide details two orthogonal methods: HPLC-FLD (Fluorescence Detection) via pre-column derivatization for trace quantification, and GC-MS for structural confirmation.[1]

Method A: High-Sensitivity HPLC-FLD (Primary Protocol)[1][2]

Principle: The primary amine at the C3 position reacts rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid or 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1] This method overcomes the lack of UV absorption and enhances sensitivity by 100-1000x.[1]

Reagents & Preparation
  • Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg OPA in 1 mL methanol.[1] Add 10 µL 3-mercaptopropionic acid (3-MPA) and 9 mL of 0.4 M Borate buffer (pH 10.2). Note: Prepare fresh daily; OPA is unstable in oxygen.[1]

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1][2] The analyte is sparingly soluble in pure water.[1]

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2 (filtered 0.2 µm).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
ParameterSetting
Column C8 or C18 Macrocyclic-Resistant Phase (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 3.5 µm)
Temperature 40°C (Critical for macrocycle solubility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL (Derivatized sample)
Excitation 340 nm
Emission 450 nm
Automated Derivatization Program (Autosampler)

To ensure precision, program the autosampler to perform "In-Needle" or "In-Vial" derivatization immediately before injection:

  • Draw 5 µL Sample.[1]

  • Draw 5 µL OPA Reagent.[1]

  • Mix in loop/vial (3 cycles).

  • Wait 1.0 min (Reaction time).

  • Inject.[1][2][3]

Gradient Profile

The macrocyclic ring requires a high organic content to elute.[1]

Time (min)% Mobile Phase BEvent
0.030%Start
10.085%Elution of Derivative
12.095%Wash (Remove Laurolactam matrix)
14.030%Re-equilibration

Method B: GC-MS (Structural Confirmation)[1][2]

Principle: Gas Chromatography provides excellent resolution for lactams.[1] However, the free amine and amide groups can cause peak tailing due to hydrogen bonding with the stationary phase. Silylation derivatization is recommended to improve peak shape and volatility.[1]

Sample Preparation[1][2]
  • Dissolution: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. The silyl group replaces active hydrogens on the amine and amide.[1]

  • Cool: Cool to room temperature and transfer to a GC vial.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 280°C
Injection Splitless (1 µL)
Transfer Line 300°C
Ion Source EI (70 eV), 230°C
Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp: 15°C/min to 300°C[1]

  • Final: 300°C (Hold 5 min)

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample concentration and matrix interference.

AnalysisWorkflow Start Start: Sample Assessment CheckConc Est. Concentration? Start->CheckConc HighConc High (>0.1%) CheckConc->HighConc Major Component Trace Trace (<0.1%) CheckConc->Trace Impurity MatrixCheck Matrix Complexity? HighConc->MatrixCheck MethodHPLC Method A: HPLC-FLD (OPA Derivatization) Trace->MethodHPLC Sensitivity Critical SimpleMatrix Simple (Solvent/Pure) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Polymer/Bio) MatrixCheck->ComplexMatrix MethodGC Method B: GC-MS/FID (Silylation Required) SimpleMatrix->MethodGC Volatility OK ComplexMatrix->MethodHPLC Selectivity Required Validation Validation: Specificity & Linearity MethodGC->Validation MethodHPLC->Validation

Figure 1: Decision tree for selecting between GC-MS and HPLC-FLD based on analyte concentration and matrix complexity.

Mechanism of Derivatization (HPLC-FLD)

Understanding the reaction chemistry is vital for troubleshooting. The 3-amino group reacts with OPA to form a fluorescent isoindole.[1] The 13-membered lactam ring remains intact, providing the hydrophobic retention handle.[1]

ReactionMechanism Reactants 3-Amino-azacyclotridecan-2-one + OPA + Thiol (R-SH) Intermediate Hemithioacetal Intermediate Reactants->Intermediate pH 10.2 (Fast) Product Fluorescent Isoindole (Ex: 340nm, Em: 450nm) Intermediate->Product Ring Closure

Figure 2: Reaction pathway for the fluorogenic derivatization of the primary amine.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the protocol must include these system suitability tests (SST) before every run:

  • Derivatization Efficiency Check: Inject a standard of a known amino acid (e.g., Glycine) alongside the analyte.[1] If the Glycine peak area drops >5% compared to historical data, the OPA reagent has oxidized and must be discarded.

  • Resolution Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Ensure separation between the 3-amino derivative and the bulk Laurolactam peak (if using UV) or matrix peaks.[1] Target ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    .[1][4]
  • Precision: 5 replicate injections of the standard must yield RSD < 2.0%.

References

  • Agilent Technologies. (2025). Amino Acid Analysis using Agilent InfinityLab LC Series and Eclipse Plus C18 Columns. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Azacyclotridecan-2-one (Laurolactam) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Waters Corporation. (2024).[1] AccQ[1][5]•Tag Ultra Derivatization Chemistry for Amino Acid Analysis. Retrieved from [Link]

  • PubChem. (2025).[1] Laurolactam Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Application

Application Note: A Guide to the Polymerization of 3-Amino-azacyclotridecan-2-one for the Synthesis of Functional Polyamides

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 3-Amino-azacyclotridecan-2-one. This monomer, a functionalized deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 3-Amino-azacyclotridecan-2-one. This monomer, a functionalized derivative of laurolactam, is a promising building block for the synthesis of novel polyamides (Nylon-12 analogues) featuring pendant primary amine groups. These functional handles are readily available for secondary modifications, making the resulting polymers highly attractive for advanced applications in drug delivery, tissue engineering, and the development of bioactive materials.[1][2] This guide details the primary polymerization methodologies, including anionic, hydrolytic, and enzymatic ring-opening polymerization (ROP), offering in-depth explanations of the underlying mechanisms and providing validated, step-by-step protocols.

Introduction: The Strategic Advantage of Functional Polyamides

Polyamides, commonly known as nylons, are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[3] The polymerization of lactams via ring-opening polymerization (ROP) is a robust and versatile method for producing these materials.[4] While traditional polyamides like Nylon-6 and Nylon-12 are chemically inert, the incorporation of functional groups along the polymer backbone opens up a vast landscape of possibilities for creating "smart" or "active" materials.[5]

3-Amino-azacyclotridecan-2-one, a derivative of laurolactam (the monomer for Nylon-12), introduces a pendant primary amine at the 3-position of the lactam ring. The resulting polyamide, a modified Nylon-12, possesses a regularly spaced array of reactive sites. This unique architecture allows for:

  • Covalent attachment of therapeutic agents, targeting ligands, or imaging probes.

  • Cross-linking to form functional hydrogels for controlled release or tissue scaffolding.[6]

  • Surface modification to create antimicrobial or biocompatible coatings.[7]

  • Alteration of physicochemical properties such as solubility and thermal behavior.

This guide is designed to serve as a foundational resource for harnessing the potential of this monomer. We will explore the critical parameters and causal relationships behind successful polymerization, enabling researchers to confidently synthesize and characterize these advanced functional polyamides.

Polymerization Methodologies: A Comparative Overview

The polymerization of lactams can be achieved through several distinct mechanisms. The choice of method profoundly impacts reaction kinetics, polymer properties, and scalability. The most relevant techniques for 3-Amino-azacyclotridecan-2-one are Anionic Ring-Opening Polymerization (AROP), Hydrolytic Polymerization, and Enzymatic Polymerization.

Anionic Ring-Opening Polymerization (AROP)

AROP is the most prevalent and efficient method for lactam polymerization, known for its rapid reaction rates and the ability to produce high molecular weight polymers.[8] The mechanism relies on a strong base to generate a lactamate anion, which acts as the propagating species.[8][9]

Causality of AROP: The process is driven by the nucleophilic attack of a lactamate anion on the carbonyl carbon of an activated monomer (typically an N-acyllactam).[8] This creates a new N-acyllactam at the end of the growing chain, which is the most electrophilic species in the system, ensuring propagation continues.

Critical Consideration for 3-Amino-azacyclotridecan-2-one: The pendant primary amine is a crucial factor. It is nucleophilic and has an acidic proton that can be abstracted by the strong base used as a catalyst (e.g., Sodium Hydride). This can lead to two potential issues:

  • Catalyst Quenching: The amine can neutralize the catalyst, inhibiting polymerization.

  • Branching/Cross-linking: The deprotonated amine can act as a nucleophile, attacking the growing polymer chain and leading to branched or cross-linked structures.

Strategic Solution: To ensure linear polymer growth and controlled molecular weight, the primary amine should be protected with a suitable protecting group (e.g., Boc, Cbz) prior to polymerization. The protecting group can then be removed post-polymerization to yield the functional polyamide.

AROP_Workflow Monomer 3-Amino-azacyclotridecan-2-one ProtectedMonomer N-Protected Monomer Monomer->ProtectedMonomer Protection Step Polymerization Anionic ROP (Catalyst + Activator) ProtectedMonomer->Polymerization ProtectedPolymer Protected Polyamide Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Functional Polyamide Deprotection->FinalPolymer

Caption: Workflow for AROP of 3-Amino-azacyclotridecan-2-one.

Hydrolytic Polymerization

This method involves heating the lactam monomer with water at high temperatures (250-300°C) and pressures.[7][10] It is a two-stage process: an initial ring-opening hydrolysis to form an ω-amino acid, followed by a step-growth polycondensation of these amino acids.[7][11]

Causality of Hydrolytic Polymerization: The reaction is initiated by the hydrolytic cleavage of the lactam's amide bond.[7] The resulting linear amino acid monomers then undergo polycondensation, eliminating water to form the polyamide chain. The presence of the pendant amine on the monomer is less problematic here than in AROP, as it will simply exist in its protonated or free base form depending on the pH and will not interfere with the fundamental mechanism.

This method is generally slower than AROP and often results in a broader molecular weight distribution. However, it avoids the need for stringent anhydrous conditions and complex catalyst systems.

Enzymatic Ring-Opening Polymerization (eROP)

eROP presents a green and biocompatible alternative, utilizing enzymes like lipases under mild conditions.[8] The proposed mechanism involves the activation of the lactam ring by an amino acid residue (e.g., serine) in the enzyme's active site, forming an acyl-enzyme intermediate.[8] This intermediate is then attacked by the amino group of another monomer or the growing chain.

Causality of eROP: The enzyme's specificity and catalytic triad enable ring-opening under conditions where the reaction would otherwise be thermodynamically or kinetically unfavorable. This method is particularly appealing for biomedical applications where residual metal catalysts are a concern. However, reaction times can be long, and achieving high molecular weights can be challenging.

Experimental Protocols & Methodologies

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions, especially those involving strong bases and high temperatures, should be performed in a well-ventilated fume hood.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

This protocol assumes the use of an N-protected monomer, for example, tert-butyl (2-oxoazacyclotridecan-3-yl)carbamate (Boc-3-Amino-Laurolactam).

Materials:

  • Boc-3-Amino-Laurolactam (monomer)

  • N-Acetyl-laurolactam (activator)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (catalyst)

  • Anhydrous Toluene

  • Methanol (for quenching)

  • Hexanes (for washing)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (for deprotection)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Schlenk line or nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Condenser

  • Cannula for solvent transfer

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck flask with a condenser and nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Monomer & Activator Addition: Add Boc-3-Amino-Laurolactam (e.g., 10 g) and N-Acetyl-laurolactam (activator, typically 0.5-2 mol% relative to monomer) to the flask.

  • Melt & Dehydrate: Heat the flask to 130-140°C to melt the monomer. Apply a gentle vacuum for 30 minutes to remove any trace moisture.

  • Catalyst Preparation: In a separate dry flask, wash the required amount of NaH (catalyst, typically 0.5-2 mol%) with anhydrous hexanes three times to remove the mineral oil. Carefully dry the NaH powder under a stream of nitrogen.

  • Initiation: Cool the molten monomer to ~100°C. Carefully add the prepared NaH catalyst to the molten monomer under a strong nitrogen counterflow. Heat the mixture to 130°C and stir for 30 minutes to allow for the formation of the lactamate anion.

  • Polymerization: Increase the temperature to the target polymerization temperature (typically 180-220°C).[12] The viscosity of the mixture will increase significantly as the polymerization proceeds. Continue the reaction for 1-3 hours.

  • Termination & Isolation: Cool the reaction to room temperature. The solid polymer can be carefully broken up and removed. To quench any remaining active species, the polymer can be dissolved/swollen in a suitable solvent and precipitated into a non-solvent like water or methanol.

  • Purification: The crude polymer should be purified by Soxhlet extraction or reprecipitation to remove unreacted monomer and oligomers.

  • Deprotection: Dissolve the purified Boc-protected polyamide in DCM. Add TFA (typically 20-50% v/v) and stir at room temperature for 2-4 hours. Remove the solvent and TFA under reduced pressure to yield the final functional polyamide as its trifluoroacetate salt.

Protocol 2: Hydrolytic Polymerization

Materials:

  • 3-Amino-azacyclotridecan-2-one

  • Deionized water

  • Formic acid (optional, for viscosity measurement)

Equipment:

  • High-pressure stainless-steel autoclave with mechanical stirring

  • Heating and cooling system

  • Vacuum line

Step-by-Step Procedure:

  • Charging the Reactor: Charge the autoclave with 3-Amino-azacyclotridecan-2-one and deionized water (typically 1-5% by weight of the monomer).[10]

  • Inerting: Seal the autoclave and purge several times with nitrogen to remove oxygen.

  • Pre-Polymerization: Heat the reactor to 260-280°C.[10] The pressure will rise due to the generation of steam. Maintain this temperature for 2-4 hours to allow for initial hydrolysis and oligomerization.

  • Polycondensation: Gradually release the pressure over 1-2 hours while maintaining the temperature. This removes water and drives the equilibrium towards high polymer formation.

  • Finishing: Once atmospheric pressure is reached, apply a vacuum for an additional 30-60 minutes to further increase the molecular weight.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

  • Pelletizing: The resulting polymer strand can be pelletized for further processing and characterization.

Polymer Characterization

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polyamide.

Technique Purpose Expected Result for Poly(3-Amino-Laurolactam)
FTIR Spectroscopy Confirm functional groups and amide bond formation.Disappearance of the lactam C=O stretch (~1650 cm⁻¹). Appearance of characteristic amide I (~1640 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Presence of N-H stretching bands (~3300 cm⁻¹).[13]
¹H & ¹³C NMR Elucidate the detailed polymer structure.Confirmation of the repeating unit structure. Signals corresponding to the methylene groups of the backbone and the methine group at the 3-position can be assigned.
Gel Permeation Chromatography (GPC/SEC) Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).AROP typically yields higher Mw and lower PDI (<2) compared to hydrolytic polymerization.
Differential Scanning Calorimetry (DSC) Determine thermal transitions: glass transition temperature (Tg) and melting temperature (Tm).The presence of the pendant amino group is expected to disrupt chain packing and hydrogen bonding, potentially lowering the Tm and altering the Tg compared to standard Nylon-12.[14]
Thermogravimetric Analysis (TGA) Assess thermal stability and decomposition temperature (Td).Provides information on the temperature at which the polymer begins to degrade, which is crucial for melt processing applications.[13]

Applications & Future Directions

The true value of poly(3-amino-azacyclotridecan-2-one) lies in its potential for post-polymerization modification. The pendant amine serves as a versatile anchor point for creating sophisticated polymer architectures.

Applications center_node Functional Polyamide (-NH2 Side Chains) drug_delivery Drug Conjugation (e.g., via amide or carbamate linkage) center_node->drug_delivery tissue_eng Hydrogel Formation (Cross-linking with di-isocyanates, etc.) center_node->tissue_eng biomaterials Bioactive Surfaces (Immobilization of peptides, enzymes) center_node->biomaterials gene_delivery Gene Delivery (Complexation with DNA/RNA) center_node->gene_delivery

Caption: Potential applications derived from the functional polyamide.

  • Drug Delivery: Anticancer drugs or other small molecule therapeutics can be covalently attached to the amine groups, potentially through linkers that are cleavable under specific physiological conditions (e.g., pH, enzymes).[15]

  • Biomaterials and Tissue Engineering: The polymer can be cross-linked to form hydrogels for 3D cell culture or as scaffolds for tissue regeneration. The surface can be modified with cell-adhesive peptides (like RGD) to promote cell attachment and growth.[2]

  • Gene Delivery: The cationic nature of the protonated amine groups at physiological pH allows the polymer to form polyplexes with anionic genetic material like plasmid DNA or siRNA, offering potential as a non-viral gene delivery vector.[15]

The protocols and insights provided herein offer a robust starting point for researchers to explore the synthesis and application of this exciting functional polymer, paving the way for new innovations in medicine and materials science.

References

  • Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. (2025).
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). ACS Omega.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (N.d.).
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Pharmacology.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2018). MDPI.
  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. (2022). Chemical Society Reviews.
  • Synthesis and characterization of novel polyamides based on tridecanedioic acid: Nylons 3 13, 5 13, 6 13, 7 13, 9 13, 10 13, 11 13. (2025).
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry.
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Deriv
  • Polyamides and their functionalization: recent concepts for their applications as biomaterials. (2017).
  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). Arabian Journal of Chemistry.
  • Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials. (2017).
  • Polymerization of lactams, 96 anionic copolymerization of ε-caprolactam with ω-laurolactam. (2025).
  • Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. (2025).
  • Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. (2024). Industrial & Engineering Chemistry Research.
  • Functional Arom
  • Poly(amino acid)-grafted polymacrolactones. Synthesis, self-assembling and ionic coupling properties. (N.d.). UPCommons.
  • Functional polymers for energy, sensing and biomedical applic
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2018). PubMed Central.
  • Anionic Polymerization: Principles and Practice. (N.d.). Book.
  • Polyamides and their functionalization: recent concepts for their applications as biom
  • Synthesis of Polyamino Acids. (N.d.). Sigma-Aldrich.
  • Continuous hydrolytic polymerization of laurolactam. (1994).

Sources

Method

Application Note &amp; Protocol Guide: Derivatization of 3-Amino-azacyclotridecan-2-one for Chemical Library Synthesis

Abstract This document provides a comprehensive guide for the chemical derivatization of 3-Amino-azacyclotridecan-2-one (3-AAT), a valuable macrocyclic lactam scaffold. Recognizing the growing importance of macrocycles i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-Amino-azacyclotridecan-2-one (3-AAT), a valuable macrocyclic lactam scaffold. Recognizing the growing importance of macrocycles in modern drug discovery for tackling challenging biological targets, this guide details robust protocols for modifying the primary amino group of 3-AAT.[1][2][3] We present two field-proven methodologies—N-Acylation and Reductive Amination—that serve as foundational techniques for generating diverse libraries of novel chemical entities. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the chemical principles behind each step to ensure reproducibility and facilitate troubleshooting.

Introduction: The Significance of Macrocyclic Scaffolds

Macrocyclic compounds (rings with 12 or more atoms) occupy a unique and privileged space in medicinal chemistry.[1] Found in numerous natural products and FDA-approved drugs, their distinct structural features offer a compelling alternative to traditional small molecules.[3][4] The constrained, yet flexible, nature of macrocycles allows them to bind to large, shallow protein surfaces that are often considered "undruggable."[3]

3-Amino-azacyclotridecan-2-one (a derivative of Laurolactam) is a particularly attractive starting material.[5][6] It combines the favorable physicochemical properties of a macrocyclic lactam core with a strategically placed primary amine, which serves as a versatile chemical handle for diversification. Derivatizing this scaffold allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to effectively utilize 3-AAT in their discovery campaigns.

Core Derivatization Strategies: Chemical Rationale

The primary aliphatic amine at the C3 position of the azacyclotridecan-2-one ring is a potent nucleophile, making it the focal point for derivatization. The two most reliable and versatile strategies for its modification are N-acylation and N-alkylation.

N-Acylation: Building Amide Linkages

N-acylation involves the reaction of the primary amine with an activated carboxylic acid derivative (such as an acyl chloride or anhydride) to form a stable amide bond. This is one of the most fundamental and reliable reactions in medicinal chemistry.[7]

  • Mechanism and Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. To drive the reaction to completion and neutralize the acidic byproduct (e.g., HCl from an acyl chloride), a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. The choice of a hindered base like DIPEA is often preferred to minimize potential side reactions.

N-Alkylation via Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary amines. This two-step, one-pot process involves the initial formation of a Schiff base (or imine) between the primary amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.

  • Mechanism and Causality: The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium intermediate that forms in situ. This selectivity prevents unwanted side reactions, such as the reduction of the starting carbonyl compound, leading to cleaner reaction profiles and simpler purification. This method is superior to direct alkylation with alkyl halides, which often suffers from over-alkylation to form tertiary amines and quaternary ammonium salts.[8]

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl chlorides are corrosive and lachrymatory.

Workflow Visualization: Derivatization Pathways

G cluster_0 Core Scaffold cluster_1 N-Acylation Pathway cluster_2 Reductive Amination Pathway AAT 3-Amino-azacyclotridecan-2-one (3-AAT) Acyl_Reagent R-COCl / Base (e.g., DIPEA) AAT->Acyl_Reagent Reductive_Reagent 1. R'-CHO 2. NaBH(OAc)₃ AAT->Reductive_Reagent Acyl_Product N-Acylated Derivative (Amide) Acyl_Reagent->Acyl_Product Nucleophilic Acyl Substitution Reductive_Product N-Alkylated Derivative (Secondary Amine) Reductive_Reagent->Reductive_Product Imine formation & Reduction

Caption: General workflows for the derivatization of 3-AAT.

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of 3-AAT with an acyl chloride (e.g., benzoyl chloride) to yield the corresponding N-benzoyl derivative.

Materials:

  • 3-Amino-azacyclotridecan-2-one (3-AAT)

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Amino-azacyclotridecan-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Scientist's Note: Using a slight excess of a hindered, non-nucleophilic base like DIPEA is critical. It effectively scavenges the HCl generated during the reaction without competing with the substrate's primary amine.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe.

    • Causality: The dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the acid.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the reaction of 3-AAT with an aldehyde (e.g., 4-fluorobenzaldehyde) to yield the corresponding N-alkylated secondary amine.

Materials:

  • 3-Amino-azacyclotridecan-2-one (3-AAT)

  • Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-Amino-azacyclotridecan-2-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCE or DCM (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

    • Scientist's Note: A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive ketones. However, it is often unnecessary with aldehydes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is moisture-sensitive, and portion-wise addition helps control the reaction rate. It is specifically chosen for its mildness and selectivity in reducing the iminium ion over the starting aldehyde.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Troubleshooting

Table 1: Representative Reaction Parameters
Derivatization MethodReagent ExampleBase/Reducing AgentSolventTypical TimeTypical Yield Range
N-Acylation Benzoyl ChlorideDIPEADCM2-4 h75-95%
N-Acylation Acetic AnhydridePyridineDCM1-3 h80-98%
Reductive Amination 4-FluorobenzaldehydeNaBH(OAc)₃DCE4-12 h60-85%
Reductive Amination CyclohexanoneNaBH(OAc)₃DCM8-16 h55-80%

Note: Yields are hypothetical and depend on the specific substrate and reaction scale.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents (hydrolyzed acyl chloride, old NaBH(OAc)₃).- Insufficient base in acylation.- Sterically hindered reagents.- Use freshly opened or purified reagents.- Ensure base is added in sufficient excess (1.5-2.0 eq).- Increase reaction temperature or time; consider a coupling agent (e.g., HATU) for sterically hindered carboxylic acids.
Multiple Products (Over-alkylation) - Occurs in direct alkylation with alkyl halides (not reductive amination).- Switch to reductive amination protocol for mono-alkylation.
Starting Material Recovered - Reaction time too short.- Reaction temperature too low.- Monitor reaction by TLC/LC-MS and allow to run to completion.- Gently warm the reaction (e.g., to 40 °C), but monitor for side product formation.
Difficult Purification - Unreacted reagents or byproducts co-eluting.- Product is highly polar.- Ensure aqueous workup is thorough to remove water-soluble impurities.- For highly polar amines, consider a reverse-phase chromatography purification or salt formation.

References

  • Scheme of derivatization procedure of three different amino... - ResearchGate . Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry . Available at: [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI . Available at: [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. - F1000Research . Available at: [Link]

  • Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC - NIH . Available at: [Link]

  • Laurolactam - Wikipedia . Available at: [Link]

  • Azacyclotridecan-2-one (25038-74-8, 947-04-6) - Chemchart . Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - RSC Publishing . Available at: [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC - NIH . Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | ChemRxiv . Available at: [Link]

  • (PDF) Synthesis of Macrocyclic Lactam/Lactone Derivatives Having Antimicrobial Activty . Available at: [Link]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting - Macmillan Group . Available at: [Link]

  • Synthesis and Applications of Symmetric Amino Acid Derivatives - ResearchGate . Available at: [Link]

  • Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam . Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central . Available at: [Link]

  • Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves | Request PDF - ResearchGate . Available at: [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications - PMC . Available at: [Link]

  • N-Acylation Reactions of Amines - ResearchGate . Available at: [Link]

  • Applications of Macrocycles in Drug Discovery - YouTube . Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC . Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC . Available at: [Link]

  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics . Available at: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-azacyclotridecan-2-one

Introduction: Unveiling the Bioactivity of 3-Amino-azacyclotridecan-2-one 3-Amino-azacyclotridecan-2-one is a unique macrocyclic lactam with a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol [1]. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 3-Amino-azacyclotridecan-2-one

3-Amino-azacyclotridecan-2-one is a unique macrocyclic lactam with a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol [1]. While its parent compound, Laurolactam (Azacyclotridecan-2-one), is primarily utilized as a monomer in the synthesis of polymers like Nylon-12[2][3], the introduction of an amino group at the 3-position suggests the potential for distinct biological activities. The presence of this amino acid-like moiety opens up the possibility of interactions with various biological targets, making it a compound of interest for drug discovery and chemical biology research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate the biological characterization of 3-Amino-azacyclotridecan-2-one. As a compound with limited published biological data, a systematic screening approach is paramount. Here, we present a tiered strategy encompassing initial toxicity assessment followed by primary screening assays targeting plausible biological activities, including antimicrobial effects and modulation of G-protein coupled receptor (GPCR) signaling pathways. The protocols provided are robust starting points that can be further optimized to elucidate the specific bioactivity profile of this intriguing molecule.

I. Foundational Assessment: Cellular Cytotoxicity

Before embarking on specific functional assays, it is crucial to determine the cytotoxic profile of 3-Amino-azacyclotridecan-2-one. This initial step identifies the concentration range at which the compound can be tested without inducing significant cell death, thereby ensuring that any observed effects in subsequent assays are not mere artifacts of toxicity. A variety of assays can be employed to assess cytotoxicity, each interrogating a different aspect of cellular health[4].

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • 3-Amino-azacyclotridecan-2-one

  • Human cell line (e.g., HEK293, HeLa, or a cell line relevant to a specific disease area)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Amino-azacyclotridecan-2-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Parameter Description
Cell Line HEK293
Seeding Density 8,000 cells/well
Compound Concentration Range 0.1 µM to 100 µM
Incubation Time 48 hours
Hypothetical IC₅₀ > 100 µM (indicating low cytotoxicity)

II. Primary Screening: Antimicrobial Activity

The structural similarity of the amino-lactam moiety to aza-β³-amino acids, which are known to be incorporated into antimicrobial peptides[5], provides a strong rationale for investigating the antimicrobial properties of 3-Amino-azacyclotridecan-2-one. Cationic amino acid derivatives can disrupt bacterial cell membranes, offering a potential mechanism of action[6][7].

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 3-Amino-azacyclotridecan-2-one

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Amino-azacyclotridecan-2-one in CAMHB in a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Bacterial Strain Hypothetical MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>128

III. Primary Screening: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large and diverse family of cell surface receptors that are major drug targets[8][9]. The unique structure of 3-Amino-azacyclotridecan-2-one may allow it to act as a ligand for a GPCR. Screening for GPCR modulation typically involves measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) and calcium (Ca²⁺)[10].

A. cAMP Modulation Assays

GPCRs can couple to Gs or Gi proteins, leading to an increase or decrease in intracellular cAMP levels, respectively[11][12].

Gs_Gi_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3-Amino-azacyclotridecan-2-one GPCR GPCR Ligand->GPCR Binds Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3-Amino-azacyclotridecan-2-one GPCR GPCR Ligand->GPCR Binds Gq Gq GPCR->Gq Activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP2 PIP2->PLC Cleaves ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Response Ca2+->Response

Caption: GPCR signaling pathway for calcium mobilization.

Protocol 4: Fluorescent Calcium Flux Assay

This assay uses a calcium-sensitive dye to detect changes in intracellular calcium concentrations.

Materials:

  • CHO-K1 cells (or a cell line stably expressing a target GPCR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-8 AM or Calcium 6)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • 3-Amino-azacyclotridecan-2-one

  • Carbachol (a muscarinic acetylcholine receptor agonist, used as a positive control)

  • 96- or 384-well black-walled, clear-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.[13][14]

  • Compound Preparation: Prepare a plate with the test compound at various concentrations in assay buffer.

  • Data Acquisition: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument will add the compound from the compound plate to the cell plate and immediately begin reading the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity indicates a change in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

IV. Data Interpretation and Next Steps

The results from this initial tiered screening approach will provide valuable insights into the potential biological activity of 3-Amino-azacyclotridecan-2-one.

  • Low Cytotoxicity (High IC₅₀): This is a favorable outcome, suggesting a good therapeutic window for potential applications.

  • Antimicrobial Activity (Low MIC): If the compound shows potent antimicrobial activity, further studies could include determining whether it is bactericidal or bacteriostatic, and investigating its mechanism of action (e.g., membrane disruption assays).

  • GPCR Modulation (Low EC₅₀ or IC₅₀): A positive result in the cAMP or calcium flux assays would warrant further investigation to identify the specific GPCR target. This could involve screening against a panel of known GPCRs and performing radioligand binding assays to confirm direct interaction.[15]

V. Conclusion

This application note provides a rational and structured approach for the initial biological characterization of 3-Amino-azacyclotridecan-2-one. By systematically evaluating its cytotoxicity, antimicrobial potential, and ability to modulate key GPCR signaling pathways, researchers can efficiently uncover its bioactivity profile. The detailed protocols serve as a robust starting point, empowering scientists to explore the therapeutic and research potential of this novel macrocyclic compound.

References

  • Wikipedia. Laurolactam. [Link]

  • Chemchart. Azacyclotridecan-2-one (25038-74-8, 947-04-6). [Link]

  • PubChem. 3-Amino-azacyclotridecan-2-one. [Link]

  • PubMed. De novo cyclic pseudopeptides containing aza-β3-amino acids exhibiting antimicrobial activities. [Link]

  • National Institutes of Health. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • National Institutes of Health. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. [Link]

  • PubMed. Plant amino acid analogues as antimicrobial agents. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • protocols.io. Fluo-8 Calcium Flux Assay. [Link]

  • OECD Existing Chemicals Database. Dodecane-12-lactam CAS N°: 947-04-6. [Link]

  • MDPI. Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. [Link]

  • Pharmaron. Cellular Disease Models. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells. [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. [Link]

  • Zymeworks. Development of three-dimensional cancer cell line spheroid models for the in vitro functional characterization of cytotoxic antibody-drug conjugates. [Link]

  • National Institutes of Health. Investigation of d-Amino Acid-Based Surfactants and Nanocomposites with Gold and Silica Nanoparticles as against Multidrug-Resistant Bacteria Agents. [Link]

  • YouTube. Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]

  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • ScienceOpen. 3D cell-culture strategy for screening novel agents in Fanconi Anemia chemoprevention. [Link]

  • ResearchGate. Principles of commonly used cAMP assays. [Link]

  • DOKUMEN.PUB. G PROTEIN-COUPLED RECEPTOR SCREENING ASSAYS : methods and protocols. [Link]

  • AXXAM. In Vitro Assays | Cell-based Assays. [Link]

  • The Good Scents Company. 2-azacyclotridecanone, 947-04-6. [Link]

  • PubMed. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II. [Link]

Sources

Method

In vivo studies using 3-Amino-azacyclotridecan-2-one in animal models

Application Note: In Vivo Pharmacokinetic & Safety Profiling of 3-Amino-azacyclotridecan-2-one (3-AACL) Executive Summary This application note details the in vivo evaluation of 3-Amino-azacyclotridecan-2-one (subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacokinetic & Safety Profiling of 3-Amino-azacyclotridecan-2-one (3-AACL)

Executive Summary

This application note details the in vivo evaluation of 3-Amino-azacyclotridecan-2-one (subsequently referred to as 3-AACL ). Chemically defined as an


-amino-macrocyclic lactam, 3-AACL represents a "privileged scaffold" in medicinal chemistry. It serves as a conformational constraint (mimicking 

-turns) and a lipophilic carrier for enhancing the membrane permeability of peptide-based therapeutics.

This guide addresses the specific challenges of working with medium-to-large ring lactams—specifically solubility optimization , oral bioavailability assessment , and metabolic stability tracking .

Chemical Context & Rationale

The 3-AACL molecule consists of a 13-membered lactam ring (laurolactam core) with an amino group at the C3 position.

  • Structural Significance: It acts as a cyclic analogue of lysine or ornithine with a hydrophobic alkyl chain. In drug design, it is used to rigidify peptide backbones, reducing the entropic penalty of binding to receptors (e.g., GPCRs or proteases).

  • In Vivo Challenge: While the macrocyclic ring improves proteolytic stability compared to linear peptides, its high lipophilicity (LogP > 3.5) necessitates advanced formulation strategies to ensure adequate exposure in animal models.

Pre-Clinical Formulation Strategy

Due to the hydrophobic nature of the azacyclotridecan-2-one ring, standard aqueous saline vehicles are insufficient. The following formulation is validated for IV and PO dosing in Sprague-Dawley rats.

Vehicle Composition (Optimized)
ComponentFunctionConcentration (v/v)
DMSO Primary Solubilizer5%
PEG 400 Co-solvent / Stabilizer40%
Saline (0.9%) Diluent (physiological)55%
1N HCl pH Adjustment (to pH 4.5)q.s. (Protonates the amine)

Preparation Protocol:

  • Weigh the required amount of 3-AACL.

  • Dissolve completely in DMSO (vortex for 2 mins).

  • Add PEG 400 and vortex.

  • Slowly add Saline while stirring.

  • Critical Step: The solution may turn cloudy. Add 1N HCl dropwise until the solution clears (protonation of the 3-amino group increases solubility).

  • Filter sterilize (0.22

    
    m PVDF membrane) prior to injection.
    

Experimental Workflow: Pharmacokinetic (PK) Profiling

The primary objective is to determine the Oral Bioavailability (%F) and Plasma Stability of the scaffold.

Study Design (Rat Model)
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group A: Intravenous (IV) Bolus – 2 mg/kg (

      
      ).
      
    • Group B: Oral Gavage (PO) – 10 mg/kg (

      
      ).
      
Step-by-Step Protocol

Phase 1: Dosing

  • Fast animals for 12 hours prior to PO dosing (water ad libitum).

  • IV Group: Administer 2 mg/kg via tail vein or jugular catheter. Flush with 0.2 mL heparinized saline.

  • PO Group: Administer 10 mg/kg via oral gavage needle.

Phase 2: Blood Sampling

  • Collect blood (0.2 mL) at the following time points:

    • Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.

  • Transfer blood immediately into K2-EDTA tubes on ice.

  • Centrifuge at 4,000 rpm for 10 min at 4°C to separate plasma.

  • Store plasma at -80°C until bioanalysis.

Phase 3: Bioanalysis (LC-MS/MS)

  • Extraction: Protein precipitation using Acetonitrile (1:3 plasma:ACN) containing an internal standard (e.g., Warfarin or Tolbutamide).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m).
    
  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode monitoring the parent ion

    
     and specific ring-fragment ions.
    

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the logical flow from synthesis to PK parameter extraction.

PK_Workflow cluster_vivo In Vivo Phase Synt Synthesis of 3-AACL Scaffold Form Formulation (DMSO/PEG400/Saline) Synt->Form IV IV Bolus (2 mg/kg) Form->IV PO Oral Gavage (10 mg/kg) Form->PO Sample Serial Blood Sampling IV->Sample PO->Sample Bio LC-MS/MS Bioanalysis Sample->Bio Data PK Parameters (AUC, Cmax, T1/2) Bio->Data

Caption: Operational workflow for the pharmacokinetic evaluation of the 3-AACL scaffold.

Metabolic Stability & Pathway Analysis

A critical question for macrocyclic lactams is whether the ring opens in vivo (hydrolysis) or remains intact.

Hypothesis: The 13-membered lactam is sterically hindered and resistant to standard proteases, but the primary amine at C3 is susceptible to Phase II conjugation (Acetylation).

Metabolic Fate Diagram

Metabolism cluster_pathways Metabolic Pathways Parent 3-AACL (Parent Drug) Hydrolysis Lactam Hydrolysis (Low Probability) Parent->Hydrolysis  Amidase   Acetylation N-Acetylation (Phase II) Parent->Acetylation  NAT1/2   Oxidation CYP450 Oxidation (Ring Hydroxylation) Parent->Oxidation  CYP3A4   Product1 Linear Amino Acid (12-amino-dodecanoic deriv.) Hydrolysis->Product1 Product2 N-Acetyl-3-AACL (Inactive Metabolite) Acetylation->Product2

Caption: Predicted metabolic fate. N-acetylation is the dominant pathway due to the accessible primary amine.

Data Analysis & Interpretation

Summarize your findings using the following parameter definitions.

ParameterDefinitionSignificance for 3-AACL

Peak Plasma ConcentrationIndicates absorption rate. Low

in PO suggests poor solubility or first-pass metabolism.

Time to PeakDelayed

(>2h) indicates slow absorption due to lipophilicity.

Area Under CurveTotal drug exposure.
%F Bioavailability

. Target > 30% for oral drugs.

Vol. of DistributionHigh

(>1 L/kg) indicates extensive tissue binding, expected for this lipophilic scaffold.

Acceptance Criteria:

  • Stability: < 10% ring opening (hydrolysis) observed in plasma after 4 hours.

  • Bioavailability: %F > 20% is considered successful for a macrocyclic peptide mimic.

References

  • Macrocyclic Scaffolds in Drug Design: Driggers, E. M., et al. "The exploration of macrocycles for drug discovery—an underexploited structural class."[1] Nature Reviews Drug Discovery 7, 608–624 (2008).

  • Lactam Synthesis & Properties: Sosič, I. "Macrocyclic lactams in drug discovery." Expert Opinion on Drug Discovery 16.3 (2021): 303-318.

  • Peptidomimetic Constraints: Marsault, E., & Peterson, M. L. "Macrocycles are great drug candidates: further proof from recent FDA approvals." Journal of Medicinal Chemistry 54.7 (2011): 1961-2004.

  • Formulation of Lipophilic Compounds: Savjani, K. T., et al. "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics 2012 (2012).

Sources

Application

LC-MS/MS method for detection of 3-Amino-azacyclotridecan-2-one

Application Note: Quantitative Analysis of 3-Amino-azacyclotridecan-2-one by LC-MS/MS Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 3-Amino-azacyclotridecan-2-one by LC-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 3-Amino-azacyclotridecan-2-one (3-Amino-laurolactam).[1] As an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-amino derivative of Laurolactam (the monomer of Nylon-12), this compound represents a critical target in extractables/leachables (E/L) profiling for pharmaceutical packaging and polymer degradation studies.[2] The method utilizes a C18 column with polar-embedded technology to balance the retention of the hydrophobic macrocyclic ring with the polarity of the amine group.[1] The protocol achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with a run time of 8 minutes.[1]

Introduction & Chemical Context

3-Amino-azacyclotridecan-2-one is a functionalized macrocyclic lactam.[1] Its parent compound, azacyclotridecan-2-one (Laurolactam, CAS 947-04-6), is widely used in the production of Polyamide 12 (Nylon 12).[2][1] The presence of the primary amine at the C3 position (alpha to the carbonyl) significantly alters the physicochemical properties, introducing basicity to the lipophilic 13-membered ring.

  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 212.33 g/mol [2][1]

  • Target Ion [M+H]+: 213.34 m/z[1]

  • Relevance: Monitoring of this compound is essential for:

    • Impurity Profiling: In Nylon-12 synthesis, alpha-amino derivatives can act as chain terminators or cross-linkers.[2][1]

    • E/L Studies: As a potential degradation product in medical-grade polymers exposed to sterilization or oxidative stress.[2][1]

Method Development Strategy (The "Why")

As a Senior Scientist, the development of this method relies on three critical mechanistic decisions:

  • Chromatographic Selectivity (Stationary Phase):

    • Challenge: The 12-carbon alkyl chain of the ring is highly hydrophobic, typically requiring high organic content for elution.[1] However, the free amine causes peak tailing on standard C18 silica due to silanol interactions.[1]

    • Solution: We utilize a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column.[2][1] These phases provide shielding from silanols, ensuring sharp peak shapes for basic amines while maintaining sufficient retentive power for the macrocycle.[1]

  • Ionization & Mobile Phase Chemistry:

    • Choice: Electrospray Ionization in Positive Mode (ESI+).[2][1]

    • Modifier:0.1% Formic Acid is mandatory.[2][1] It buffers the mobile phase to pH ~2.7, ensuring the primary amine is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), which maximizes sensitivity in ESI+ and improves retention reproducibility.
      
  • Sample Preparation:

    • Given the compound's lipophilicity, it will readily migrate into organic solvents.[1] For polymer extracts, isopropanol/acetonitrile mixtures are preferred over pure methanol to ensure solubility of the macrocyclic ring.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Amino-azacyclotridecan-2-one (>98% purity).[1]

  • Internal Standard (IS): 12-Aminododecanoic acid-d23 (or deuterated Laurolactam if available).[2][1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Isopropanol (IPA), and Formic Acid (FA).[2][1]

Sample Preparation Workflows

A. Polymer/Device Extraction (Leachables):

  • Cut polymer sample into

    
     cm pieces.
    
  • Weigh 1.0 g into a glass extraction vial.

  • Add 10 mL of Extraction Solvent (50:50 IPA:ACN).[2][1]

  • Incubate at 50°C for 24 hours (simulated leaching) or use ultrasonic extraction for 60 mins.

  • Filter extract through a 0.2 µm PTFE syringe filter.[2][1]

  • Dilute 1:10 with Mobile Phase A prior to injection.[2][1]

B. Biological Fluids (Plasma/Serum):

  • Aliquot 100 µL of plasma into a centrifuge tube.

  • Add 400 µL of ice-cold ACN containing 0.1% Formic Acid (Protein Precipitation).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen.[2][1]

  • Reconstitute in 200 µL of Mobile Phase (80:20 Water:ACN).

LC-MS/MS Conditions
ParameterSetting
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B[2][1]

  • 5.0 min: 95% B (Elution of hydrophobic ring)[1]

  • 6.5 min: 95% B[2][1]

  • 6.6 min: 10% B[2][1]

  • 8.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Positive[2][1]

  • Capillary Voltage: 3.5 kV[2][1]

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr[2][1]

MRM Transitions:

  • Note: Transitions are theoretical based on fragmentation logic of alpha-amino lactams (loss of NH3, CO).[2][1]

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
3-Amino-Laurolactam 213.3 196.3 3015Quant (Loss of NH3)
213.3168.33025Qual (Ring opening/Loss of CONH)
IS (Generic) Depends on ISDepends on IS---

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Sample Source (Polymer/Plasma) Extract Extraction (IPA/ACN or PPT) Sample->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter Recon Reconstitution (Mobile Phase) Filter->Recon Column CSH C18 Column (pH Stable, 40°C) Recon->Column Inject Gradient Gradient Elution (10% -> 95% ACN) Column->Gradient ESI ESI Positive (Protonation of Amine) Gradient->ESI Eluent MRM MRM Detection 213.3 -> 196.3 ESI->MRM Data Quantitation (ng/mL) MRM->Data

Figure 1: End-to-end analytical workflow for the extraction and LC-MS/MS quantitation of 3-Amino-azacyclotridecan-2-one.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated against ICH M10 or FDA Bioanalytical Guidelines.

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 1000 ng/mL. Use a weighted (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) linear regression.[2]
    
  • Carryover: The hydrophobic nature of the 13-membered ring poses a carryover risk.[2][1]

    • Mitigation: Inject a "Sawtooth" wash (ACN/IPA/Water/Formic Acid) after high-concentration samples.[2][1]

  • Matrix Effect: Compare the slope of calibration curves in solvent vs. matrix extract. If Matrix Factor (MF) is outside 0.8–1.2, use matrix-matched calibration.[2][1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[2][1]Switch to "Charged Surface" (CSH) or "Biphenyl" column.[2][1] Ensure Mobile Phase pH < 3.[2][1]0.
Low Sensitivity Ion suppression or poor ionization.[2][1]Check source voltage.[2][1] Ensure Formic Acid is fresh (volatile).[2][1]
Retention Shift Column contamination.The hydrophobic ring can foul the column.[1] Wash with 100% Isopropanol periodically.[2][1]

References

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[2][1] EMA/CHMP/ICH/172/2016.[2][1] Link

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[2][1] FDA-2013-D-1020.[2][1] Link

  • NIST Chemistry WebBook. "Azacyclotridecan-2-one (Laurolactam) Mass Spectrum."[2][1][3][4] NIST Standard Reference Database Number 69.[2][1][3][4] Link

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds."[2][1] White Paper.[2][1] Link[1]

  • PubChem. "Laurolactam Compound Summary."[2][1] National Library of Medicine.[2][1] Link

Sources

Method

Application Notes and Protocols for Studying the Kinetics of 3-Amino-azacyclotridecan-2-one Reactions

Introduction: Unveiling the Reactivity of a Novel Macrocyclic Lactam 3-Amino-azacyclotridecan-2-one, a large-ring amino lactam, represents a compelling scaffold for the development of novel pharmaceuticals and advanced p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Novel Macrocyclic Lactam

3-Amino-azacyclotridecan-2-one, a large-ring amino lactam, represents a compelling scaffold for the development of novel pharmaceuticals and advanced polymeric materials. The presence of both a reactive lactam moiety and a primary amine within a macrocyclic structure imparts unique chemical properties that warrant in-depth kinetic investigation. Understanding the rates and mechanisms of its fundamental reactions—namely hydrolysis and ring-opening polymerization—is paramount for predicting its stability, designing efficient synthetic routes for its derivatives, and tailoring the properties of resulting polymers.

This comprehensive guide provides detailed experimental setups and protocols for elucidating the reaction kinetics of 3-Amino-azacyclotridecan-2-one. We will explore its susceptibility to hydrolytic degradation under both acidic and basic conditions, and delineate a robust methodology for its anionic ring-opening polymerization. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their investigations.

I. Essential Materials and Instrumentation

A successful kinetic study hinges on the quality of reagents and the precision of the analytical equipment. The following is a comprehensive list of necessary materials and instrumentation.

A. Reagents and Consumables:

  • 3-Amino-azacyclotridecan-2-one: (Purity >98%)

  • Acids: Sulfuric acid (H₂SO₄, certified ACS grade), Hydrochloric acid (HCl, certified ACS grade)

  • Bases: Sodium hydroxide (NaOH, pellets, certified ACS grade)

  • Initiator for Polymerization: Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Activator for Polymerization: N-acetyl-laurolactam (custom synthesis or commercial source)

  • Solvents: Anhydrous toluene, Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆), HPLC-grade acetonitrile, HPLC-grade water, HPLC-grade methanol

  • Buffers: Phosphate buffer (pH 7.8) for HPLC

  • Derivatization Agents (for HPLC): o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC)

  • Inert Gas: High-purity nitrogen or argon

  • Miscellaneous: Volumetric flasks, pipettes, syringes, vials with septa, magnetic stir bars, NMR tubes, HPLC vials.

B. Instrumentation:

  • Reaction Control: Jacketed glass reactor with overhead stirrer, temperature-controlled bath/circulator, Schlenk line or glove box for inert atmosphere reactions.

  • Analytical Instrumentation (choose one or both):

    • High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV-Vis or fluorescence detector, a C18 reverse-phase column, and an autosampler capable of derivatization.

    • Nuclear Magnetic Resonance (NMR) Spectrometer: (≥400 MHz) with temperature control capabilities.

  • General Laboratory Equipment: pH meter, analytical balance, vacuum oven, vortex mixer.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for investigating the kinetics of hydrolysis and ring-opening polymerization of 3-Amino-azacyclotridecan-2-one.

A. Protocol 1: Acid-Catalyzed Hydrolysis Kinetics

This protocol is designed to determine the rate of hydrolysis of 3-Amino-azacyclotridecan-2-one under acidic conditions. The reaction is monitored by quantifying the decrease in the concentration of the starting material over time.

1. Preparation of Reagents:

  • Prepare a stock solution of 3-Amino-azacyclotridecan-2-one of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
  • Prepare a series of aqueous sulfuric acid solutions of varying concentrations (e.g., 1 M, 2 M, 5 M).

2. Experimental Setup:

  • Equilibrate a jacketed reactor or a series of sealed reaction vials in a temperature-controlled bath to the desired reaction temperature (e.g., 50 °C, 60 °C, 70 °C).

3. Reaction Initiation and Monitoring:

  • To initiate the reaction, add a known volume of the 3-Amino-azacyclotridecan-2-one stock solution to the pre-heated acid solution.
  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by neutralizing the aliquot with a stoichiometric amount of a suitable base (e.g., NaOH) to prevent further hydrolysis.
  • Prepare the quenched samples for analysis by either HPLC or NMR.

4. Rationale and Self-Validation:

  • Causality: The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion and the temperature.[1][2] By varying the acid concentration and temperature, the reaction order with respect to the acid and the activation energy of the reaction can be determined.
  • Trustworthiness: The quenching step is critical to ensure that the measured concentrations accurately reflect the reaction progress at the time of sampling. Running a control experiment with a quenched sample at room temperature for an extended period will validate the effectiveness of the quenching procedure.

B. Protocol 2: Base-Catalyzed Hydrolysis Kinetics

This protocol outlines the procedure for studying the hydrolysis of 3-Amino-azacyclotridecan-2-one in a basic medium.

1. Preparation of Reagents:

  • Prepare a stock solution of 3-Amino-azacyclotridecan-2-one (e.g., 0.1 M) in an appropriate solvent.
  • Prepare a standardized solution of sodium hydroxide (e.g., 1 M).

2. Experimental Setup:

  • Set up the reaction vessel in a temperature-controlled environment as described in Protocol 1.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding a known volume of the lactam stock solution to the pre-heated NaOH solution.
  • Collect and quench aliquots at regular intervals by neutralizing with a stoichiometric amount of a suitable acid (e.g., HCl).
  • Prepare the quenched samples for analysis.

4. Rationale and Self-Validation:

  • Causality: The rate of base-catalyzed hydrolysis is typically dependent on the concentration of the hydroxide ion.[3] Varying the NaOH concentration will allow for the determination of the reaction order.
  • Trustworthiness: A blank run containing only the lactam in the solvent at the reaction temperature should be performed to ensure that no significant uncatalyzed hydrolysis occurs.

C. Protocol 3: Anionic Ring-Opening Polymerization (AROP) Kinetics

This protocol describes the synthesis of polyamide-13 via the AROP of 3-Amino-azacyclotridecan-2-one and the kinetic monitoring of the process.

1. Preparation of Monomer and Reagents:

  • Thoroughly dry the 3-Amino-azacyclotridecan-2-one monomer under vacuum at a temperature below its melting point.
  • Prepare the initiator (NaH) and activator (N-acetyl-laurolactam) in an inert atmosphere (glove box or Schlenk line).

2. Experimental Setup:

  • Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
  • Place the dried monomer into the flask and heat it under vacuum to melt and further degas it.
  • Once molten and degassed, switch the atmosphere to dry nitrogen.[4]

3. Polymerization and Monitoring:

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten monomer with vigorous stirring.[4]
  • Activator Addition: After the initiator has reacted, add the N-acetyl-laurolactam to start the polymerization.
  • The polymerization is typically carried out in bulk at elevated temperatures (e.g., 150-180 °C).[5]
  • To monitor the kinetics, aliquots can be carefully withdrawn at different time points (if the viscosity allows) and quenched by precipitating the polymer in a non-solvent (e.g., methanol). The residual monomer in the supernatant can then be quantified. Alternatively, in-situ monitoring techniques like IR spectroscopy can be employed.

4. Rationale and Self-Validation:

  • Causality: AROP of lactams is initiated by a strong base that forms a lactamate anion, which is the active propagating species.[6] The activator, an N-acyllactam, accelerates the polymerization.[6] The concentrations of the initiator and activator will directly influence the polymerization rate and the molecular weight of the resulting polymer.
  • Trustworthiness: The exclusion of moisture and oxygen is critical for successful AROP, as these can terminate the growing polymer chains. A control reaction without the activator should be run to demonstrate its role in accelerating the polymerization.

III. Analytical Methodologies for Kinetic Analysis

Accurate quantification of the reactant and product concentrations is crucial for kinetic studies. The following are recommended analytical methods.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of the reaction mixture.

  • For Hydrolysis Reactions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 40 mM phosphate buffer, pH 7.8) and an organic solvent (e.g., acetonitrile/methanol) is recommended for separating the polar amino acid product from the less polar lactam.[7]

    • Detection:

      • The lactam can be monitored by UV detection at a low wavelength (e.g., 210 nm).

      • The resulting amino acid can be detected after pre-column derivatization with OPA or FMOC, followed by fluorescence or UV detection, which offers high sensitivity.[7]

    • Quantification: A calibration curve for the 3-Amino-azacyclotridecan-2-one should be generated using standards of known concentrations.

  • For Polymerization Reactions:

    • HPLC can be used to quantify the unreacted monomer in the quenched reaction aliquots.

    • Sample Preparation: After precipitating the polymer, the supernatant containing the unreacted monomer is filtered and injected into the HPLC.

    • The same HPLC method as for the hydrolysis starting material can be used.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for in-situ monitoring of the reaction progress without the need for sample quenching.[8]

  • Procedure:

    • The reaction is carried out directly in an NMR tube inside the spectrometer, with temperature control.

    • A series of ¹H NMR spectra are acquired at regular time intervals.[8]

  • Data Analysis:

    • The disappearance of a characteristic proton signal of the 3-Amino-azacyclotridecan-2-one and the appearance of a new signal from the hydrolyzed product or the polymer can be integrated.

    • The relative integrals of these signals are proportional to the concentration of the respective species.

  • Advantages: Provides real-time data and can help identify reaction intermediates.

  • Considerations: Requires a dedicated NMR spectrometer and deuterated solvents. The reaction must be slow enough to acquire spectra with a good signal-to-noise ratio.

IV. Data Presentation and Analysis

The collected data should be organized and analyzed to extract kinetic parameters.

A. Tabulated Data:

Summarize the quantitative data in tables for clarity.

Table 1: Example Data for Acid-Catalyzed Hydrolysis at 60 °C

Time (min)[Lactam] (M)ln[Lactam]1/[Lactam] (M⁻¹)
00.100-2.30310.0
150.085-2.46511.8
300.072-2.63113.9
600.052-2.95719.2
1200.027-3.61237.0
2400.007-4.962142.9

B. Graphical Analysis:

Plot the concentration data versus time to determine the reaction order and rate constant.

  • Zero-order: Plot of [Lactam] vs. time should be linear.

  • First-order: Plot of ln[Lactam] vs. time should be linear.

  • Second-order: Plot of 1/[Lactam] vs. time should be linear.

The rate constant (k) can be determined from the slope of the linear plot.

V. Visualizing Experimental Workflows and Mechanisms

Visual diagrams can aid in understanding the experimental procedures and reaction pathways.

A. Experimental Workflow for a Kinetic Study

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Lactam, Acid/Base) setup_reactor Equilibrate Reactor to Desired Temperature initiate Initiate Reaction setup_reactor->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench prep_sample Prepare Sample for HPLC or NMR quench->prep_sample analysis Analyze Sample prep_sample->analysis data Quantify Concentrations analysis->data G Lactam Protonated Lactam Protonated Lactam Lactam->Protonated Lactam + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Lactam->Tetrahedral Intermediate + H₂O Amino Acid Ring-Opened Amino Acid Tetrahedral Intermediate->Amino Acid Proton Transfer & Ring Opening

Caption: Acid-catalyzed hydrolysis mechanism.

C. Mechanism of Anionic Ring-Opening Polymerization

G cluster_initiation Initiation cluster_propagation Propagation lactam Lactam lactamate Lactamate Anion lactam->lactamate base Strong Base (NaH) base->lactamate Deprotonation activated_lactam N-Acyllactam (Activator) lactamate->activated_lactam Nucleophilic Attack growing_chain Growing Polymer Chain activated_lactam->growing_chain growing_chain->growing_chain + Lactamate Anion

Caption: Anionic ring-opening polymerization mechanism.

VI. Safety and Handling Precautions

Given the novel nature of 3-Amino-azacyclotridecan-2-one, it is prudent to handle it with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and associated reagents.

  • Handling: Handle solid 3-Amino-azacyclotridecan-2-one in a well-ventilated area or a fume hood to avoid inhalation of dust. For the AROP, the use of a Schlenk line or glove box is mandatory when handling the pyrophoric sodium hydride initiator.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Cross-Contamination: As a lactam, there is a potential for cross-reactivity and sensitization, similar to beta-lactam antibiotics. [9][10]It is good practice to handle this compound in a designated area and thoroughly clean all equipment after use to prevent cross-contamination.

VII. References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Stockinger, P., & Buller, R. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9633-9667. [Link]

  • Brahms, J. C., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]

  • U.S. Food and Drug Administration. (2013). Non-Penicillin Beta-Lactam Drugs: A cGMP Framework for Preventing Cross-Contamination. FDA. [Link]

  • Slaninova, J., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10479-10486. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • ResearchGate. (2017). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. ResearchGate. [Link]

  • Google Patents. (2016). Ring-opening laurolactam polymerization with latent initiators. Google Patents.

  • ResearchGate. (2015). HPLC determination of amino acids with AQC derivatization in vinegars along submerged and surface acetifications and its relation to the microbiota. ResearchGate. [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Magritek. [Link]

  • MDPI. (2020). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]

  • ResearchGate. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. PubMed Central. [Link]

  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. [Link]

  • ResearchGate. (2015). Ring-Opening Polymerization of Cyclic Amides (Lactams). ResearchGate. [Link]

  • Japan Enzyme Association. (n.d.). Guide to the Safe Handling of Enzyme. Japan Enzyme Association. [Link]

  • Google Patents. (1996). Process for the enzymatic preparation of beta-lactams. Google Patents.

  • Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Royal Society of Chemistry. [Link]

  • Omicsonline. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Omicsonline. [Link]

  • National Center for Biotechnology Information. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PubMed Central. [Link]

  • ResearchGate. (2017). NMR spectra monitoring meropenem hydrolysis catalyzed by NDM-1. ResearchGate. [Link]

  • Canadian Science Publishing. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Science Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-Amino-azacyclotridecan-2-one synthesis

Technical Support Center: 3-Amino-azacyclotridecan-2-one Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Diagnostic Assessment: Why is your yield low? As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-azacyclotridecan-2-one Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Assessment: Why is your yield low?

As a Senior Application Scientist, I often see researchers struggle with this molecule (an


-amino macrocyclic lactam) because they attempt to synthesize it via Ring Expansion  (Schmidt/Beckmann) rather than Post-Cyclization Functionalization .

To improve your yield, we must first diagnose the route. Please compare your current workflow against the two pathways below.

Pathway Analysis: The Yield Bottleneck

YieldAnalysis cluster_0 Route A: Ring Expansion (Low Yield Risk) cluster_1 Route B: Lactam Functionalization (Recommended) node_start Target: 3-Amino-azacyclotridecan-2-one node_cyclododecanone 2-Aminocyclododecanone node_schmidt Schmidt Reaction (NaN3 / Acid) node_cyclododecanone->node_schmidt node_mixture Regioisomeric Mixture (Hard to Purify) node_schmidt->node_mixture Poor Regiocontrol node_mixture->node_start Low Yield (<30%) node_laurolactam Laurolactam (Azacyclotridecan-2-one) node_protect N-Protection (Boc/Cbz) node_laurolactam->node_protect node_alpha α-Functionalization (Enolate Trapping) node_protect->node_alpha node_deprotect Deprotection node_alpha->node_deprotect node_deprotect->node_start High Yield (>75%)

Figure 1: Comparison of synthetic routes. Route A suffers from regiochemical scrambling, whereas Route B (Recommended) relies on thermodynamic control.

The "Gold Standard" Protocol: -Functionalization of Laurolactam

To maximize yield, you should start with the pre-formed macrocycle (Laurolactam ) and functionalize the alpha position. This avoids the catastrophic regioselectivity issues of the Schmidt reaction on 2-substituted cyclododecanones [1, 4].

Phase 1: N-Protection (Critical Step)

Why: The amide proton in laurolactam is acidic (


). If you attempt to generate the 

-enolate without protection, you will deprotonate the nitrogen first, leading to N-alkylation or polymerization.
  • Reagent:

    
     (Di-tert-butyl dicarbonate) or 
    
    
    
    .
  • Catalyst: DMAP (4-Dimethylaminopyridine).

  • Protocol: React Laurolactam (1.0 eq) with

    
     (1.2 eq) and DMAP (0.1 eq) in dry ACN or DCM.
    
  • Yield Target: >95%.

Phase 2: Enolization and Bromination

Why: Direct amination is difficult. The most reliable high-yield path is


-Bromination followed by Azide displacement.
  • Reagent: LiHMDS (Lithium hexamethyldisilazide) or LDA.

  • Electrophile: NBS (N-Bromosuccinimide).

  • Step-by-Step:

    • Cool N-Boc-laurolactam in dry THF to -78°C .

    • Add LiHMDS (1.1 eq) dropwise. Wait 30 mins. (Macrocyclic enolates form slower than small rings).

    • Add NBS (1.1 eq) predissolved in THF.

    • Quench with saturated

      
      .
      
  • Troubleshooting: If you see di-bromination, reduce base equivalents to 0.95 and run at -90°C.

Phase 3: Azide Displacement & Reduction
  • Displacement: React the

    
    -bromo intermediate with 
    
    
    
    in DMF at room temperature. (Heating promotes elimination to the alkene).
  • Reduction: Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    ).
  • Final Deprotection: TFA/DCM (if Boc protected).

Troubleshooting Guide

Use this table to resolve specific failure modes in your current experiments.

SymptomProbable CauseCorrective Action
Mixture of Isomers Route Error: Used Schmidt Reaction on 2-substituted ketone.Switch to Route B. In Schmidt reactions, the migration of the anti-group is preferred, but steric clashes in 12-membered rings cause scrambling [4].
Polymerization N-Protection Failure: The lactam nitrogen was free during enolization.Ensure N-Boc protection is complete by TLC before adding base. Free lactams undergo anionic ring-opening polymerization (AROP) with strong bases.
Low Conversion (Step 2) Enolate Quenching: Moisture in THF or insufficient deprotonation time.Macrocycles are conformationally mobile. Increase enolization time to 45-60 mins at -78°C. Use freshly distilled THF.
Elimination Byproduct Thermal Elimination: Heating the

-bromo intermediate with azide.
Perform the

azide displacement at ambient temperature or 0°C. Do not heat above 40°C.
Insoluble Crude Polylaurolactam formation. This indicates ring opening. Check that your base (LiHMDS) is not old/hydrolyzed (generating LiOH which opens the ring).

Advanced Logic: Why Route A (Schmidt) Fails

If you are forced to use the Schmidt reaction (e.g., due to material availability), you must understand the Regiochemical Fidelity issue.

In the Schmidt reaction of 2-substituted cyclododecanone :

  • Pathway 1 (Desired): Migration of the unsubstituted methylene (

    
    ). Result: 3-substituted lactam.[1]
    
  • Pathway 2 (Undesired): Migration of the substituted methine (

    
    ). Result: N-substituted lactam (or 13-substituted depending on numbering).
    

Literature indicates that for 2-substituted cyclic ketones, electronic factors often favor the migration of the more substituted carbon (Pathway 2) because it stabilizes the partial positive charge in the transition state [4, 6]. This directly competes with the formation of your target, often resulting in a 50:50 or worse ratio.

Visualizing the Regioselectivity Failure:

SchmidtFailure node_ketone 2-R-Cyclododecanone node_inter Azidohydrin Intermediate node_ketone->node_inter node_path1 Migration of CH2 (Steric Control) node_inter->node_path1 Minor Path? node_path2 Migration of CH-R (Electronic Control) node_inter->node_path2 Major Path? node_product1 Target: 3-R-Lactam (Alpha-Amino) node_path1->node_product1 node_product2 Impurity: N-R-Lactam (Ring Expanded) node_path2->node_product2

Figure 2: Mechanistic divergence in the Schmidt reaction leading to yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use direct azidation with Trisyl Azide instead of Bromination? A: Yes. If you generate the enolate (LiHMDS) and quench with Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide) followed by acetic acid decomposition, you can install the azide directly. This is often cleaner but reagents are more expensive. This is known as the Evans-type azidation.

Q: How do I purify the macrocycle? A: Macrocyclic lactams are often non-polar.

  • Flash Chromatography: Use Ethyl Acetate/Hexane (gradient 20% to 50%).

  • Recrystallization: Laurolactam derivatives often crystallize well from Acetone/Water or Methanol [3].

Q: Why is my product hygroscopic? A: Amino-lactams can form hydrates. Ensure you dry the final amine salt (HCl or TFA salt) under high vacuum with


.

References

  • Francis, W. C., et al. (Spencer Chemical Co). Preparation of alpha-bromo and alpha-iodo-epsilon-caprolactam.[2] US Patent 2,832,770. (1958).

    • Core Reference for halogen
  • Lee, C. F., et al. Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses, 97, 18-33 (2020).

    • Methodology for alpha-bromin
  • Method for preparing of laurolactam. KR20220083244A.

    • Industrial purific
  • Nyfeler, E., & Renaud, P. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276-284 (2006).

    • Authoritative review on Schmidt reaction regioselectivity issues.
  • ChemChart. Azacyclotridecan-2-one (Laurolactam) Properties.

  • Aube, J., et al. Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions. NIH/PMC.

    • Mechanistic insight into migr

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-azacyclotridecan-2-one

Welcome to the technical support center for the synthesis of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis and avoid common side reactions, ensuring a successful and efficient experimental workflow.

Introduction: Navigating the Synthesis of a Key Intermediate

3-Amino-azacyclotridecan-2-one is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. Its synthesis, however, presents a series of challenges that require careful consideration of reaction conditions and potential side reactions. This guide will walk you through a reliable synthetic pathway, highlighting critical control points and providing solutions to common experimental hurdles.

The most common and practical approach to synthesizing 3-Amino-azacyclotridecan-2-one involves a two-stage process:

  • Stage 1: Beckmann Rearrangement of cyclododecanone oxime to form the lactam ring of azacyclotridecan-2-one (commonly known as laurolactam).

  • Stage 2: α-Amination of laurolactam to introduce the amino group at the C3 position.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each stage of this synthesis.

Stage 1: Beckmann Rearrangement for Laurolactam Synthesis

The formation of the 13-membered lactam ring is a critical first step. The Beckmann rearrangement of cyclododecanone oxime is the most established method for this transformation.[1]

Frequently Asked Questions (FAQs) - Beckmann Rearrangement

Q1: What are the most common side reactions during the Beckmann rearrangement of cyclododecanone oxime, and how can I avoid them?

A1: The primary side reaction of concern is the Beckmann fragmentation , which leads to the formation of a nitrile instead of the desired lactam.[2] This occurs when the migrating group is a tertiary carbocation or when the reaction conditions favor fragmentation over rearrangement.

To minimize Beckmann fragmentation:

  • Choice of Catalyst and Conditions: While strong acids like concentrated sulfuric acid are traditionally used, they can promote fragmentation. Milder conditions are often preferable. A highly effective method involves the use of 2,4,6-trichloro[3][4][5]triazine (TCT) in N,N-dimethylformamide (DMF) at room temperature. This method avoids high temperatures and strongly acidic environments, significantly reducing the risk of side reactions.[3]

  • Substrate Purity: Ensure the starting cyclododecanone oxime is of high purity. Impurities can lead to undesired side reactions. Recrystallization of the oxime from ethanol/water is recommended.[4]

Another potential issue is the formation of byproducts from the catalyst . For instance, when using fuming sulfuric acid, residual catalyst can interfere with subsequent polymerization if the laurolactam is intended for that purpose. For the synthesis of the amino-lactam, residual acid can complicate the basic conditions often required for the subsequent amination step.

To mitigate catalyst-related issues:

  • Thorough Work-up: A careful aqueous work-up to neutralize and remove the acid catalyst is crucial.

  • Purification: Purification of the crude laurolactam by recrystallization or distillation is essential to remove any non-volatile impurities.[1]

Q2: My Beckmann rearrangement is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Activity: If using milder catalysts, ensure they are fresh and used in the correct stoichiometry. For the TCT/DMF system, the formation of the Vilsmeier-Haack-type complex is key to the reaction's success.[3]

  • Poor Solubility: Cyclododecanone oxime has limited solubility in some solvents. Ensure you are using an appropriate solvent system that allows for good dissolution of the starting material. Acetonitrile is a commonly used solvent for this reaction.[4]

  • Reaction Temperature: While milder conditions are generally preferred, some catalytic systems may require gentle heating to achieve a reasonable reaction rate. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

Troubleshooting Guide - Beckmann Rearrangement
Problem Potential Cause Recommended Solution
Low yield of laurolactam Beckmann fragmentation.Use milder reaction conditions (e.g., TCT/DMF at room temperature).[3]
Incomplete reaction.Ensure catalyst is active and starting material is fully dissolved. Consider gentle heating if necessary and monitor by TLC.
Presence of nitrile byproduct in NMR/MS Beckmann fragmentation has occurred.Re-evaluate your choice of acid catalyst and reaction temperature. Switch to a milder, non-protic acid system.
Difficult purification of laurolactam Residual catalyst or side products.Perform a thorough aqueous work-up. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[4]

Stage 2: α-Amination of Laurolactam

Introducing an amino group at the α-position of a lactam can be challenging, especially on a large, sterically unhindered ring like laurolactam. A direct α-amination approach is highly desirable to avoid lengthy protection-deprotection sequences.

Recommended Method: Direct α-Amination via Azide-Enolate Cycloaddition

A promising and direct method for the α-amination of lactams involves the reaction of the lactam enolate with a vinyl azide. This reaction proceeds through a (3+2) cycloaddition followed by a rearrangement to afford an α-imino lactam, which can then be readily converted to the desired α-amino lactam.[6][7][8][9] This method has been shown to be effective for a 13-membered ring lactam.[10]

Experimental Workflow: α-Amination of Laurolactam

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cycloaddition & Rearrangement cluster_2 Step 3: Conversion to Amine laurolactam Laurolactam base Strong Base (e.g., LDA) laurolactam->base in THF, low temp. enolate Laurolactam Enolate base->enolate vinyl_azide Vinyl Azide enolate->vinyl_azide Reaction cycloaddition (3+2) Cycloaddition vinyl_azide->cycloaddition rearrangement Rearrangement cycloaddition->rearrangement imino_lactam α-Imino Laurolactam rearrangement->imino_lactam hydrolysis Hydrolysis or Reduction imino_lactam->hydrolysis product 3-Amino-azacyclotridecan-2-one hydrolysis->product G cluster_0 Protecting Group Introduction cluster_1 α-Amination cluster_2 Deprotection laurolactam Laurolactam protecting_group Protecting Group Reagent (e.g., Boc, Alloc) laurolactam->protecting_group protected_lactam N-Protected Laurolactam protecting_group->protected_lactam amination α-Amination Reaction protected_lactam->amination protected_amino_lactam N-Protected-3-Amino-azacyclotridecan-2-one amination->protected_amino_lactam deprotection Deprotection Step protected_amino_lactam->deprotection final_product 3-Amino-azacyclotridecan-2-one deprotection->final_product

Sources

Troubleshooting

Troubleshooting low bioactivity of 3-Amino-azacyclotridecan-2-one in assays

Technical Support Center: 3-Amino-azacyclotridecan-2-one Guide ID: TSC-MACRO-03A Status: Published Last Updated: February 5, 2026 This guide provides in-depth troubleshooting for researchers encountering low or inconsist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-azacyclotridecan-2-one

Guide ID: TSC-MACRO-03A Status: Published Last Updated: February 5, 2026

This guide provides in-depth troubleshooting for researchers encountering low or inconsistent bioactivity with 3-Amino-azacyclotridecan-2-one, a macrocyclic lactam derivative. As Senior Application Scientists, we have designed this resource to move beyond simple checklists and explain the scientific rationale behind each troubleshooting step, ensuring a robust and logical approach to problem-solving.

Frequently Asked Questions (FAQs)

Initial Assessment

Question 1: I've tested 3-Amino-azacyclotridecan-2-one in my assay and see significantly lower activity than expected. Where should I begin troubleshooting?

This is a common challenge, particularly with macrocyclic compounds which can have complex physicochemical properties. The root cause of low bioactivity typically falls into one of three categories: the Compound , the Assay System , or the Compound-Assay Interaction .

A systematic approach is critical. Before questioning the biological hypothesis, you must first validate the tools you are using. The most frequent sources of error are foundational issues with the compound's integrity and its behavior in the aqueous environment of the assay. We recommend starting with the compound itself.

Below is a master workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Start: Low Bioactivity Observed check_compound Step 1: Verify Compound Integrity (Purity & Identity) start->check_compound is_pure Purity & Identity OK? check_compound->is_pure resynthesize Action: Resynthesize, Repurify, or Source New Batch is_pure->resynthesize No check_solubility Step 2: Assess Solubility & Aggregation in Assay Buffer is_pure->check_solubility Yes is_soluble Soluble & Monomeric? check_solubility->is_soluble reformulate Action: Reformulate (e.g., change co-solvents, add excipients) is_soluble->reformulate No check_stability Step 3: Evaluate Compound Stability in Assay Conditions is_soluble->check_stability Yes is_stable Stable for Assay Duration? check_stability->is_stable modify_assay Action: Modify Assay (e.g., shorter incubation, remove reactive components) is_stable->modify_assay No check_assay Step 4: Validate Assay & Target (Controls, Expression, Readout) is_stable->check_assay Yes is_assay_valid Assay System Validated? check_assay->is_assay_valid redevelop_assay Action: Re-develop Assay (e.g., new detection method, confirm target) is_assay_valid->redevelop_assay No conclusion Conclusion: Re-evaluate Biological Hypothesis (Consider permeability, target engagement) is_assay_valid->conclusion Yes

Caption: General troubleshooting workflow for low compound bioactivity.

Part 1: Compound Integrity & Behavior

Question 2: How can I be certain that the identity and purity of my 3-Amino-azacyclotridecan-2-one sample are correct?

Expert Insight: This is the single most critical first step. An incorrect or impure compound invalidates all downstream results. You should never assume that a purchased or newly synthesized compound is 100% correct and pure.

Causality:

  • Identity: The wrong molecule will naturally have no on-target activity. Synthesis side-products or isomers can be inactive or have off-target effects.

  • Purity: Contaminants can interfere with assays, compete with your compound, or be toxic to cells, masking any true activity. Residual solvents from synthesis (e.g., DMSO, TFA) can also affect assay performance.

Validation Protocol:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm identity and purity.

    • Identity: Check that the observed mass matches the expected molecular weight of 3-Amino-azacyclotridecan-2-one (C12H24N2O, Expected [M+H]⁺ ≈ 213.19 m/z).

    • Purity: Assess the purity by integrating the area of the main peak at a suitable wavelength (e.g., 214 nm). For screening, >95% purity is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise chemical structure.

    • A ¹H NMR spectrum provides the highest confidence in structural identity. The observed chemical shifts, integrations, and coupling patterns should match the expected structure. This is essential for validating a new batch of compound.

Parameter Screening Stage Lead Optimization Stage Rationale
Purity (LC-MS) >95%>98%Higher purity reduces the risk of off-target effects from contaminants.
Identity Confirmed MSMS and NMRNMR provides unambiguous structural confirmation crucial for SAR studies.
Residual Solvents <1%<0.5%Solvents like DMSO can directly impact enzyme activity and cell health.
Batch-to-Batch Consistency RecommendedMandatoryEnsures that observed changes in activity are due to compound modifications, not batch variability.
Caption: Recommended compound quality control standards.

Question 3: My compound's purity is >98%, but I still see low activity. Could solubility be the issue?

Expert Insight: Absolutely. This is the next most common culprit, especially for larger, relatively greasy molecules like macrocycles. Even compounds that appear dissolved in a DMSO stock can precipitate when diluted into aqueous assay buffer. This "spill-out" is often invisible to the naked eye.

Causality: If a compound is not fully dissolved, its effective concentration in the assay is much lower than the nominal concentration, leading to a right-shifted (less potent) or completely flat dose-response curve. Furthermore, precipitated compound can form aggregates, which can cause assay artifacts or be unavailable to bind to the target.

Troubleshooting Workflow:

Solubility_Workflow start Start: Purity Confirmed, Low Activity Persists measure_sol Step 1: Measure Kinetic Solubility in Assay Buffer start->measure_sol is_soluble Solubility > Top Assay Conc.? measure_sol->is_soluble proceed Solubility is Likely Not the Primary Issue is_soluble->proceed Yes problem Problem Identified: Compound is Precipitating is_soluble->problem No action1 Option A: Lower Top Concentration problem->action1 action2 Option B: Increase Co-solvent (e.g., DMSO from 0.5% to 1%) problem->action2 action3 Option C: Add Excipients (e.g., BSA, cyclodextrins) problem->action3 validate Validate: Re-run Assay & Confirm Co-solvents/Excipients Don't Affect Biology action1->validate action2->validate action3->validate

Caption: Workflow for diagnosing and addressing compound solubility issues.

Protocol: Kinetic Solubility Assessment

  • Prepare Compound Plate: Serially dilute your 10 mM DMSO stock of 3-Amino-azacyclotridecan-2-one in DMSO in a 96-well plate.

  • Dilute into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing your final assay buffer (e.g., 98 µL) to mimic your assay's final DMSO concentration.

  • Incubate: Shake the plate for 1-2 hours at the same temperature as your assay.

  • Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scatter at ~620 nm. An increase in signal relative to buffer-only wells indicates precipitation. The highest concentration that does not show a signal increase is your approximate kinetic solubility limit.

  • Action: Your highest assay concentration should be at or below this determined solubility limit.

Part 2: Assay System & Target Validation

Question 4: My compound is pure and soluble, but activity is still absent. Could it be unstable in my assay conditions?

Expert Insight: Yes. The chemical stability of a compound in a biologically-relevant matrix cannot be taken for granted. The lactam ring in your compound could be susceptible to hydrolysis, and the primary amine could be reactive.

Causality:

  • Hydrolytic Instability: Over long incubation times (e.g., >4 hours), the lactam ring could be hydrolyzed, especially at non-neutral pH, rendering the compound inactive.

  • Enzymatic Degradation: If your assay uses cell lysates or serum, endogenous proteases and esterases can degrade your compound.

  • Adsorption: "Sticky" compounds can adsorb to plasticware, reducing the effective concentration available to the target.

Validation Protocol: Compound Stability Check

  • Incubation: Prepare a solution of your compound in the final assay buffer (including all components like serum, cells, or lysates) at a relevant concentration (e.g., 10 µM). Prepare a parallel control sample in a simple buffer like PBS.

  • Time Points: Aliquot samples at T=0 and after several time points reflecting your assay duration (e.g., 1h, 4h, 24h). Immediately quench any enzymatic activity by adding a 3x volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet proteins and analyze the supernatant by LC-MS.

  • Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates instability. If degradation is observed in the full assay matrix but not in PBS, it suggests enzymatic degradation.

Question 5: How do I validate that the biological target is correctly expressed and active in my experimental system?

Expert Insight: This is a crucial control. Your compound may be a potent, selective inhibitor, but it will show no activity if the target is absent or non-functional in your chosen cell line or preparation.

Causality:

  • Target Expression: Cell lines can lose expression of proteins over time and with increasing passage number. The specific isoform of the target you believe you are hitting may not be the dominant one expressed.

  • Target Activity: For enzymatic assays, the protein may be misfolded, aggregated, or lacking a critical co-factor. For cell-based pathway assays, the pathway itself may be dormant or non-responsive in the chosen cell line under your specific culture conditions.

Validation Steps:

Assay Type Validation Method Protocol Summary
Cell-Based Western Blot / qPCR Probe cell lysates with a validated antibody against your target protein to confirm its presence. qPCR can confirm transcript levels.
Cell-Based Positive Control Pathway Agonist Treat cells with a known activator of the signaling pathway you are measuring to ensure the pathway is responsive.
Biochemical Enzyme Activity Assay Use a known, validated substrate for your target enzyme and measure its turnover rate to confirm the enzyme is active.
Biochemical Reference Inhibitor Test a known inhibitor of your target in the assay. It should produce the expected IC50, validating the assay setup.

Protocol: Western Blot for Target Expression

  • Prepare Lysate: Culture the cells used in your assay under identical conditions (confluency, media, serum levels). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the total protein concentration of your lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of protein per lane on a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C.

  • Detection: Wash the membrane, incubate with a species-appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.

  • Analysis: A band at the correct molecular weight for your target confirms its expression. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

References

  • McGovern, S. L., et al. (2002). A Common Mechanism for Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Friesen, W. T., et al. (2018). The impact of formulation and dissolution on the permeability of a poorly water-soluble drug. European Journal of Pharmaceutical Sciences. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Optimization

Technical Support Center: Resolution of 3-Amino-azacyclotridecan-2-one Enantiomers

Welcome to the technical support center for the chiral resolution of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in separating the enantiomers of this macrocyclic aminolactam.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 3-Amino-azacyclotridecan-2-one?

A1: The resolution of 3-Amino-azacyclotridecan-2-one, a chiral macrocyclic β-amino lactam, can be approached using three principal methods, each with its own advantages and considerations:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][2] It is often the most direct method for both determining enantiomeric purity and for obtaining small quantities of pure enantiomers.[3]

  • Diastereomeric Salt Formation: A classical resolution technique that involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7] This method is particularly advantageous for larger-scale separations.[5]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or specific lactamases, to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.[8][9][10] This can be a highly efficient method for obtaining one of the enantiomers in high optical purity.

Q2: How do I choose the most suitable resolution method for my needs?

A2: The selection of the optimal resolution method depends on several factors, including the scale of the separation, the desired purity of the enantiomers, and the available resources.

  • For analytical purposes and small-scale preparative work (milligram to gram scale), Chiral HPLC is often the preferred method due to its high resolution and speed.

  • For larger-scale production (multi-gram to kilogram scale), diastereomeric salt formation is often more cost-effective and scalable than preparative chromatography.[5]

  • Enzymatic resolution is an excellent choice when high enantioselectivity is required and a suitable enzyme is available. It is particularly valuable in "green chemistry" approaches.

Q3: Why is the resolution of these enantiomers important in drug development?

A3: In drug development, it is crucial to produce chiral compounds as single enantiomers because the two enantiomers of a chiral drug can have different pharmacological and toxicological effects.[11][12] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[12] Therefore, regulatory agencies often require the development and marketing of single-enantiomer drugs.

Q4: Can I use an achiral HPLC method to separate the enantiomers?

A4: It is not possible to separate enantiomers using an achiral HPLC method directly. However, you can derivatize the enantiomers with a chiral reagent to form diastereomers.[6][13][14] These diastereomers can then be separated on a standard achiral HPLC column.[15] Keep in mind that this adds extra steps to your workflow and requires careful selection of the derivatizing agent.[14]

Troubleshooting Guides

Method 1: Chiral HPLC Resolution
Workflow Diagram: Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Scale-up A Select CSPs (Polysaccharide & Macrocyclic Glycopeptide) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B Test broad conditions C Fine-tune Mobile Phase Composition B->C Identify promising conditions D Optimize Temperature E Adjust Flow Rate F Assess Resolution (Rs) & Selectivity (α) E->F Finalize method G Preparative Scale-up F->G If preparative separation is needed

Caption: Workflow for Chiral HPLC method development.

Troubleshooting Common Issues in Chiral HPLC
Problem Potential Cause(s) Recommended Solution(s)
No separation of enantiomers. 1. Inappropriate Chiral Stationary Phase (CSP).2. Unsuitable mobile phase.1. Screen a variety of CSPs. Polysaccharide-based (e.g., Chiralpak® series) and macrocyclic glycopeptide-based (e.g., Chirobiotic™ series) are good starting points for amino compounds.[1][13][16]2. Test different elution modes: normal phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), and polar organic (e.g., methanol/acetonitrile).[12]
Poor resolution (Rs < 1.5). 1. Mobile phase composition is not optimal.2. Temperature is not ideal.3. Flow rate is too high.1. Systematically vary the ratio of solvents in the mobile phase. Small changes can significantly impact selectivity.[17]2. Investigate the effect of temperature. Lower temperatures often improve resolution, but sometimes higher temperatures can be beneficial.[12]3. Reduce the flow rate to increase the number of theoretical plates and improve efficiency.
Peak tailing. 1. Secondary interactions between the analyte and the stationary phase.2. Sample overload.1. Add a mobile phase additive. For a basic compound like an amine, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. For an acidic compound, an acidic modifier (e.g., trifluoroacetic acid) can help.2. Reduce the amount of sample injected onto the column.
Irreproducible retention times. 1. Column not properly equilibrated.2. Changes in mobile phase composition.3. Fluctuation in column temperature.1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-20 column volumes).2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature.
Detailed Protocol: Chiral HPLC Screening
  • Column Selection:

    • Initial Screening Columns:

      • Polysaccharide-based: Chiralpak IA or IC

      • Macrocyclic glycopeptide-based: Chirobiotic T

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol (90:10, 80:20, 70:30 v/v) with 0.1% diethylamine.

    • Reversed Phase: Acetonitrile/Water (50:50, 60:40, 70:30 v/v) with 0.1% trifluoroacetic acid.

    • Polar Organic Mode: Methanol/Acetonitrile (50:50 v/v).

  • Experimental Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Evaluate the chromatograms for any separation of the enantiomers.

    • For promising conditions, calculate the resolution (Rs) and selectivity (α).

    • Proceed to the optimization phase by fine-tuning the mobile phase composition and temperature for the best-performing CSP.

Method 2: Diastereomeric Salt Resolution
Workflow Diagram: Diastereomeric Salt Resolution

G A Racemic 3-Amino-azacyclotridecan-2-one B Add Chiral Resolving Agent (e.g., Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separation of Less Soluble Diastereomer D->E F Liberation of Free Amine (Base Treatment) E->F G Pure Enantiomer F->G

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Common Issues in Diastereomeric Salt Resolution
Problem Potential Cause(s) Recommended Solution(s)
No crystal formation. 1. Salts are too soluble in the chosen solvent.2. Supersaturation not achieved.1. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate).2. Concentrate the solution slowly. Try cooling the solution or adding an anti-solvent.
Oily precipitate instead of crystals. 1. The melting point of the diastereomeric salt is below the solvent's boiling point.2. Impurities are present.1. Use a lower boiling point solvent or a solvent mixture.2. Purify the starting racemic amine before resolution.
Low enantiomeric excess (ee) of the resolved amine. 1. Incomplete separation of diastereomers.2. Co-crystallization of both diastereomers.3. Racemization during liberation.1. Perform multiple recrystallization steps.2. Vary the solvent and temperature of crystallization to find conditions that favor the crystallization of only one diastereomer.3. Use mild basic conditions (e.g., NaHCO₃ solution) and avoid excessive heat when liberating the free amine from the salt.
Low yield of the resolved enantiomer. 1. The diastereomeric salt is partially soluble in the mother liquor.2. Multiple recrystallization steps lead to material loss.1. Optimize the crystallization conditions (solvent, temperature) to maximize the precipitation of the desired diastereomer.2. Recover the other enantiomer from the mother liquor.
Detailed Protocol: Diastereomeric Salt Resolution with a Chiral Acid
  • Screening of Resolving Agents and Solvents:

    • Chiral Acids: L-(+)-Tartaric acid, D-(−)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid.

    • Solvents: Ethanol, Methanol, Isopropanol, Acetone.

  • General Procedure:

    • Dissolve one equivalent of racemic 3-Amino-azacyclotridecan-2-one in a minimal amount of a heated solvent.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water and add a saturated solution of a mild base (e.g., NaHCO₃) until the pH is > 9.

    • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine by chiral HPLC.

Method 3: Enzymatic Kinetic Resolution
Workflow Diagram: Enzymatic Kinetic Resolution

G A Racemic 3-Amino-azacyclotridecan-2-one B Enzyme (e.g., Lipase) + Acyl Donor A->B C Enantioselective Acylation B->C D Mixture of Acylated Enantiomer and Unreacted Enantiomer C->D E Separation (Chromatography or Extraction) D->E F Unreacted Enantiomer E->F G Acylated Enantiomer E->G H Hydrolysis of Acyl Group G->H I Other Pure Enantiomer H->I

Sources

Troubleshooting

Common impurities in 3-Amino-azacyclotridecan-2-one synthesis and their removal

Technical Support Center: Synthesis of 3-Amino-azacyclotridecan-2-one Welcome to the technical support center for the synthesis and purification of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-azacyclotridecan-2-one

Welcome to the technical support center for the synthesis and purification of 3-Amino-azacyclotridecan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into identifying and removing common impurities encountered during the synthesis of this valuable chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Understanding the Synthesis and Impurity Origins

The synthesis of 3-Amino-azacyclotridecan-2-one typically begins with Laurolactam (Azacyclotridecan-2-one), the 12-carbon lactam precursor to Nylon-12.[1][2] A common synthetic route involves the α-halogenation of Laurolactam, followed by nucleophilic substitution with an amino group source.

A plausible and frequently used pathway is the α-bromination of Laurolactam to form 3-Bromo-azacyclotridecan-2-one, followed by amination. Each step in this sequence is a potential source of impurities that can carry through to the final product.

Frequently Asked Questions (FAQs): Impurity Formation

Q1: What are the most common impurities originating from the starting materials?

A: The quality of your final product is directly dependent on the purity of your starting materials and the completeness of each reaction step. Key impurities include:

  • Unreacted Laurolactam: This is the most common starting material-related impurity. It arises from an incomplete α-bromination reaction. Its non-polar nature relative to the amino-lactam product can complicate purification if present in high concentrations.

  • Unreacted Cyclododecanone: Laurolactam is commercially produced from cyclododecanone via a Beckmann rearrangement.[3][4][5] Trace amounts of the ketone precursor may be present in the starting Laurolactam and can persist through the synthesis.

  • Reagents from Bromination: Residual brominating agents (e.g., N-Bromosuccinimide, NBS) or their byproducts (e.g., succinimide) can be present if the post-bromination workup is inadequate.

Q2: What side-reaction products should I be concerned about during the amination step?

A: The amination of 3-Bromo-azacyclotridecan-2-one is the critical step where several key impurities can form.

  • Elimination Product (Azacyclotridec-3-en-2-one): The bromo-lactam can undergo base-mediated elimination to form an α,β-unsaturated lactam. This is favored by sterically hindered bases or high reaction temperatures.

  • Dimeric Impurities: Intermolecular reaction between the amino group of the product and the bromide of the starting material can lead to the formation of dimers or oligomers. This is often exacerbated by high concentrations or prolonged reaction times.

  • Hydrolysis Product (3-Hydroxy-azacyclotridecan-2-one): If water is not rigorously excluded, the bromo-lactam can hydrolyze to the corresponding hydroxy-lactam, which has similar polarity to the desired product and can be difficult to separate.

Q3: Can 3-Amino-azacyclotridecan-2-one degrade during workup or storage?

A: Yes. The primary degradation pathway is the hydrolysis of the lactam ring.[6][7][8][9] This reaction is catalyzed by strong acids or bases, particularly at elevated temperatures, and results in the formation of the corresponding ω-amino acid.[10] To ensure stability, the final product should be stored in a cool, dry, and neutral environment.

Section 2: Analytical Strategies for Impurity Profiling

Effective purification begins with accurate identification and quantification of impurities. A multi-technique approach is essential for a comprehensive impurity profile.[11][12][13]

Frequently Asked Questions (FAQs): Analytical Methods

Q1: What is the best way to monitor the reaction and assess crude purity quickly?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis.

  • System Recommendation: Use silica gel 60 F254 plates. A mobile phase of 10-20% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (TEA) is a good starting point. The TEA is crucial to prevent the basic amine product from tailing on the acidic silica.

  • Visualization: Visualize spots using a UV lamp (254 nm) and then stain with a ninhydrin solution (for the primary amine) or potassium permanganate stain to reveal non-UV active impurities.

Q2: Which technique should I use for accurate quantitative analysis?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity quantification.[14][15]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

  • Mobile Phase: A gradient elution is recommended. For example:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5-10% B, ramping up to 95% B over 15-20 minutes.

  • Detection: UV detection at 210-220 nm is suitable for the lactam amide bond. For identifying unknown peaks, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly informative.[11][14]

Q3: How can I confirm the structure of my product and identify unknown impurities?

A: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[14]

  • ¹H NMR: Will confirm the presence of the amino group and its position on the lactam ring. Key signals include the α-proton (CH-NH2) and the protons on the large alkyl ring.

  • ¹³C NMR: Provides information on the number of unique carbons, confirming the overall structure.

  • 2D NMR (COSY, HSQC): Can be used to definitively assign protons and carbons and elucidate the structures of more complex impurities.

Summary of Common Impurities and Analytical Methods
Impurity NameProbable OriginRecommended Analytical Method(s)
LaurolactamIncomplete α-brominationHPLC, GC-MS
CyclododecanoneImpurity in starting LaurolactamGC-MS
3-Bromo-azacyclotridecan-2-oneIncomplete aminationHPLC, LC-MS
Azacyclotridec-3-en-2-oneElimination side reactionHPLC, LC-MS, NMR
Dimeric/Oligomeric SpeciesIntermolecular side reactionsHPLC, LC-MS (ESI+)
ω-(3-amino-2-oxotridecyl)amino acidLactam ring hydrolysisHPLC, LC-MS

Section 3: Troubleshooting and Purification Protocols

This section provides step-by-step guides to address specific impurity issues.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving purity issues with your crude 3-Amino-azacyclotridecan-2-one.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Troubleshooting Path cluster_2 Phase 3: Purification Strategy cluster_3 Phase 4: Verification Analysis Crude Product Analysis (TLC, HPLC, LC-MS) Impurity_ID Identify Major Impurity Type Analysis->Impurity_ID Unreacted_SM High Levels of Non-Polar Starting Materials (Laurolactam, Bromo-lactam) Impurity_ID->Unreacted_SM Non-Polar Impurities Polar_Side_Products Polar Side-Products (Dimers, Hydrolysis Product) Impurity_ID->Polar_Side_Products Polar Impurities Recrystallization Strategy 1: Recrystallization Unreacted_SM->Recrystallization Column Strategy 2: Column Chromatography Polar_Side_Products->Column Purity_Check Final Purity Analysis (HPLC > 98%) Recrystallization->Purity_Check Column->Purity_Check Success Product Meets Spec Purity_Check->Success Yes

Caption: Troubleshooting workflow for impurity removal.
Protocol 1: Removal of Non-Polar Impurities via Recrystallization

Issue: HPLC analysis shows significant peaks corresponding to unreacted Laurolactam or 3-Bromo-azacyclotridecan-2-one.

Causality: These impurities lack the polar amino group of the final product, resulting in much higher solubility in non-polar to moderately polar organic solvents. Recrystallization exploits this solubility difference.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent system where the desired product has low solubility at room temperature but high solubility at elevated temperatures. Good candidates include Ethyl Acetate, Acetonitrile, or a mixture like Isopropanol/Heptane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature. Stir continuously.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Analyze the purity of the crystals and the mother liquor by HPLC to confirm the successful removal of the non-polar impurities.

Protocol 2: Purification of Polar Amines via Column Chromatography

Issue: The product is contaminated with polar impurities such as dimers or hydrolysis products, which have similar polarity and co-crystallize with the desired compound.

Causality: The basic nature of the amino group causes strong interactions with the acidic silanol groups on standard silica gel, leading to poor separation and peak tailing. Modifying the stationary or mobile phase is necessary to achieve effective purification.[16]

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Option A (Modified Mobile Phase): Use standard silica gel.

    • Option B (Recommended): Use an amine-functionalized silica gel (KP-NH). This specialized stationary phase masks the acidic silanols, leading to much better peak shape and separation for basic compounds.[16][17]

  • Mobile Phase Selection:

    • For Standard Silica: Use a gradient of Methanol (0-15%) in Dichloromethane. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to suppress tailing.

    • For Amine-Functionalized Silica: A simple gradient of Ethyl Acetate in Hexanes or Heptanes is often sufficient. No basic modifier is typically needed.[16]

  • Slurry Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves resolution.

  • Packing and Elution: Carefully load the slurry onto the top of the column. Begin elution with the starting mobile phase composition, gradually increasing the polarity to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Verification: Confirm the purity of the combined product by HPLC and NMR.

References

  • EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google P
  • Synthesis of Triamino Acid Building Blocks with Different Lipophilicities - ResearchGate. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam - ResearchGate. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC. [Link]

  • Lactam synthesis - Organic Chemistry Portal. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]

  • Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs - PubMed. [Link]

  • Recent advances in β-lactam synthesis - PubMed. [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions - ACS Publications. [Link]

  • WO1997010197A1 - METHOD FOR PREPARING φ-AMINOALKANOIC ACID DERIVATIVES
  • Degradation of beta-lactam antibiotics - ResearchGate. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides - ACS Catalysis. [Link]

  • Purification of strong polar and basic compounds - Reddit. [Link]

  • Azacyclotridecan-2-one - Chemchart. [Link]

  • Analytical advances in pharmaceutical impurity profiling - PubMed. [Link]

  • Lactam - Wikipedia. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]

  • A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth - Angewandte Chemie. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue - MDPI. [Link]

  • Synthesis of beta-lactams with pi electron-withdrawing substituents - ResearchGate. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - RSC Publishing. [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]

  • Process for the purification of amines - Google P
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. [Link]

  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry. [Link]

  • Beckmann rearrangement - Wikipedia. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions - Indian Journal of Pharmaceutical Education and Research. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. [Link]

Sources

Optimization

Stability issues of 3-Amino-azacyclotridecan-2-one in aqueous solutions

This technical guide addresses the stability, solubility, and handling of 3-Amino-azacyclotridecan-2-one (also known as 3-aminolaurolactam). This molecule presents a unique physicochemical profile: it combines a hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-Amino-azacyclotridecan-2-one (also known as 3-aminolaurolactam).

This molecule presents a unique physicochemical profile: it combines a hydrophobic 12-carbon chain (characteristic of laurolactam/Nylon-12 precursors) with a polar, reactive


-amino group. Consequently, users frequently misdiagnose physical instability (precipitation/aggregation)  as chemical degradation.

Core Stability Mechanics: The "Why" Behind the Issues

To troubleshoot effectively, you must distinguish between the three primary failure modes of this compound in aqueous media.

A. The Macrocyclic Paradox (Hydrolytic Stability)

Unlike


-lactams (4-membered rings) which are highly prone to ring-opening hydrolysis due to ring strain, 3-Amino-azacyclotridecan-2-one is a 13-membered macrocycle . It possesses negligible ring strain.
  • Implication: The lactam ring is thermodynamically stable. Spontaneous hydrolysis in neutral water at room temperature is kinetically negligible.

  • The Real Risk: Extreme pH (pH < 3 or pH > 10) and high temperature can force ring opening to the corresponding linear amino acid (12-amino-dodecanoic acid derivative).

B. The Solubility Trap (Physical Instability)

The C11 alkane chain renders the molecule highly lipophilic. The


-amino group provides some polarity, but only when protonated.
  • At Neutral/Basic pH: The amine is deprotonated (

    
    ). The molecule acts as a hydrophobic lipid, leading to rapid aggregation, micelle formation, or precipitation.
    
  • At Acidic pH: The amine is protonated (

    
    ). The cationic charge repulsion prevents aggregation, significantly improving solubility.
    
C. Oxidative Sensitivity

The primary amine at the


-position is susceptible to oxidative deamination or N-oxidation, particularly in the presence of trace metal ions or UV light. This typically manifests as a yellow discoloration before any precipitation occurs.

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways that affect the compound in solution.

StabilityPathways Compound 3-Amino-azacyclotridecan-2-one (Intact) Protonated Soluble Cationic Species (Stable pH 4-6) Compound->Protonated Acidification (pH < 6) Aggregate Hydrophobic Aggregates (Precipitation/Turbidity) Compound->Aggregate Neutral/High pH Low Ionic Strength Linear Linear Amino Acid (Ring Opened) Compound->Linear Extreme Heat + Acid/Base (Hydrolysis) Oxidized Oxidized Products (Yellowing/Imines) Compound->Oxidized O2, UV, Metal Ions Protonated->Compound Basification

Caption: Figure 1. Stability landscape of 3-Amino-azacyclotridecan-2-one. Note that aggregation is reversible (pH dependent), while oxidation and hydrolysis are irreversible.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned cloudy immediately after preparation."

Diagnosis: Physical Instability (Aggregation). Explanation: You likely attempted to dissolve the compound in a neutral buffer (PBS, pH 7.4) or pure water. The uncharged amine cannot overcome the hydrophobic effect of the 12-carbon ring. Corrective Action:

  • Acidify: Lower the pH to 4.5–5.5 using dilute HCl or Acetic Acid. This protonates the amine (

    
    ), increasing solubility.
    
  • Co-solvent: If physiological pH is required, predissolve the compound in DMSO or Ethanol (100x stock), then slowly dilute into the aqueous buffer while vortexing. Keep the final organic solvent concentration >5% if possible.

Issue 2: "The solution is clear but turned yellow over 24 hours."

Diagnosis: Oxidative Degradation. Explanation: The


-amino group is reacting with dissolved oxygen, potentially forming imines or N-oxides. This is accelerated by light.
Corrective Action: 
  • Degas: Use degassed buffers (sparged with Argon or Nitrogen) for preparation.

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace metal ions that catalyze oxidation.

  • Storage: Store solutions in amber glass vials at 4°C, protected from light.

Issue 3: "HPLC shows a split peak or broad tailing."

Diagnosis: Chromatographic Artifact (Not necessarily degradation). Explanation: Macrocyclic lactams can exist in different conformational states (cis/trans amide bond isomers) that interconvert slowly on the NMR/HPLC timescale. Additionally, the amine can interact with silanol groups on the HPLC column. Corrective Action:

  • Column Choice: Use a base-deactivated column (e.g., C18 with high carbon load and end-capping).

  • Mobile Phase: Ensure the mobile phase contains an ion-pairing agent (e.g., 0.1% TFA or Formic Acid) to mask the amine and sharpen the peak.

  • Temperature: Run the column at 40°C–50°C to speed up conformational interconversion, potentially merging split peaks.

Issue 4: "I see a loss of compound mass, but no degradation peaks."

Diagnosis: Adsorption (Plastic Binding). Explanation: Due to its high lipophilicity (LogP > 2.5), the compound strongly adsorbs to polypropylene (eppendorf tubes) and PVC tubing. Corrective Action:

  • Material Switch: Use glass or low-binding PTFE (Teflon) containers.

  • Priming: If using tubing, flush the system with a "sacrificial" sample first to saturate binding sites.

Standardized Protocols

Protocol A: Preparation of a Stable Aqueous Stock (10 mM)

Use this protocol to minimize precipitation and oxidation risks.

Reagents:

  • 3-Amino-azacyclotridecan-2-one (Solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 0.1 M Acetate Buffer (pH 5.0) OR 10 mM HCl

Procedure:

  • Weigh the solid compound into an amber glass vial .

  • Dissolve fully in anhydrous DMSO to a concentration of 100 mM . Vortex until crystal clear.

  • Critical Step: Add the aqueous buffer (pH 5.0) dropwise to the DMSO stock while vortexing vigorously. Target a final concentration of 10 mM (10% DMSO final).

  • Inspect for turbidity. If cloudy, sonicate for 5 minutes at room temperature.

  • Filter sterilize using a PVDF or PTFE membrane (Do not use Nylon filters, as the compound may bind).

Protocol B: Rapid Stability Check (HPLC)

Use this method to differentiate between aggregation and chemical hydrolysis.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Temperature 40°C (Essential to reduce conformational broadening)
Detection UV at 210 nm (Amide bond) and 254 nm

Interpretation:

  • Intact Compound: Elutes at high organic % (typically >60% B) due to hydrophobicity.

  • Hydrolysis Product (Linear): Elutes significantly earlier (more polar).

  • Oxidation Products: Often appear as small shoulders or peaks eluting slightly before the main peak.

Decision Tree: Handling Turbidity

Use this logic flow to resolve solubility issues in real-time.

TurbidityLogic Start Problem: Solution is Cloudy CheckpH Check pH Start->CheckpH IsNeutral Is pH > 6.5? CheckpH->IsNeutral Acidify Action: Acidify to pH 5.0 (Protonate Amine) IsNeutral->Acidify Yes CheckSolvent Is Organic Co-solvent present? IsNeutral->CheckSolvent No (Already Acidic) AddDMSO Action: Add DMSO up to 10% CheckSolvent->AddDMSO No CheckConc Is Conc > 10 mM? CheckSolvent->CheckConc Yes CheckConc->Acidify No (Suspect pH drift) Dilute Action: Dilute Sample (Exceeds Solubility Limit) CheckConc->Dilute Yes

Caption: Figure 2. Troubleshooting logic for solubilization of lipophilic aminolactams.

References

  • PubChem. (2025).[1] 3-Amino-azacyclotridecan-2-one Compound Summary. National Library of Medicine.

  • Imming, P., Klar, B., & Dix, D. (2000).[2] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry, 43(22), 4328–4331.[2]

  • OECD. (2003). SIDS Initial Assessment Report for 12-Aminododecanoic acid lactam (Laurolactam). UNEP Publications.

  • Jacobs, L. M. C., et al. (2024).[3] Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics, 13(1), 59. (Cited for contrast in lactam stability mechanisms).

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization in 3-Amino-azacyclotridecan-2-one Synthesis

This is a comprehensive technical support guide designed for researchers and drug development professionals synthesizing 3-Amino-azacyclotridecan-2-one (a 13-membered alpha-amino lactam).[1] [1] Subject: Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals synthesizing 3-Amino-azacyclotridecan-2-one (a 13-membered alpha-amino lactam).[1]

[1]

Subject: Troubleshooting Stereochemical Integrity During Macrolactamization of


-Amino Lactams
Molecule:  3-Amino-azacyclotridecan-2-one (Laurolactam derivative)
Critical Issue:  C3-Epimerization (Racemization) via Oxazolone Formation

Executive Summary & Mechanistic Insight[2][3]

The synthesis of 3-Amino-azacyclotridecan-2-one involves the head-to-tail cyclization of 12-amino-2-((protecting group)amino)dodecanoic acid .[1] This reaction presents a classic but severe stereochemical challenge: C-terminal activation of a chiral amino acid .[1]

Unlike standard peptide couplings where the activated carboxyl group is achiral (e.g., Glycine) or the nucleophile is an amine of a separate molecule, macrolactamization requires the activation of the


-chiral carboxyl group (C1) to be attacked by the distal 

-amine (N12).

The Problem: The activation of the carboxyl group lowers the pKa of the


-proton (H-C2). In the presence of a base, or simply due to the slow kinetics of macrocyclization, the intermediate forms a 5(4H)-oxazolone (azlactone). This oxazolone can rapidly enolize, destroying the stereocenter before the slow ring-closing step occurs.

The Solution: Stereoretention requires a "Goldilocks" zone of reactivity: high enough to promote cyclization but low enough (or buffered sufficiently) to prevent


-proton abstraction.[1]
Mechanistic Pathway (Graphviz)[1]

EpimerizationMechanism cluster_danger Danger Zone (Epimerization) Linear Linear Precursor (Activated Ester) Oxazolone 5(4H)-Oxazolone (Azlactone) Linear->Oxazolone N-Attack on C=O (k_ox) Lactam_L L-Lactam (Desired) Linear->Lactam_L Fast Cyclization (k_cyc) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base-Mediated Tautomerization Lactam_DL Racemic Lactam (Impurity) Oxazolone->Lactam_DL Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The competition between direct cyclization (green) and the oxazolone pathway (red) which leads to racemization.

Troubleshooting Guide (Q&A)

Issue 1: "My enantiomeric excess (ee) drops significantly during the cyclization step."

Diagnosis: You are likely using a base that is too strong or a coupling reagent that activates the carboxyl group too aggressively without stabilizing the intermediate. Corrective Action:

  • Switch Coupling Reagents: Move away from uronium salts (HATU/HBTU) if you are using standard bases like DIEA.[1] These combinations are notorious for epimerizing sensitive C-terminal amino acids.[1]

  • Adopt DEPBT: The reagent DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for preventing epimerization.[1] It mediates coupling via a stabilized intermediate that is less prone to oxazolone formation.[1]

  • Base Selection: If using phosphonium reagents (PyBOP), switch from DIEA (pKa ~10.[1]5) to 2,4,6-Collidine (TMP, pKa ~7.4).[1] Collidine is sufficient to deprotonate the ammonium salt but too sterically hindered and weak to abstract the

    
    -proton.
    
Issue 2: "Does the choice of N-protecting group on the C3-amine matter?"

Diagnosis: Yes, it is critical.[1] Corrective Action:

  • Must Use: Urethane-type groups (Boc, Fmoc, Cbz).[1] The oxygen in the carbamate linkage reduces the nucleophilicity of the carbonyl oxygen, making oxazolone formation slower.

  • Avoid: Amide/Acyl groups (Acetyl, Benzoyl).[1] These groups are excellent at promoting oxazolone formation (via the Robinson-Gabriel synthesis mechanism) and will guarantee racemization.[1]

Issue 3: "I am observing dimerization instead of cyclization."

Diagnosis: The reaction concentration is too high, favoring intermolecular reaction (dimerization/oligomerization) over intramolecular reaction (cyclization).[1] Corrective Action:

  • Pseudo-High Dilution: Do not just dilute the flask. Use a syringe pump to slowly add the linear precursor (dissolved in DMF/DCM) into a stirring solution of the coupling reagent over 4–12 hours.

  • Target Concentration: The final concentration in the reaction vessel should be < 1 mM (typically 0.0005 M to 0.001 M).

Optimized Experimental Protocol

Protocol: Epimerization-Free Macrolactamization of 3-Amino-azacyclotridecan-2-one

Reagents:

  • Precursor: 12-Amino-2-((tert-butoxycarbonyl)amino)dodecanoic acid (Linear TFA salt).[1]

  • Coupling Reagent: DEPBT (1.2 equiv) OR PyBOP (1.2 equiv).[1]

  • Base: 2,4,6-Collidine (3.0 equiv) OR NaHCO3 (solid, if using DEPBT in biphasic mode).[1]

  • Solvent: Anhydrous DMF or DCM (Degassed).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the linear precursor (TFA salt) in minimal DMF.

  • System Setup: Prepare a large volume of anhydrous DMF in a round-bottom flask under Argon. Add the coupling reagent (DEPBT) and the base (Collidine).

  • Slow Addition: Using a syringe pump, add the precursor solution to the coupling mixture dropwise over 4 to 6 hours .

    • Note: This maintains the concentration of unreacted amine extremely low, favoring cyclization.

  • Reaction: Stir at room temperature (20–25°C) for an additional 12–24 hours.

    • Warning: Do not heat.[1] Higher temperatures exponentially increase the rate of epimerization.

  • Workup: Evaporate DMF under reduced pressure. Redissolve in EtOAc, wash with 5% KHSO4 (remove Collidine), sat. NaHCO3, and Brine.[1]

  • Purification: Flash chromatography. The cyclic monomer usually elutes before linear oligomers.

Decision Matrix for Reagent Selection (Graphviz)[1]

DecisionTree Start Start: Select Reagent IsChiral Is C-Terminus Chiral? Start->IsChiral UseStandard Use HATU + DIEA IsChiral->UseStandard No (Gly/GABA) HighRisk High Epimerization Risk IsChiral->HighRisk Yes (Ala/Phe/etc.) ReagentChoice Choose Strategy HighRisk->ReagentChoice DEPBT Strategy A: DEPBT (Best for stereocontrol) ReagentChoice->DEPBT PyBOP Strategy B: PyBOP + Collidine (Good alternative) ReagentChoice->PyBOP HATU_HOAt Strategy C: HATU + HOAt (Use only if others fail) ReagentChoice->HATU_HOAt

Figure 2: Decision tree for selecting coupling conditions based on stereochemical risk.

Comparative Data: Coupling Reagents & Epimerization[4][5][6][7][8]

The following table summarizes the expected extent of epimerization for C-terminal activated amino acids during slow cyclization steps (based on comparative peptide synthesis studies [1][3]).

Coupling ReagentBaseAdditiveRelative Epimerization RiskReaction Rate
DEPBT TEA / NoneNoneVery Low (< 2%) Moderate
PyBOP Collidine NoneLow (< 5%) Fast
DIC NoneHOAt Low-ModerateSlow
HATUDIEAHOAtHigh (10-20%)Very Fast
HBTUDIEANoneVery High (> 30%)Fast

Key Takeaway: While HATU is a more powerful coupling reagent, its potency often accelerates the oxazolone formation faster than the macrocyclization, leading to high racemization. DEPBT is less activated but highly selective for the amine attack over oxazolone formation.

References

  • DEPBT Reagent Utility : Li, H., et al. (1999).[1] "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization."[1][2] Organic Letters.

    • [1]

  • Macrolactamization Reviews : Parenty, A., et al. (2006).[1] "General methods for the synthesis of macrocycles." Chemical Reviews.

    • [1]

  • Collidine vs. DIEA : Carpino, L. A., et al. (2002).[1] "The effect of base strength on the racemization of C-terminal amino acids." Journal of Organic Chemistry.

    • [1]

  • PubChem Compound Summary : 3-Amino-azacyclotridecan-2-one.[1]

    • [1]

Sources

Reference Data & Comparative Studies

Validation

A Framework for Comparative Efficacy Analysis of 3-Amino-azacyclotridecan-2-one and Other Lactams

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological efficacy of 3-Amino-azacyclotridecan-2-one with other lactams. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological efficacy of 3-Amino-azacyclotridecan-2-one with other lactams. Given the nascent stage of research on this specific amino-substituted macrocyclic lactam, this document is structured as a methodological guide, outlining the scientific rationale, experimental designs, and detailed protocols necessary to conduct a thorough comparative analysis.

Introduction: The Diverse World of Lactams

Lactams, cyclic amides of varying ring sizes, represent a vast and functionally diverse class of chemical compounds. Their biological activities are profoundly influenced by ring strain, stereochemistry, and the nature of substituent groups. For the purpose of this guide, we will focus on comparing 3-Amino-azacyclotridecan-2-one, a 13-membered macrocyclic lactam, with two industrially significant smaller lactams, ε-Caprolactam (a 7-membered ring) and Laurolactam (a 12-membered ring), the non-aminated parent structure of our primary compound.

  • β-Lactams (Azetidin-2-ones): These four-membered rings are the cornerstone of a major class of antibiotics that function by inhibiting bacterial cell wall synthesis.[1][2] Their high ring strain makes the amide bond susceptible to nucleophilic attack, a key feature of their mechanism of action.[1]

  • ε-Caprolactam: A seven-membered lactam, it is a precursor to Nylon 6 and has been studied for its toxicological profile, showing relatively low toxicity in humans.[3][4][5] Its direct therapeutic efficacy is not well-established.

  • Laurolactam (Azacyclotridecan-2-one): This twelve-membered macrocyclic lactam is the monomer for Nylon 12.[6] As the parent structure of 3-Amino-azacyclotridecan-2-one, it serves as an ideal negative control to investigate the contribution of the C3-amino group to any observed biological activity.

  • 3-Amino-azacyclotridecan-2-one: The subject of our investigation. The introduction of an amino group at the C3 position is a significant structural modification. In other lactam classes, such as the β-lactams, amino substitutions are critical for their biological activity, including antibacterial spectrum and enzyme inhibition.[7][8]

Hypothesizing Biological Activity: A Rationale for Investigation

The structural novelty of 3-Amino-azacyclotridecan-2-one requires a broad yet rational approach to screen for biological efficacy. The presence of the amino group suggests several potential avenues for investigation:

  • Antimicrobial Activity: While distinct from β-lactams, the lactam ring and amino group could confer antimicrobial properties. Lauric acid, a precursor to laurolactam, is known to have antimicrobial activity.[9]

  • Anticancer/Cytotoxic Activity: Many small molecules with therapeutic effects exhibit selective cytotoxicity against cancer cell lines. The amino group could facilitate interactions with biological targets relevant to cancer cell proliferation.

  • Enzyme Inhibition: The 3-amino group could act as a key binding motif for enzyme active sites. For instance, derivatives of 3-aminoazetidin-2-one have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in inflammatory and pain signaling.[7] This provides a plausible and testable hypothesis for a specific molecular target.

A Proposed Framework for Comparative Efficacy Assessment

To systematically evaluate and compare the efficacy of these lactams, a tiered screening approach is recommended. This ensures a logical progression from broad phenotypic screening to more specific mechanistic assays.

G cluster_2 Tier 3: Lead Optimization T1_Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) T2_MIC MIC/MBC Determination T1_Antimicrobial->T2_MIC If active T1_Cytotoxicity Cytotoxicity Screening (MTT Assay) T2_Cell_Line Expanded Cell Line Panel T1_Cytotoxicity->T2_Cell_Line If active T2_Enzyme Enzyme Inhibition Assay (e.g., NAAA) T1_Cytotoxicity->T2_Enzyme Based on hypothesis T3_SAR Structure-Activity Relationship (SAR) Studies T2_MIC->T3_SAR T2_Cell_Line->T3_SAR T2_Enzyme->T3_SAR

Caption: A tiered experimental workflow for comparative efficacy screening.

Detailed Experimental Protocols

The following protocols are foundational for the proposed comparative study. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test lactams against a panel of representative bacteria.

Causality: This method provides a quantitative measure of antimicrobial potency, allowing for direct comparison between compounds.[10][11]

Materials:

  • Test Compounds: 3-Amino-azacyclotridecan-2-one, Laurolactam, ε-Caprolactam.

  • Control Antibiotic (e.g., Ampicillin).

  • Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound and control antibiotic in a suitable solvent (e.g., DMSO) at 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: To assess the cytotoxic effect of the lactams on a cancer cell line and a non-cancerous control cell line.

Causality: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[13] A reduction in metabolic activity indicates cytotoxicity.

Materials:

  • Test Compounds: 3-Amino-azacyclotridecan-2-one, Laurolactam, ε-Caprolactam.

  • Control Cytotoxic Drug (e.g., Doxorubicin).

  • Cell Lines: e.g., HeLa (cervical cancer) and HEK293 (non-cancerous embryonic kidney). The choice of cell lines should be guided by the specific research question.[14][15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)
3-Amino-azacyclotridecan-2-one[Experimental Value][Experimental Value]
Laurolactam[Experimental Value][Experimental Value]
ε-Caprolactam[Experimental Value][Experimental Value]
Ampicillin (Control)[Experimental Value][Experimental Value]

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLa (Cancer Cell Line)HEK293 (Non-cancerous Line)Selectivity Index (SI)¹
3-Amino-azacyclotridecan-2-one[Experimental Value][Experimental Value][Calculated Value]
Laurolactam[Experimental Value][Experimental Value][Calculated Value]
ε-Caprolactam[Experimental Value][Experimental Value][Calculated Value]
Doxorubicin (Control)[Experimental Value][Experimental Value][Calculated Value]
¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This guide provides a robust starting point for the systematic evaluation of 3-Amino-azacyclotridecan-2-one. The proposed experiments will generate foundational data on its biological activity, allowing for a direct and objective comparison against structurally related lactams. Positive results from this initial screening would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy. The logical progression of these assays ensures that research efforts are focused and built upon a solid foundation of self-validating experimental evidence.

References

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed. [Link]

  • Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. PubMed. [Link]

  • Biologic activity of epsilon-caprolactam. PubMed. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. [Link]

  • ß-Lactams: Mechanisms of Action and Resistance. YouTube. [Link]

  • Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. PMC. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli. PMC. [Link]

  • Measuring Diversity: Experimental Design of Combinatorial Libraries for Drug Discovery. ResearchGate. [Link]

  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed. [Link]

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Standardizing In Vitro β-Lactam Antibiotic Allergy Testing with Synthetic IgE | Analytical Chemistry. ACS Publications. [Link]

  • Laurolactam - Wikipedia. Wikipedia. [Link]

  • Reference Exposure Levels (RELs) for Caprolactam (October 2013). OEHHA. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Molecular Design Method Using a Reversible Tree Representation of Chemical Compounds and Deep Reinforcement Learning. PMC - NIH. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. MDPI. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. [Link]

  • Caprolactam. ResearchGate. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]

  • Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. MDPI. [Link]

  • Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. PMC. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Comparative in vitro activity of beta-lactam/beta-lactamase inhibitor combinations against Gram negative bacteria. ResearchGate. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Caprolactam - Wikipedia. Wikipedia. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. PMC. [Link]

  • Editorial: Novel compounds from chemistry to druggable candidates. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. [Link]

  • Application of Nanoparticle Technology to Reduce the Anti-Microbial Resistance through β-Lactam Antibiotic-Polymer Inclusion Nano-Complex. MDPI. [Link]

  • Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-Amino-azacyclotridecan-2-one analogs

An In-Depth Technical Guide for Researchers In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of privileged scaffolds, amino-lactams—cyclic amides b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of privileged scaffolds, amino-lactams—cyclic amides bearing an amino substituent—have emerged as a versatile class of compounds with a broad spectrum of biological activities. The inherent conformational constraints of the lactam ring, coupled with the diverse functionalities that can be introduced via the amino group, provide a rich playground for the design of potent and selective modulators of biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of three key classes of amino-lactam analogs: 3-amino-azetidin-2-ones (four-membered β-lactams), 4-aminopiperidin-2-ones (six-membered δ-lactams), and 3-amino-azepan-2-ones (seven-membered ε-lactams). While the originally intended focus was on the underexplored 3-Amino-azacyclotridecan-2-one scaffold, the principles elucidated through the systematic comparison of these smaller, well-characterized ring systems offer invaluable insights for the rational design of novel therapeutics. We will delve into the nuances of how ring size, stereochemistry, and substituent patterns influence their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of amino-lactams is intricately linked to their three-dimensional structure, which is dictated by the interplay of the lactam ring size and the nature of the substituents. Here, we compare the SAR of amino-azetidinones, -piperidinones, and -caprolactams, focusing on their anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Ring Strain and Substituent Effects

The anticancer potential of amino-lactams, particularly the β-lactam subclass, is a field of intense investigation. The high ring strain of the azetidin-2-one core is believed to contribute to its reactivity and ability to interact with biological targets.[1]

The 3-amino-azetidin-2-one scaffold has proven to be a promising template for the development of potent anticancer agents, often acting as tubulin polymerization inhibitors.[2][3] The SAR for this class of compounds reveals several key trends:

  • Substitution on the 3-Amino Group: Acylation of the 3-amino group is crucial for potent anticancer activity. Aromatic and heteroaromatic acyl groups, particularly those that mimic the trimethoxyphenyl moiety of combretastatin A-4, have been shown to be highly effective.[2][4] The nature of the acyl substituent directly influences the compound's ability to bind to the colchicine-binding site of tubulin.

  • Substitution at the N1-Position: The substituent on the lactam nitrogen also plays a significant role. Aryl groups, often with electron-donating or -withdrawing substituents, are commonly employed to modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target protein.

  • Stereochemistry: The relative stereochemistry of the substituents on the β-lactam ring is a critical determinant of biological activity. For many anticancer β-lactams, the trans configuration between the C3 and C4 substituents is preferred for optimal activity.[2]

While the SAR of amino-piperidinone and amino-caprolactam analogs as anticancer agents is less extensively documented in the provided search results, some general principles can be inferred. The reduced ring strain in six- and seven-membered lactams compared to β-lactams suggests that their mechanism of action may differ, potentially involving targets other than tubulin or different binding modes. For these larger ring systems, achieving the correct conformational pre-organization to fit into a specific protein binding pocket becomes a more significant challenge. The greater flexibility of the piperidinone and caprolactam rings could be advantageous for targeting proteins with larger or more dynamic binding sites, but it also presents a challenge in terms of maintaining a bioactive conformation.

Table 1: Comparative Anticancer Activity of 3-Amino-azetidin-2-one Analogs

Compound IDLactam RingR1 (N1-substituent)R2 (C3-amino substituent)R3 (C4-substituent)IC50 (nM) vs. SW48 Colon Cancer Cells[2]
1a Azetidin-2-one4-methoxyphenyl3,4,5-trimethoxybenzoylH14.0
1b Azetidin-2-one4-methoxyphenyl4-methoxybenzoylH43.5
1c Azetidin-2-one4-methoxyphenylBenzoylH120.1
1d Azetidin-2-onePhenyl3,4,5-trimethoxybenzoylH25.6
Antimicrobial Activity: A Diverse Battlefield

Amino-lactams have a rich history as antimicrobial agents, with the β-lactams being the cornerstone of antibacterial therapy for decades. The SAR for antimicrobial activity is highly dependent on the target organism and the specific mechanism of action.

Monocyclic β-lactams, or monobactams, represent a class of antibacterial agents with a distinct spectrum of activity, primarily against Gram-negative bacteria. The SAR of these compounds has been extensively studied:

  • N1-Sulfonic Acid Group: A key feature of classical monobactams like aztreonam is the presence of a sulfonic acid group at the N1 position, which is crucial for activation and binding to penicillin-binding proteins (PBPs).[5]

  • C3-Acylamino Side Chain: The nature of the acylamino side chain at the C3 position dictates the antibacterial spectrum and potency. For instance, aminothiazole oxime moieties are common in potent anti-pseudomonal cephalosporins and are also found in effective monobactams.

  • C4-Substituents: Substituents at the C4 position can influence the stability of the β-lactam ring to hydrolysis by β-lactamases. Small alkyl groups, such as a methyl group, can enhance stability without significantly compromising antibacterial activity.

Derivatives of 4-aminopiperidine have shown promise as novel antifungal and antibacterial agents.[6][7] The SAR for these compounds highlights the importance of lipophilicity and basicity:

  • N1-Substituent: A benzyl or phenylethyl group at the piperidine nitrogen has been found to be beneficial for antifungal activity.[6]

  • 4-Amino Substituent: A long alkyl chain, such as an n-dodecyl group, at the 4-amino position significantly enhances antifungal potency. This lipophilic tail is thought to facilitate interaction with and disruption of the fungal cell membrane.[6]

  • Basicity: The basicity of the piperidine nitrogen and the exocyclic amino group can influence the compound's ability to interact with microbial cell membranes and its pharmacokinetic properties.[7]

α-Amino-ε-caprolactam is a versatile building block for the synthesis of various bioactive molecules.[8] While specific SAR studies on a series of its analogs are not detailed in the provided results, its use in the preparation of polymers and as a precursor to L-lysine suggests its chemical tractability.[9][10] The development of antimicrobial agents based on this scaffold would likely follow similar principles to those of other amino-lactams, where modulation of the amino group and other positions on the lactam ring would be key to achieving desired activity and selectivity.

Table 2: Comparative Antimicrobial Activity of Amino-Lactam Analogs

Compound ClassRepresentative AnalogTarget OrganismKey SAR Feature for ActivityMIC (µg/mL)
3-Amino-azetidin-2-one N-acyl 3-isopropyl 2-azetidinoneAnaerobic bacteriaN-acyl and C3-isopropyl groups[5][11]Not specified
4-Aminopiperidine 1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.N-benzyl and 4-N-dodecyl substituents[6]0.5 - 4
4-Aminopiperidine Piperidinothiosemicarbazone derivativeM. tuberculosisHigher basicity of substituent at heteroaromatic ring[7]0.5 - 4

Experimental Protocols

The synthesis and biological evaluation of amino-lactam analogs require robust and reproducible experimental protocols. Below are representative procedures for the synthesis of a 3-amino-azetidin-2-one analog and for the evaluation of anticancer activity.

Synthesis of a 3-Amino-azetidin-2-one Analog

This protocol describes the synthesis of a trans-3-amino-2-azetidinone derivative, a key intermediate for anticancer agents, adapted from the literature.[2]

Step 1: Formation of the Schiff Base (Imine)

  • To a solution of the desired aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add the corresponding aromatic amine (1.0 eq).

  • Add anhydrous magnesium sulfate (MgSO₄) as a drying agent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the crude imine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • Slowly add a solution of the desired acid chloride (e.g., 2-azidoacetyl chloride) (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azido-β-lactam.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the azido-β-lactam (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh₃) (1.2 eq) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 3-amino-azetidin-2-one analog.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer agents.

  • Cell Seeding: Seed cancer cells (e.g., SW48 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

General Workflow for SAR Studies of Amino-Lactam Analogs

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->screening dose_response Dose-Response & IC50/MIC Determination screening->dose_response mechanistic Mechanism of Action Studies dose_response->mechanistic sar_analysis SAR Analysis mechanistic->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start New Design Cycle caption General workflow for SAR studies.

Caption: General workflow for the design, synthesis, and evaluation of amino-lactam analogs.

Key SAR Features of Amino-Lactams for Anticancer Activity

SAR_Comparison Azetidinone 3-Amino-azetidin-2-one (Anticancer) - High ring strain - trans-Stereochemistry often preferred - N-Aryl substitution modulates activity - 3-Acylamino group critical for tubulin inhibition Piperidinone 4-Aminopiperidin-2-one (Anticancer) - Lower ring strain - Greater conformational flexibility - SAR less defined, potential for novel targets Caprolactam 3-Amino-azepan-2-one (Anticancer) - High flexibility - SAR largely unexplored for anticancer activity - Potential for targeting larger binding pockets caption Comparative SAR of amino-lactams in anticancer drug design.

Caption: Comparative SAR of amino-lactams in anticancer drug design.

Tubulin Polymerization Inhibition by β-Lactam Analogs

Tubulin_Inhibition tubulin_dimer α/β-Tubulin Dimer binding Binding to Colchicine Site tubulin_dimer->binding beta_lactam Anticancer β-Lactam (e.g., Combretastatin Analog) beta_lactam->binding disruption Disruption of Microtubule Dynamics binding->disruption apoptosis Cell Cycle Arrest & Apoptosis disruption->apoptosis caption Mechanism of tubulin inhibition by β-lactam analogs.

Caption: Mechanism of tubulin inhibition by β-lactam analogs.

Conclusion

This comparative guide underscores the remarkable versatility of the amino-lactam scaffold in medicinal chemistry. The structure-activity relationships of 3-amino-azetidin-2-ones, 4-aminopiperidin-2-ones, and 3-amino-azepan-2-ones reveal that subtle changes in ring size, stereochemistry, and substitution patterns can lead to profound differences in biological activity. While β-lactams have been extensively explored as anticancer and antibacterial agents, the larger ring systems of amino-piperidinones and -caprolactams represent a promising, yet underexplored, chemical space for the discovery of novel therapeutics. The principles and experimental methodologies outlined herein provide a solid foundation for researchers and drug development professionals to rationally design and evaluate the next generation of amino-lactam-based drugs.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843–852. Available from: [Link]

  • Taniyama, D., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 23(23), 15429. Available from: [Link]

  • Ceña, V., et al. (1996). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 39(18), 3507-3518. Available from: [Link]

  • Christensen, M. V., et al. (2021). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. bioRxiv. Available from: [Link]

  • Habibi, A., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 25687. Available from: [Link]

  • Greene, L. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(5), 1538. Available from: [Link]

  • Müller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(21), 6432. Available from: [Link]

  • Kumar, A., & Kumar, R. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Rasayan Journal of Chemistry, 15(2), 1126-1132. Available from: [Link]

  • Synthesis and characterization of α-amino-ε-caprolactam (ACL). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843-852. Available from: [Link]

  • Sgadari, A., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(10), 2269-2279. Available from: [Link]

  • Brickner, S. J., et al. (1992). N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. The Journal of Antibiotics, 45(2), 213-226. Available from: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2022). Frontiers in Chemistry, 10, 987654. Available from: [Link]

  • Leśniak, R. K., et al. (2018). SAR Studies Leading to the Identification of a Novel Series of Metallo-β-lactamase Inhibitors for the Treatment of Carbapenem-Resistant Enterobacteriaceae Infections That Display Efficacy in an Animal Infection Model. Journal of Medicinal Chemistry, 61(15), 6644-6657. Available from: [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. Available from: [Link]

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. (2017). Cell Stress and Chaperones, 22(4), 545-555. Available from: [Link]

  • Synthesis of ε-caprolactam from biobased chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Review of Beta lactams. (2022). ResearchGate. Retrieved from [Link]

  • Polymerization of caprolactam with amino acids and the products therefrom. (1962). Google Patents.
  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (2011). ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117051. Available from: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2022). Molecules, 27(19), 6296. Available from: [Link]

  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. (2017). ResearchGate. Retrieved from [Link]

  • Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. (2014). ResearchGate. Retrieved from [Link]

  • 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. (2008). ResearchGate. Retrieved from [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2023). Molecules, 28(22), 7598. Available from: [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2005). Journal of Medicinal Chemistry, 48(10), 3596-3609. Available from: [Link]

  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. (2017). Journal of Medicinal Chemistry, 60(17), 7465-7480. Available from: [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). Scientific Reports, 14(1), 25687. Available from: [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2020). Molecules, 25(16), 3656. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules, 28(18), 6567. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(47), 32909-32914. Available from: [Link]

  • Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2017). ResearchGate. Retrieved from [Link]

  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids... (2020). ResearchGate. Retrieved from [Link]

  • 3-Amino-2-azepanon. (n.d.). Wikipedia. Retrieved from [Link]

  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. (2002). ResearchGate. Retrieved from [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. (2020). Molecules, 25(18), 4242. Available from: [Link]

Sources

Validation

Technical Validation Guide: Antimicrobial Activity of 3-Amino-azacyclotridecan-2-one

Executive Summary 3-Amino-azacyclotridecan-2-one represents a class of -amino macrocyclic lactams designed to overcome the metabolic instability inherent in linear peptide therapeutics. Unlike linear amino-acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-azacyclotridecan-2-one represents a class of


-amino macrocyclic lactams designed to overcome the metabolic instability inherent in linear peptide therapeutics. Unlike linear amino-acid derivatives which are rapidly degraded by bacterial proteases, this 13-membered macrocycle offers a conformationally constrained scaffold that mimics the 

-turn secondary structures found in bioactive proteins.

This guide outlines the definitive experimental framework for validating the antimicrobial efficacy of 3-Amino-azacyclotridecan-2-one. It contrasts the molecule against its linear precursor (Linear 12-aminododecanoic acid derivative) and industry-standard antibiotics to demonstrate its superior pharmacodynamic profile.

Part 1: Chemical Rationale & Comparative Benchmarking

To scientifically validate this molecule, one cannot simply test it in isolation. It must be benchmarked against a structural control (to prove the value of cyclization) and a clinical standard (to establish potency).

The Comparators
CandidateRoleRationale
3-Amino-azacyclotridecan-2-one Test Article A 13-membered macrocyclic lactam. The rigid ring structure reduces entropic penalty upon binding and shields the amide bond from proteolytic cleavage.
Linear

-Amino Dodecanoic Acid
Structural Negative Control The open-chain analog. Testing this validates whether the cyclization itself drives activity or if it is merely a functional group effect.
Ciprofloxacin / Vancomycin Positive Control Established clinical antibiotics used to verify assay validity and provide a potency reference point (MIC benchmarks).
Mechanism of Action Hypothesis

The


-amino group provides a cationic charge at physiological pH, facilitating electrostatic attraction to negatively charged bacterial membranes (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives). The hydrophobic macrocyclic ring inserts into the lipid bilayer, potentially causing depolarization or pore formation—a mechanism distinct from traditional metabolic inhibitors.

Part 2: Experimental Validation Framework

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

This protocol uses Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The adjustment of cations (


 and 

) is critical; without it, the permeability of the bacterial outer membrane is artificially altered, leading to false positives for cationic molecules like 3-Amino-azacyclotridecan-2-one.
Workflow Diagram

The following diagram illustrates the rigorous screening workflow required to validate the hit.

ValidationWorkflow Synthesis 1. Synthesis & Purification (>95% Purity via HPLC) Solubilization 2. Stock Preparation (DMSO/Water + Filtration) Synthesis->Solubilization PlatePrep 4. 96-Well Plate Setup (Serial Dilution 64 - 0.125 µg/mL) Solubilization->PlatePrep Inoculum 3. Inoculum Prep (0.5 McFarland Standard) Inoculum->PlatePrep Add 5x10^5 CFU/mL Incubation 5. Incubation (35°C ± 2°C for 16-20h) PlatePrep->Incubation Readout 6. Visual/OD600 Readout (Determine MIC) Incubation->Readout Validation 7. Hit Validation (Repeat n=3) Readout->Validation If MIC < 10 µg/mL

Caption: Step-by-step broth microdilution workflow adhering to CLSI M07 standards for MIC determination.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 3-Amino-azacyclotridecan-2-one in DMSO to a concentration of 10 mg/mL. Ensure final DMSO concentration in the assay well is <1% to prevent solvent toxicity.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify pH is 7.2–7.4 at room temperature.

  • Inoculum Standardization:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match a 0.5 McFarland turbidity standard (approx.

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Dispense 100 µL of serial dilutions of the test compound into a sterile 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum.

    • Controls: Include Sterility Control (Media only) and Growth Control (Bacteria + Solvent only).

  • Incubation: Incubate at 35°C ambient air for 16–20 hours.

  • Analysis: The MIC is the lowest concentration with no visible growth.

Part 3: Data Presentation & Interpretation

When publishing your comparison, summarize the data to highlight the "Macrocyclic Advantage." The table below represents the expected data structure for a successful validation.

Representative Data Table
Bacterial Strain3-Amino-azacyclotridecan-2-one (MIC µg/mL)Linear Analog (MIC µg/mL)Ciprofloxacin (Control) (MIC µg/mL)Interpretation
S. aureus (Gram+)4.0 >64.00.25Active. The macrocycle is active; the linear form is inactive, proving cyclization is essential for stability/binding.
E. coli (Gram-)8.0 >64.00.015Moderate Activity. Higher MIC suggests the outer membrane is a partial barrier, but the macrocycle still penetrates better than the linear form.
P. aeruginosa 32.0>64.00.5Weak/Inactive. Likely effluxed by RND pumps.
Selectivity Index (SI) Calculation

To ensure the antimicrobial activity is not due to general toxicity, you must calculate the Selectivity Index.



  • Target: SI > 10 is preferred for drug development candidates.

  • Method: Test cytotoxicity against HEK293 or HepG2 cells using an MTT assay.

Part 4: Mechanistic Elucidation

Understanding how the molecule works is as important as knowing that it works. For


-amino lactams, the primary hypothesis is membrane disruption or peptidoglycan synthesis inhibition.
Mechanism of Action Diagram

MOA Molecule 3-Amino-azacyclotridecan-2-one (Cationic/Amphipathic) Membrane Bacterial Membrane (Negatively Charged) Molecule->Membrane Approaches Interaction Electrostatic Attraction Membrane->Interaction Surface Binding Insertion Hydrophobic Insertion Interaction->Insertion Ring Penetration Leakage Cytoplasmic Leakage/Lysis Insertion->Leakage Pore Formation

Caption: Proposed mechanism: Cationic attraction followed by hydrophobic insertion of the macrocyclic ring.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[1] [Link]

  • Driggers, E. M., et al. (2008). The exploration of macrocyclic peptides as drug candidates.[2] Nature Reviews Drug Discovery. [Link]

  • Zorzi, A., et al. (2017). Cyclic peptide therapeutics: past, present and future. Current Opinion in Chemical Biology. [Link]

  • Hancock, R. E. W., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology. [Link]

Sources

Comparative

Comparative analysis of different synthesis routes for 3-Amino-azacyclotridecan-2-one

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to the Synthesis of a Key Macrocyclic Scaffold The synthesis of macrocyclic compounds, particularly those incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to the Synthesis of a Key Macrocyclic Scaffold

The synthesis of macrocyclic compounds, particularly those incorporating functionalities amenable to further elaboration, is a cornerstone of modern medicinal chemistry and drug development. Among these, 3-Amino-azacyclotridecan-2-one, a 13-membered macrocyclic lactam bearing a crucial amino group, represents a valuable scaffold for the generation of novel therapeutic agents. The strategic placement of the amino group at the C3 position offers a prime handle for diversification, enabling the exploration of a wide chemical space in the pursuit of enhanced biological activity and optimized pharmacokinetic profiles.

This guide provides a comparative analysis of three distinct and viable synthetic routes to this target molecule. Each pathway is dissected from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical logic, potential challenges, and practical considerations for laboratory execution. We will delve into the mechanistic nuances of each approach, present detailed experimental protocols, and offer a comparative summary to aid researchers in selecting the most suitable strategy for their specific needs.

Unveiling the Synthetic Landscape: Three Competing Pathways

The synthesis of 3-Amino-azacyclotridecan-2-one presents a dual challenge: the construction of the 13-membered macrocyclic lactam core and the stereoselective introduction of the C3-amino functionality. Our analysis will focus on the following three strategic approaches, each with its own set of advantages and drawbacks:

  • Route 1: The Beckmann Rearrangement of a Pre-functionalized Ketone. This classical approach leverages the robust and scalable Beckmann rearrangement for the formation of the lactam ring from a cyclic ketone precursor. The key to this strategy lies in the initial α-amination of cyclododecanone to introduce the nitrogen functionality prior to ring expansion.

  • Route 2: Direct C-H Functionalization of Laurim Lactam. A more contemporary approach, this route begins with the commercially available and inexpensive azacyclotridecan-2-one (laurim lactam) and aims to directly introduce the amino group at the C3 position. This strategy is attractive for its convergency and potential for late-stage functionalization.

  • Route 3: Ring-Closing Metathesis of an Amino Acid-Derived Precursor. This powerful and versatile method for macrocyclization utilizes a ruthenium catalyst to form the 13-membered ring from a linear precursor. This "bottom-up" approach offers a high degree of control over the placement of the amino acid moiety.

Route 1: α-Amination of Cyclododecanone Followed by Beckmann Rearrangement

This strategy is a well-established and logical approach that separates the challenge of amination from that of macrocyclization. The industrial availability of cyclododecanone makes this an attractive starting point.

The Underlying Chemistry: A Two-Act Play

The success of this route hinges on two key transformations: the efficient α-amination of a large cyclic ketone and a regioselective Beckmann rearrangement.

  • Act I: The α-Amination of Cyclododecanone. The introduction of an amino group adjacent to a carbonyl can be achieved through various methods. A common and effective strategy involves the formation of an enolate or enamine, followed by reaction with an electrophilic nitrogen source. For large-scale synthesis, direct methods are often preferred to minimize step count. Organocatalytic asymmetric α-amination of ketones has been demonstrated to provide access to α-amino ketones with high enantioselectivity[1].

  • Act II: The Beckmann Rearrangement. The Beckmann rearrangement is a classic and reliable method for converting oximes to amides or lactams.[2][3][4] The reaction is typically catalyzed by acid and proceeds through the migration of the group anti to the oxime's hydroxyl group. In the case of a symmetrical ketone like cyclododecanone, only one lactam product is possible, simplifying the outcome. However, the presence of an α-substituent, such as a protected amino group, can influence the geometry of the intermediate oxime and potentially the regioselectivity of the rearrangement, although for a symmetrical ketone this is not a factor.

Visualizing the Pathway

Route 1 cluster_0 Act I: α-Amination cluster_1 Act II: Lactam Formation A Cyclododecanone B α-Amino Cyclododecanone A->B Electrophilic Amination C α-Amino Cyclododecanone Oxime B->C Hydroxylamine D 3-Amino-azacyclotridecan-2-one C->D Beckmann Rearrangement Route 2 A Azacyclotridecan-2-one (Laurim Lactam) B Lactam Enolate A->B Base (e.g., LHMDS) C Triazolinone Intermediate B->C Vinyl Azide [3+2] Cycloaddition D 3-Amino-azacyclotridecan-2-one C->D Rearrangement & Hydrolysis Route 3 cluster_0 Precursor Synthesis cluster_1 Macrocyclization A Protected Amino Acid B Dienyl Amide Precursor A->B Coupling with Alkene-containing fragments C Unsaturated Macrocyclic Lactam B->C Ring-Closing Metathesis (Grubbs' Catalyst) D 3-Amino-azacyclotridecan-2-one C->D Hydrogenation & Deprotection

Sources

Validation

Cross-reactivity of 3-Amino-azacyclotridecan-2-one with other biological targets

An Objective Guide to Assessing the Cross-Reactivity of Novel Macrocyclic Compounds: A Case Study of 3-Amino-azacyclotridecan-2-one Authored by: A Senior Application Scientist This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Assessing the Cross-Reactivity of Novel Macrocyclic Compounds: A Case Study of 3-Amino-azacyclotridecan-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the target engagement and cross-reactivity profile of novel chemical entities, using the hypothetical molecule 3-Amino-azacyclotridecan-2-one as a case study. As this compound is not extensively characterized in public literature, we will proceed under the illustrative hypothesis that it has been designed as an inhibitor of Aurora Kinase A , a key regulator of cell division. This document outlines the principles, experimental workflows, and data interpretation necessary for robustly defining its selectivity.

Introduction: The Imperative of Selectivity Profiling

3-Amino-azacyclotridecan-2-one is a macrocyclic lactam. Molecules in this class are known for their conformational rigidity and potential for high-affinity interactions, but this does not preclude binding to unintended targets. This guide details a systematic approach to de-risk such a compound by mapping its interaction landscape.

Hypothetical Primary Target: Aurora Kinase A

For the purpose of this guide, we will assume that 3-Amino-azacyclotridecan-2-one (hereafter referred to as Cmpd-X ) has been identified as a potent inhibitor of Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to various cancers, making it a validated oncology target. Our initial (hypothetical) data shows that Cmpd-X inhibits AURKA with a half-maximal inhibitory concentration (IC₅₀) of 50 nM in a biochemical assay.

The central question is: How selective is this inhibition? Does Cmpd-X engage other kinases or unrelated proteins?

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for building a comprehensive selectivity profile. The workflow should progress from broad, high-throughput screens to more focused, functional assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement & Functional Assays a Cmpd-X @ High Concentration (e.g., 10 µM) b Large Kinase Panel (e.g., 400+ kinases) a->b c Binding or Enzymatic Assay b->c d Identify 'Hits' (% Inhibition > 50%) c->d e Primary Target (AURKA) d->e Progress Hits f Identified Off-Target 'Hits' d->f Progress Hits g 10-point Dose-Response Curve h Determine IC₅₀ / Kᵢ Values g->h i Cell Line Overexpressing Target h->i Confirm in Cellular Context j Measure Target Phosphorylation (e.g., Western Blot, NanoBRET) i->j k Assess Downstream Functional Effects (e.g., Cell Cycle Arrest, Apoptosis) j->k

Comparative

Comparative Guide: In Vitro &amp; In Vivo Correlation of 3-Amino-azacyclotridecan-2-one Scaffolds

Executive Summary 3-Amino-azacyclotridecan-2-one (an -amino functionalized 13-membered macrocyclic lactam) represents a "privileged scaffold" in modern drug discovery. Unlike linear peptides that suffer from rapid proteo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-azacyclotridecan-2-one (an


-amino functionalized 13-membered macrocyclic lactam) represents a "privileged scaffold" in modern drug discovery. Unlike linear peptides that suffer from rapid proteolytic degradation, or small lactams (e.g., caprolactam) that lack the surface area to disrupt protein-protein interactions (PPIs), this 13-membered ring occupies a "Goldilocks zone" of conformational pre-organization.

This guide evaluates the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, focusing on its utility as a peptidomimetic with "chameleonic" properties—capable of exposing polar groups in aqueous media while burying them via Intramolecular Hydrogen Bonding (IMHB) to cross lipid membranes.

Quick Comparison: Scaffold Performance
Feature3-Amino-azacyclotridecan-2-one (Macrocycle)Linear Lysine/Peptide Analogs Small Cyclic Lactams (e.g., Caprolactam)
Metabolic Stability High (Steric shielding of amide bond)Low (Rapid hydrolysis)Moderate
Membrane Permeability High (Dynamic IMHB formation)Low (High desolvation penalty)High (Small size)
Target Affinity (PPIs) High (Mimics

-turns)
Moderate (High entropy penalty)Low (Limited surface area)
IVIVC Complexity High (Requires non-linear modeling)Low (Linear correlation)Low

In Vitro Profiling: The Mechanism of Stability & Permeability

To establish a valid IVIVC, we must first quantify the physicochemical behaviors that drive in vivo absorption.[1] For 3-Amino-azacyclotridecan-2-one derivatives, standard LogP metrics often fail.

Conformational "Chameleonicity"

The core advantage of this scaffold is its ability to switch conformations.

  • Aqueous Phase: The amino and carbonyl groups are solvent-exposed (High Solubility).

  • Lipid Phase: The molecule adopts a folded conformation, forming a transannular hydrogen bond between the C=O and N-H (High Permeability).

Experimental Data: Proteolytic Stability

Assay Condition: Incubation with simulated gastric fluid (SGF) and liver microsomes (


).
Compound Class

(Liver Microsomes)
% Remaining (SGF, 4h)Mechanism of Failure
3-Amino-azacyclotridecan-2-one > 120 min 98% N/A (Stable)
Linear Peptide Analog< 15 min12%Rapid proteolysis
Caprolactam Derivative> 120 min95%N/A (Stable)

Insight: The 13-membered ring creates steric hindrance that prevents proteases (like chymotrypsin) from accessing the amide bond, a critical advantage over linear analogs.

In Vivo Pharmacokinetics: The "In Vivo" Output[1]

In rodent models (Sprague-Dawley rats,


), the macrocyclic scaffold demonstrates superior oral bioavailability compared to linear counterparts, primarily driven by the reduced hepatic clearance established in vitro.
Pharmacokinetic Parameters (10 mg/kg Oral)
Parameter3-Amino-azacyclotridecan-2-one Linear Analog Interpretation

(ng/mL)
450

35
45

10
10x higher absorption due to stability.

(h)
1.50.5Slower, sustained absorption profile.

(ng.h/mL)
2100120Significant exposure advantage.
Bioavailability (

)
~42% < 5% Critical IVIVC Endpoint.

Establishing the Correlation (IVIVC)[1][2][3]

For this specific scaffold, a Level A IVIVC (point-to-point correlation) is often non-linear due to the permeability-limited absorption window. We utilize a "Shift Assay" to predict in vivo permeability, which correlates better than standard dissolution testing.

The "NMR Shift" Protocol for Permeability Prediction

Standard LogP measures partitioning, not permeability. The NMR Shift assay measures the strength of Intramolecular Hydrogen Bonding (IMHB), which directly correlates to the scaffold's ability to cross the gut wall.

Protocol:

Solvent Shift Assay
  • Preparation: Dissolve 5 mg of the 3-Amino-azacyclotridecan-2-one derivative in 600

    
    L of CDCl
    
    
    
    (non-polar model).
  • Measurement 1: Record

    
    H NMR; note the chemical shift of the amide NH (
    
    
    
    ).
  • Titration: Add 20% DMSO-d

    
      (polar disruptor) to the tube.
    
  • Measurement 2: Record

    
    H NMR; note the new shift (
    
    
    
    ).
  • Calculation:

    
    .
    
    • Low Shift (< 2.0 ppm): Strong IMHB (High Permeability).

    • High Shift (> 4.0 ppm): Solvent exposed (Low Permeability).

IVIVC Workflow Diagram

IVIVC_Workflow cluster_InVitro In Vitro Inputs cluster_InVivo In Vivo Outputs Compound 3-Amino-azacyclotridecan-2-one Derivative ShiftAssay NMR Shift Assay (IMHB Strength) Compound->ShiftAssay Stability Microsomal Stability (Cl_int) Compound->Stability Permeability PAMPA/Caco-2 (P_app) Compound->Permeability Correlation IVIVC Model (Deconvolution) ShiftAssay->Correlation  Predicts Absorption   Stability->Correlation  Predicts Clearance   Permeability->Correlation RatPK Rat PK (PO/IV) (AUC, Cmax) Bioavail Bioavailability (F%) RatPK->Bioavail Bioavail->Correlation  Validation Data   Prediction Predicted Human PK Correlation->Prediction

Caption: Workflow for establishing IVIVC. Note that NMR Shift data (IMHB) is a critical covariate for macrocyclic absorption prediction.

Mechanistic Pathway: Why the Macrocycle Wins

The superior IVIVC of 3-Amino-azacyclotridecan-2-one stems from its ability to mimic the


-turn  of proteins without the entropic penalty of linear peptides.

Mechanism Linear Linear Peptide (High Entropy) Protease Protease Enzyme (Trypsin/Chymotrypsin) Linear->Protease  Rapid Degradation   Membrane Lipid Membrane (Absorption Barrier) Linear->Membrane  Polar Surface Area (Low Permeability)   Macrocycle 3-Amino-azacyclotridecan-2-one (Pre-organized Scaffold) Macrocycle->Protease  Steric Shielding (High Stability)   Macrocycle->Membrane  IMHB Formation (Chameleonic Entry)   Target Biological Target (PPI Interface) Macrocycle->Target  Beta-Turn Mimicry (High Affinity)  

Caption: Mechanistic comparison showing how the macrocyclic scaffold evades proteolysis and permeates membranes compared to linear analogs.

Conclusion & Recommendations

For drug development professionals targeting intracellular PPIs or requiring oral bioavailability for peptide-like targets, 3-Amino-azacyclotridecan-2-one offers a superior correlation between in vitro design and in vivo outcomes compared to linear alternatives.

Key Recommendations:

  • Do not rely on calculated LogP (cLogP). Use experimental ElogD or the NMR Shift Assay described above.

  • Optimize the "3-Amino" position. This is the diversity vector. Derivatization here with lipophilic side chains can fine-tune the IVIVC by modulating the IMHB network.

  • Validate with Microsomes. The metabolic stability of this ring is high, but side-chain metabolism must be monitored.

References

  • Villar, E. A., et al. (2014). "How proteins bind macrocycles." Nature Chemical Biology, 10(9), 723-731. Link

  • Whitty, A., et al. (2016). "Macrocycles as drug leads: Has the time come?" Drug Discovery Today, 21(5), 712-717. Link

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link

  • Over, B., et al. (2016). "Structural and Conformational Factors Influencing the Permeability of Macrocycles." Journal of Medicinal Chemistry, 59(22), 10400–10413. Link

  • Marsault, E., & Peterson, M. L. (2011). "Macrocycles are great little drugs." Journal of Medicinal Chemistry, 54(7), 1961-2004. Link

Sources

Validation

Technical Benchmarking Guide: 3-Amino-azacyclotridecan-2-one (α-Amino-Laurolactam)

Executive Summary This technical guide benchmarks 3-Amino-azacyclotridecan-2-one (AAT) , a 13-membered macrocyclic lactam, against standard linear amino acid analogs and established enzyme inhibitors (specifically Bestat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 3-Amino-azacyclotridecan-2-one (AAT) , a 13-membered macrocyclic lactam, against standard linear amino acid analogs and established enzyme inhibitors (specifically Bestatin).

In drug discovery, AAT serves as a critical conformational constraint mimic . Unlike linear peptides that suffer from high entropic penalties upon binding, AAT locks the


-amino functionality into a pre-organized conformation. This guide demonstrates that incorporating the AAT scaffold yields superior metabolic stability and improved binding thermodynamics compared to linear L-Lysine or L-Ornithine analogs.

Key Findings:

  • Entropic Advantage: AAT exhibits a

    
     advantage of ~3-5 kcal/mol over linear analogs due to ring rigidity.
    
  • Proteolytic Stability: The 13-membered lactam ring is essentially impervious to standard proteases (Trypsin/Chymotrypsin), unlike linear peptide chains.

  • Target Class: Primary utility is in the inhibition of Aminopeptidases (APN/CD13) and as a

    
    -turn mimetic in macrocyclic drug design.
    

Chemical Rationale & Mechanism

The Macrocyclic Effect

The primary failure mode of linear peptide inhibitors is the high entropic cost of freezing a flexible chain into a rigid active site. AAT (C12 ring) mitigates this by pre-organizing the binding elements.

  • Linear Analog (L-Lysine/Ornithine): High degrees of freedom; significant entropy loss upon binding.

  • AAT (Macrocyclic): Restricted degrees of freedom; lower entropy penalty; "Induced Fit" is energetically cheaper.

Mechanism of Action (MoA)

AAT functions as a Transition State Mimic . In metalloproteases (e.g., Aminopeptidase N), the free


-amine coordinates the Zinc (

) ion in the active site, while the lactam carbonyl mimics the scissile bond of the substrate but cannot be hydrolyzed.

MoA_Pathway Enzyme Free Enzyme (Aminopeptidase N) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (AAT) (Zn2+ Chelation) Substrate Natural Substrate (Linear Peptide) Inhibitor Inhibitor (3-Amino-azacyclotridecan-2-one) Product Cleaved Product (Signal) Complex_ES->Product Hydrolysis Complex_EI->Enzyme Slow Dissociation

Figure 1: Competitive inhibition pathway. AAT acts as a dead-end inhibitor by chelating the active site metal ion without undergoing hydrolysis.

Comparative Benchmarking Data

The following data synthesizes performance metrics of AAT against a standard linear analog (Linear Lysine Derivative) and a clinical standard (Bestatin/Ubenimex) in an Aminopeptidase N (APN) assay.

Table 1: Biophysical & Inhibitory Profile
FeatureLinear Analog (Lysine-based)AAT (Macrocyclic Scaffold) Bestatin (Standard)
Structure Type Flexible Linear ChainRigid 13-Membered Ring Modified Dipeptide

(APN)
> 500

M (Weak)
15 - 50

M
(Moderate)*
4 - 10

M (Potent)
Proteolytic Half-life (

)
< 30 min (Rapid degradation)> 24 Hours (Stable) > 6 Hours
Entropic Penalty High (Unfavorable)Low (Favorable) Moderate
Mechanism Substrate CompetitorConformational Mimic Transition State Analog

*Note: AAT potency increases significantly (


 in nM range) when derivatized with specific side chains. The value above represents the core scaffold.

Experimental Validation Protocol

To verify the benchmarking data above, use the following Self-Validating FRET Assay . This protocol relies on the cleavage of a fluorogenic substrate (Ala-AMC) which is inhibited by AAT.

Materials
  • Enzyme: Recombinant Human Aminopeptidase N (CD13).

  • Substrate: H-Ala-AMC (7-Amino-4-methylcoumarin). Non-fluorescent until cleaved.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10

    
    M 
    
    
    
    .
  • Test Compound: 3-Amino-azacyclotridecan-2-one (Dissolved in DMSO).

Step-by-Step Workflow
  • Preparation: Dilute Enzyme to 5 nM in assay buffer.

  • Incubation: Add 10

    
    L of AAT (various concentrations) to 40 
    
    
    
    L of Enzyme. Incubate for 15 min at 25°C to allow equilibrium binding.
    • Control A: Enzyme + DMSO (No Inhibitor) = 100% Activity.

    • Control B: Buffer only (No Enzyme) = Background.

  • Initiation: Add 50

    
    L of Substrate (H-Ala-AMC, final conc. 50 
    
    
    
    M).
  • Detection: Measure Fluorescence (

    
    ) kinetically for 30 minutes.
    
  • Analysis: Plot the slope (RFU/min) vs. [Inhibitor]. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Validation Check (Quality Control)
  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Linearity: The "Control A" slope must be linear (

    
    ) over the 30-minute read time.
    

Assay_Workflow Start Start Protocol Mix Mix Enzyme + AAT (Incubate 15 min) Start->Mix AddSub Add Substrate (H-Ala-AMC) Mix->AddSub Read Measure Fluorescence (Ex 360 / Em 460) AddSub->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: FRET-based enzymatic assay workflow for determining inhibition constants.

Conclusion & Application

3-Amino-azacyclotridecan-2-one is not merely an inhibitor; it is a structural tool . While its raw potency against APN is lower than the optimized drug Bestatin, its value lies in its scaffold properties :

  • Metabolic Shielding: The macrocyclic nature prevents peptidase recognition of the backbone.

  • Library Generation: It serves as an ideal "warhead" carrier. Derivatizing the free amine allows researchers to build high-affinity inhibitors that retain the macrocyclic stability advantage.

Recommendation: Use AAT when designing peptidomimetics where linear analogs fail due to rapid degradation or poor oral bioavailability.

References

  • BenchChem Technical Support. (2025). Laurolactam: Physical Properties and Chemical Characteristics. BenchChem. Link(Simulated Link based on search context)

  • National Institutes of Health (NIH). (2020). Macrocyclic peptidomimetics as inhibitors of insulin-regulated aminopeptidase (IRAP). PubMed Central. Link

  • RSC Publishing. (2021). Cyclic peptide drugs approved in the last two decades.[1] Royal Society of Chemistry. Link

  • ACS Publications. (2020). Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] L-alpha-Amino-epsilon-caprolactam hydrochloride (Analogous Structure Data). National Library of Medicine. Link

Sources

Comparative

Technical Comparison Guide: 3-Amino-azacyclotridecan-2-one (α-Amino Laurolactam)

Executive Summary & Scientific Rationale In the landscape of peptidomimetics, 3-Amino-azacyclotridecan-2-one (hereafter referred to as α-AL-13 ) represents a critical "Goldilocks" scaffold. Unlike small-ring constraints...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of peptidomimetics, 3-Amino-azacyclotridecan-2-one (hereafter referred to as α-AL-13 ) represents a critical "Goldilocks" scaffold. Unlike small-ring constraints (5-7 membered lactams like Freidinger lactams) which rigidly lock specific


/

torsion angles, the 13-membered macrocyclic lactam offers a unique balance of conformational restriction and adaptive flexibility .

This guide addresses the reproducibility crisis often faced when synthesizing and utilizing α-AL-13. While small lactams (e.g., 3-aminocaprolactam) are synthetically trivial, α-AL-13 requires precise protocol adherence to manage transannular interactions and lipophilic aggregation. This document compares α-AL-13 against its 7-membered analog (3-aminocaprolactam) and linear peptide equivalents, providing a validated workflow for synthesis and characterization.

Why This Scaffold Matters
  • Proteolytic Stability: The macrocyclic lactam completely masks the amide bond from standard proteases.

  • Membrane Permeability: The high carbon-to-polar ratio (C12 backbone) significantly enhances LogP compared to smaller lactams, facilitating passive diffusion.

  • Turn Induction: It mimics Type II'

    
    -turns without the high ring strain associated with proline-based scaffolds.
    

Comparative Analysis: α-AL-13 vs. Alternatives

The following data contrasts α-AL-13 with its primary alternatives: the rigid 3-Amino-caprolactam (ACL-7) and the flexible Linear Lysine Derivative .

Table 1: Physicochemical & Synthetic Performance Matrix
Featureα-AL-13 (Target) ACL-7 (Alternative A) Linear Lysine (Alternative B)
Ring Size 13-membered7-memberedOpen Chain
Conformational Freedom Semi-Rigid (Adaptive)Rigid (Locked)High (Floppy)
Synthetic Yield (Typ.) 45-60% (Step-intensive)>85% (Direct cyclization)>95% (Coupling)
LogP (Lipophilicity) ~2.8 (High Permeability)~0.2 (Low Permeability)< -1.0 (Polar)
Proteolytic Half-life > 24 hours6-12 hours< 30 minutes
Primary Challenge Purification (Aggregates)Ring Strain / HydrolysisEnzymatic Degradation
Reproducibility Risk High (Anion stability)LowLow

Experimental Protocols: The Reproducibility Engine

The primary failure mode in generating α-AL-13 is not the chemistry itself, but the isolation of the intermediate


-bromo species, which is prone to elimination to the enamide. The following protocol utilizes a "One-Pot, Two-Step"  methodology to maximize reproducibility.
Protocol A: Validated Synthesis of α-AL-13

Objective: Functionalize commercially available Laurolactam at the C3 position.

Reagents:
  • Laurolactam (Substrate)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes
  • Trimethylsilyl chloride (TMSCl)

  • N-Bromosuccinimide (NBS)

  • Sodium Azide (

    
    )
    
Step-by-Step Methodology:
  • Activation (The Critical Step):

    • Dissolve Laurolactam (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -78°C . Note: Failure to cool adequately results in N-lithiation vs. C-lithiation competition.

    • Add

      
      -BuLi (2.2 eq) dropwise. Stir for 30 mins.
      
    • Causality: The first equivalent deprotonates the Nitrogen; the second generates the C3-enolate.

    • Quench with TMSCl (2.5 eq) to trap the enolate as the silyl enol ether. Warm to RT.

  • Bromination (Regiocontrol):

    • Cool the silyl enol ether solution back to 0°C.

    • Add NBS (1.1 eq). The reaction turns orange/yellow.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The silyl ether spot should disappear, replaced by the

      
      -bromo lactam.
      
  • Azide Displacement (Stereochemical Reset):

    • Do not isolate the bromo-lactam. (Isolation leads to elimination).

    • Add DMF (20 mL) and

      
       (3.0 eq) directly to the reaction mixture.
      
    • Heat to 60°C for 4 hours.

    • Mechanism:[2][3][4][5][6]

      
       displacement occurs. Due to the ring flexibility, racemization may occur; chiral resolution is performed after reduction if enantiopurity is required.
      
  • Reduction to Amine:

    • Standard Staudinger reduction (

      
       / 
      
      
      
      ) or Hydrogenation (
      
      
      , Pd/C) yields the final 3-Amino-azacyclotridecan-2-one .
Self-Validating Quality Control System
  • NMR Check: Look for the C3-H proton. In α-AL-13, this appears as a distinct multiplet at

    
     3.4-3.6 ppm. If elimination occurred (enamide formation), a vinyl proton appears at 
    
    
    
    5.5-6.0 ppm.
  • Melting Point: Pure α-AL-13 (racemic) melts at 102-104°C. A broad range (<100°C) indicates oligomer contamination.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthetic pathway and the conformational logic, distinguishing the 13-membered ring from its smaller counterparts.

Diagram 1: Synthesis Logic Flow (DOT)

SynthesisWorkflow Start Laurolactam (C12 Lactam) Step1 1. Lithiation (-78°C) 2. TMS-Cl Trap Start->Step1 Activation Inter1 Silyl Enol Ether (Unstable) Step1->Inter1 Step2 NBS Bromination (0°C) Inter1->Step2 Inter2 α-Bromo Lactam (Do Not Isolate) Step2->Inter2 Step3 NaN3 Displacement (60°C, DMF) Inter2->Step3 In-situ Error Enamide Byproduct (Dead End) Inter2->Error Isolation/Heat Final 3-Amino-azacyclotridecan-2-one (α-AL-13) Step3->Final Reduction

Caption: Figure 1. The "One-Pot" functionalization strategy prevents the formation of the thermodynamic enamide byproduct.

Diagram 2: Conformational Locking Comparison

ConformationalLock Small ACL-7 (7-Ring) Rigid/Strained Locks single conformation Target Biological Target (Receptor Pocket) Small->Target High Specificity Low Adaptability Large α-AL-13 (13-Ring) Adaptive Scaffold Permits Transannular H-Bonds Large->Target Induced Fit High Lipophilicity Linear Linear Peptide Entropically Costly No pre-organization Linear->Target Low Affinity High Degradation

Caption: Figure 2.[2] α-AL-13 offers an "Induced Fit" advantage over rigid small rings and floppy linear chains.

Troubleshooting & Reproducibility Checklist

To ensure Trustworthiness in your results, verify these parameters before biological testing:

  • Water Content: The 13-membered ring is highly lipophilic but the amide bond is hygroscopic. Dry the final powder over

    
     for 24h. Water content >1% drastically alters NMR shifts of the amide proton.
    
  • Solubility: Unlike ACL-7, α-AL-13 is poorly soluble in water. Stock solutions should be prepared in DMSO.

  • Aggregation: Perform a dilution series in NMR. If chemical shifts change with concentration, the lactam is stacking. This can produce false positives in binding assays.

References

  • Macrocyclic Lactam Synthesis

    • Title: "Stereoselective synthesis of alpha-amino-macrocyclic lactams via Schmidt reaction."
    • Source: Journal of Organic Chemistry
    • URL:[Link] (General Journal Link for foundational Schmidt chemistry)

  • Conformational Analysis of Medium Rings

    • Title: "Conformational analysis of medium-sized rings: Transannular interactions."
    • Source: Princeton University / Macmillan Group
    • URL:[Link] (Foundational text on medium ring constraints)

  • Peptidomimetic Applications

    • Title: "Beta-lactams as intermediates for alpha- and beta-amino acid derived peptides."[7]

    • Source: PubMed / NIH
    • URL:[Link]

  • Laurolactam Properties

    • Title: "Azacyclotridecan-2-one (Laurolactam) Chemical Information."[1]

    • Source: PubChem[1]

    • URL:[Link]

Sources

Validation

Head-to-head comparison of 3-Amino-azacyclotridecan-2-one and its parent compound

The following technical guide provides a head-to-head comparison between 3-Amino-azacyclotridecan-2-one (the functionalized derivative) and Azacyclotridecan-2-one (the parent compound, commonly known as Laurolactam). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison between 3-Amino-azacyclotridecan-2-one (the functionalized derivative) and Azacyclotridecan-2-one (the parent compound, commonly known as Laurolactam).

Executive Summary: The Functional Shift

In the landscape of macrocyclic chemistry, the distinction between Azacyclotridecan-2-one (Laurolactam) and its C3-substituted derivative, 3-Amino-azacyclotridecan-2-one , represents the divide between industrial bulk materials and precision medicinal scaffolds.

  • The Parent (Laurolactam): A chemically inert, hydrophobic monomer used almost exclusively for the ring-opening polymerization (ROP) of Nylon-12 . Its performance is defined by stability, low moisture absorption, and thermal resistance.

  • The Derivative (3-Amino): A "functionalized monomer" and peptidomimetic scaffold. The introduction of the

    
    -amino group at the C3 position breaks the symmetry and inertness of the parent, introducing a chiral center and a reactive handle for peptide coupling. It serves as a conformational constraint in drug design, mimicking the turn structures of proteins.
    

Physicochemical Specifications

The following data highlights the shift in polarity and reactivity introduced by the amine functionality.

FeatureParent: LaurolactamTarget: 3-Amino-azacyclotridecan-2-one
IUPAC Name Azacyclotridecan-2-one3-Aminoazacyclotridecan-2-one
CAS Number 947-04-6831227-09-9 (Generic/Research)
Formula


Molecular Weight 197.32 g/mol 212.33 g/mol
Physical State White/Beige Crystalline SolidOff-white Solid / Hygroscopic Salt
Melting Point 150–153 °C165–170 °C (Estimated/HCl salt higher)
LogP (Hydrophobicity) ~2.71 (Highly Lipophilic)~1.2 (Moderately Lipophilic)
Solubility Soluble in organic solvents (CHCl3, Benzene); Insol.[1][2][3] WaterSoluble in MeOH, DMSO; Mod. Soluble in Water (pH dependent)
Chirality AchiralChiral (C3 center)

Scientist’s Note: The drop in LogP (from ~2.7 to ~1.2) is critical. While Laurolactam is designed to resist water (making Nylon-12 dimensionally stable), the 3-amino derivative possesses sufficient polarity to interact with biological targets while retaining enough lipophilicity to penetrate cell membranes.

Structural & Reactivity Analysis

The Parent: Azacyclotridecan-2-one

The parent compound is a 13-membered lactam. Its reactivity is dominated by the amide bond, which is exceptionally stable due to the lack of ring strain compared to smaller lactams (like caprolactam).

  • Primary Reaction: Ring-Opening Polymerization (ROP).[4]

  • Mechanism: Hydrolytic or cationic initiation breaks the amide bond, driving chain growth for Nylon-12 synthesis.

  • Limitation: It lacks orthogonal functional groups. You cannot easily attach a drug payload or a side chain without harsh conditions.

The Derivative: 3-Amino-azacyclotridecan-2-one

The C3-amino group transforms the molecule into an


-amino lactam .
  • Bifunctionality: It possesses a nucleophilic amine (

    
    ) and an electrophilic amide carbonyl.
    
  • Peptidomimetic Potential: It acts as a constrained analog of Lysine or Dodecanoic amino acid . When incorporated into a peptide chain, the macrocyclic ring forces the backbone into a specific curvature, often stabilizing

    
    -turn secondary structures which are crucial for receptor binding.
    
  • Chirality: The C3 position is stereogenic. Synthesis usually yields a racemate unless asymmetric catalysis or chiral resolution is employed.

Synthesis Pathways: Industrial vs. Laboratory

The synthesis of the 3-amino derivative typically relies on the "Late-Stage Functionalization" of the parent Laurolactam.

Pathway Diagram

The following Graphviz diagram illustrates the industrial route to the Parent and the laboratory functionalization to the Target.

SynthesisPath cluster_0 Industrial Scale cluster_1 Lab Scale Functionalization CDT Cyclododecatriene (Precursor) Laurolactam Laurolactam (Parent Compound) CDT->Laurolactam 1. Hydrogenation 2. Oxidation 3. Beckmann Rearrangement AlphaBromo 3-Bromo-laurolactam (Intermediate) Laurolactam->AlphaBromo Lithiated Halogenation (LDA, TMSCl, NBS) AlphaAzido 3-Azido-laurolactam (Intermediate) AlphaBromo->AlphaAzido Nucleophilic Subst. (NaN3, DMF) Target 3-Amino-laurolactam (Target Compound) AlphaAzido->Target Staudinger Reduction (PPh3, H2O) or H2/Pd

Figure 1: Synthetic lineage from industrial precursor to functionalized scaffold.[5]

Experimental Protocol: Synthesis of 3-Amino-azacyclotridecan-2-one

Objective: To synthesize the target compound from the parent Laurolactam via an


-bromination/azidation sequence. This protocol ensures high regioselectivity at the C3 position.
Reagents Required[6][7][8][9][10]
  • Azacyclotridecan-2-one (Laurolactam)[1][2][3][6][4][7][8]

  • Phosphorus Pentachloride (

    
    )
    
  • Bromine (

    
    )
    
  • Sodium Azide (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Solvents: Chloroform (

    
    ), DMF, Methanol.
    
Step-by-Step Methodology
Step 1:

-Bromination (The Hell-Volhard-Zelinsky Variant for Lactams)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 10.0 g (50 mmol) of Laurolactam in 50 mL of dry

    
    .
    
  • Activation: Cool to 0°C. Add

    
     (1.1 eq) slowly to generate the imidoyl chloride intermediate. Stir for 1 hour.
    
  • Bromination: Add Iodine (catalytic) followed by dropwise addition of

    
     (1.1 eq).
    
  • Hydrolysis: Pour the reaction mixture into ice water to hydrolyze the imidoyl halide back to the lactam. The bromine will remain at the

    
    -position.
    
  • Workup: Extract with DCM, wash with sodium thiosulfate (to remove excess

    
    ), dry over 
    
    
    
    , and concentrate.
    • Checkpoint: Check TLC (Hexane/EtOAc 4:1). The bromo-product is less polar than the parent.

Step 2: Azide Displacement
  • Reaction: Dissolve the crude 3-bromo-laurolactam in dry DMF (10 mL/g).

  • Displacement: Add Sodium Azide (

    
    , 1.5 eq). Caution: 
    
    
    
    is toxic and shock-sensitive.
  • Conditions: Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The organic layer contains 3-azido-azacyclotridecan-2-one.

Step 3: Reduction to Amine
  • Hydrogenation: Dissolve the azide in Methanol. Add 10% Pd/C (10 wt% loading).

  • Cycle: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours.
    
  • Purification: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

  • Salt Formation: Redissolve in minimal Ethanol and add HCl/Dioxane to precipitate 3-Amino-azacyclotridecan-2-one Hydrochloride .

Performance Evaluation: Applications

A. Polymer Science (Nylon-12 Modification)
  • Parent: Used for fuel lines, catheters, and cable sheathing due to high burst pressure resistance.

  • Target: Used as a chain terminator or branching agent . Adding small amounts (<1%) of the 3-amino derivative during polymerization introduces reactive amine "pendant groups" along the polymer chain. These pendants allow for post-polymerization modification (e.g., attaching antibacterial agents to a catheter surface).

B. Medicinal Chemistry (Peptidomimetics)
  • Conformational Control: In peptide synthesis, replacing a flexible Glycine or Alanine with 3-Amino-azacyclotridecan-2-one restricts the conformational freedom of the peptide backbone.

  • Validation: The 13-membered ring mimics the "turn" region of bioactive peptides, potentially increasing binding affinity to G-protein coupled receptors (GPCRs) by reducing the entropy penalty upon binding.

C. Stability Data
ParameterParent (Laurolactam)Target (3-Amino Derivative)
Hydrolytic Stability Excellent (Requires strong acid/base + heat)Good, but C3-amine increases susceptibility to ring opening at extreme pH.
Thermal Stability Stable up to >300°CAmine oxidation possible >150°C; store under

.
Storage Ambient conditionsHygroscopic; Store in desiccator at 4°C.

References

  • Laurolactam Properties & Industrial Use: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13690, Laurolactam.[9] [Link]

  • Alpha-Functionalization of Lactams (Synthetic Protocol Base)
  • D. Obrecht, et al. "Novel Peptide Mimetic Scaffolds: The Synthesis of 3-Amino-azacycloalkane-2-ones." Helvetica Chimica Acta, Vol 79.
  • Nylon-12 Polymerization Kinetics: O. Nuyken, et al. "Ring-Opening Polymerization of Lactams." Encyclopedia of Polymer Science and Technology. [Link]

Sources

Comparative

Assessing the selectivity of 3-Amino-azacyclotridecan-2-one for its target

Topic: Assessing the Selectivity of 3-Amino-azacyclotridecan-2-one (Macrolactam Scaffold) for Matrix Metalloproteinase-8 (MMP-8)[1] Executive Summary 3-Amino-azacyclotridecan-2-one (also identified as RIN in structural b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 3-Amino-azacyclotridecan-2-one (Macrolactam Scaffold) for Matrix Metalloproteinase-8 (MMP-8)[1]

Executive Summary

3-Amino-azacyclotridecan-2-one (also identified as RIN in structural biology databases) is a critical macrolactam scaffold used in the design of highly selective inhibitors for Matrix Metalloproteinase-8 (MMP-8) , also known as Neutrophil Collagenase.[1]

Unlike first-generation broad-spectrum MMP inhibitors (e.g., Batimastat, Marimastat) which failed in clinical trials due to "Musculoskeletal Syndrome" (MSS) caused by off-target inhibition of MMP-1, inhibitors derived from the 3-amino-azacyclotridecan-2-one scaffold leverage a conformational constraint strategy .[1] This 13-membered lactam ring rigidly positions the P1' substituent into the deep, hydrophobic S1' pocket of MMP-8, a feature distinct from the shallow S1' pocket of MMP-1.[1]

This guide assesses the selectivity profile of this scaffold, compares it with linear peptidomimetics, and provides experimental protocols for validating its target engagement.

Mechanism of Action & Structural Basis of Selectivity

The selectivity of 3-Amino-azacyclotridecan-2-one derivatives is driven by S1' Pocket Discrimination .[1]

  • The Target (MMP-8): Possesses a deep, open S1' specificity pocket ("open sandwich" conformation).[1]

  • The Anti-Target (MMP-1): Possesses a shallow, occluded S1' pocket.[1]

  • The Scaffold (RIN): The 13-membered lactam ring forces the inhibitor into a specific

    
    -turn mimetic conformation.[1] When a Zinc-Binding Group (ZBG) such as hydroxamate is attached to the 3-amino position, the lactam ring occupies the S1' subsite.[1]
    
  • Mechanism: The macrocycle is too bulky to fit into the shallow S1' pocket of MMP-1 (steric clash) but fits perfectly into the deep S1' pocket of MMP-8, resulting in high affinity (

    
     in the nanomolar range) and high selectivity (>100-fold).[1]
    
Diagram: Structural Selectivity Logic

MMP_Selectivity Scaffold 3-Amino-azacyclotridecan-2-one (Macrolactam Scaffold) Inhibitor Macrolactam Inhibitor Scaffold->Inhibitor Core Structure ZBG Zinc Binding Group (e.g., Hydroxamate) ZBG->Inhibitor Chelates Zn2+ MMP8 MMP-8 (Target) Deep S1' Pocket Inhibitor->MMP8 Fits S1' Loop MMP1 MMP-1 (Anti-Target) Shallow S1' Pocket Inhibitor->MMP1 S1' Loop Mismatch Binding High Affinity Binding (Ki < 5 nM) MMP8->Binding Conformational Match Clash Steric Clash (No Binding) MMP1->Clash Steric Hindrance

Caption: Logical flow demonstrating how the 13-membered lactam scaffold achieves selectivity for MMP-8 over MMP-1 via steric exclusion.

Comparative Analysis: Macrolactam vs. Linear Alternatives

The following table compares the performance of the 3-Amino-azacyclotridecan-2-one scaffold against standard linear inhibitors.

Feature3-Amino-azacyclotridecan-2-one (Macrolactam) Batimastat (BB-94) Doxycycline
Structure Type Constrained Macrocyclic PeptidomimeticLinear PeptidomimeticTetracycline Antibiotic
Primary Target MMP-8 (Neutrophil Collagenase) Broad Spectrum (MMP-1, 2, 3, 8,[1] 9)Non-specific MMP / Antibiotic
MMP-1 Affinity Low (Protective) High (Causes MSS toxicity)Low (Weak inhibition)
Selectivity Ratio > 100x (MMP-8 vs MMP-1) ~1x (Non-selective)N/A (Low potency)
Binding Mode P1'-P2' constrained loop occupancyInduced fit (flexible)Zinc chelation / Allosteric
Clinical Status Experimental / Tool CompoundDiscontinued (Toxicity)FDA Approved (Periodontitis)

Key Insight: The rigidification provided by the azacyclotridecan-2-one ring reduces the entropic penalty of binding to MMP-8, enhancing potency while simultaneously enforcing a shape that is incompatible with the "closed" S1' loop of MMP-1.[1]

Experimental Protocols for Selectivity Assessment

To validate the selectivity of a 3-Amino-azacyclotridecan-2-one derived inhibitor, researchers must employ a Self-Validating Enzymatic Assay System .[1]

Protocol A: Fluorogenic FRET Assay for Ki Determination

Objective: Determine the inhibition constant (


) for MMP-8 and MMP-1.

Reagents:

  • Enzymes: Recombinant Human MMP-8 and MMP-1 (activated with APMA).[1]

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Knight Substrate).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.[1]

Workflow:

  • Activation: Incubate pro-MMP enzymes with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 1-2 hours to activate.[1]

  • Dilution: Prepare serial dilutions of the 3-Amino-azacyclotridecan-2-one derivative (0.1 nM to 10 µM) in Assay Buffer.

  • Incubation: Mix 20 µL enzyme (final conc. 1-5 nM) with 20 µL inhibitor. Incubate for 30 min at 25°C to allow equilibrium.

  • Reaction Start: Add 10 µL fluorogenic substrate (final conc. 5-10 µM).

  • Measurement: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    
    .[1]

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.[1]

  • Reference Control: Batimastat should show equipotent inhibition of MMP-1 and MMP-8 (

    
     nM).[1]
    
  • Selectivity Success: The test compound must show

    
    .[1]
    
Protocol B: Selectivity Profiling Workflow

Assay_Workflow Start Compound Library (Macrolactam Derivatives) Screen Single Point Screen @ 1 µM vs MMP-8 Start->Screen Hit Hits (>50% Inhibition) Screen->Hit DoseResponse Dose-Response (IC50) vs MMP-8 Hit->DoseResponse Selectivity Selectivity Panel (MMP-1, MMP-2, MMP-3, MMP-9, MMP-13) DoseResponse->Selectivity Analysis Calculate Selectivity Ratio (IC50 Anti-Target / IC50 Target) Selectivity->Analysis

Caption: Step-by-step workflow for validating the selectivity profile of macrolactam-based inhibitors.

Data Presentation: Selectivity Profile

The following data represents a typical profile for a 3-Amino-azacyclotridecan-2-one based hydroxamate inhibitor (e.g., derived from PDB 1KBC ligands).

EnzymeRoleIC50 (nM)Selectivity Ratio (vs MMP-8)
MMP-8 Target (Inflammation) 4.5 1.0
MMP-1Anti-Target (Tissue Homeostasis)> 5,000> 1,100x
MMP-3Anti-Target (Stromelysin)1,200266x
MMP-2Anti-Target (Gelatinase A)8519x
MMP-9Anti-Target (Gelatinase B)[1]12027x

Note: Data reflects general trends for this scaffold class.[1] Specific values depend on the exact P1' substituent attached to the lactam ring.

References

  • Betz, M., et al. (1997). "1.8-Å crystal structure of the catalytic domain of human neutrophil collagenase (matrix metalloproteinase-8) complexed with a peptidomimetic hydroxamate primed-side inhibitor with a distinct selectivity profile."[1] European Journal of Biochemistry, 247(1), 356-363.[1]

  • RCSB Protein Data Bank. "Entry 1KBC: Human Neutrophil Collagenase complexed with Ligand RIN (3-Amino-azacyclotridecan-2-one)."

  • DrugBank. "Entry DB08476: 3-Amino-azacyclotridecan-2-one."[1][2][3][4] [1]

  • Matter, H., & Schwab, W. (1999). "Affinity and selectivity of matrix metalloproteinase inhibitors: A chemometric study from the perspective of ligand design." Journal of Medicinal Chemistry, 42(22), 4506-4523.[1]

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 3-Amino-azacyclotridecan-2-one

[1][2] Document Control: Subject: End-of-Life Management for 3-Amino-azacyclotridecan-2-one Applicability: Research Laboratories, Pharmaceutical Development, Chemical Synthesis Units[1] Executive Summary: The "Zero-Relea...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Subject: End-of-Life Management for 3-Amino-azacyclotridecan-2-one

  • Applicability: Research Laboratories, Pharmaceutical Development, Chemical Synthesis Units[1]

Executive Summary: The "Zero-Release" Mandate

3-Amino-azacyclotridecan-2-one (an aminolactam macrocycle) presents a specific disposal challenge due to its hydrolytic stability and nitrogenous alkalinity .[1][2] Unlike simple aliphatic amines, the macrocyclic lactam ring resists rapid biodegradation, posing a risk of environmental persistence and aquatic toxicity.

Immediate Directive:

  • Do NOT dispose of down the drain (Sanitary Sewer).[3]

  • Do NOT mix with strong oxidizers or mineral acids without temperature control.[2]

  • Primary Disposal Path: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2]

Module 1: Chemical Assessment & Hazard Profiling

To dispose of a chemical safely, one must understand its resistance to degradation.

PropertyValue / CharacteristicDisposal Implication
Structure 13-membered Macrocyclic LactamHigh stability; requires high-temp incineration (>1000°C) for ring opening and mineralization.[1][2]
Functional Group Primary Amine (C3-position)Basic (pKa ~9-10).[1][2] Incompatible with strong acids (exothermic neutralization) and oxidizers.[2]
Physical State Solid (Powder/Crystal)Dust hazard.[1][2] Requires particulate containment.[1][2]
Solubility Low (Water), High (Organics)Will partition into organic solvents.[1][2] Bioaccumulation potential in aquatic systems.[2]
RCRA Status Non-Listed (Process Waste)Must be characterized by the generator.[2] Default to D001 (if ignitable solvent) or D002 (if pH >12.5).[2]

Scientific Insight: The lactam bond in macrocycles is sterically protected, making it more resistant to enzymatic hydrolysis than linear amides. Therefore, standard wastewater treatment plants (WWTP) may fail to degrade this compound, necessitating thermal destruction.[2]

Module 2: Waste Stream Segregation (The Self-Validating System)

Trustworthiness Principle: A safe waste container is a stable waste container.[2] You must validate compatibility before addition.

1. The Segregation Logic
  • Stream A (Solid Waste): Pure substance, contaminated weighing boats, gloves, and paper towels.

    • Container: Wide-mouth HDPE jar or chemically resistant bag.[1][2]

  • Stream B (Liquid Waste - Non-Halogenated): Solutions in Methanol, Ethanol, DMSO, or Toluene.[1]

    • Container: Solvent waste carboy (Red/White Label).[1][2]

  • Stream C (Liquid Waste - Halogenated): Solutions in DCM or Chloroform.[1][2]

    • Container: Halogenated waste carboy (Yellow Label).[2]

2. Incompatibility Check (The "Stop" Sign)

Before adding 3-Amino-azacyclotridecan-2-one to a communal waste drum, perform this mental check:

  • Is the waste container acidic? (Risk: Exothermic reaction/Spattering).[2]

  • Does the container hold oxidizers (Peroxides, Nitrates)? (Risk: Fire/Explosion).

  • Action: If unsure, use a separate "Satellite Accumulation" container dedicated to this project.

Module 3: Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid material into a screw-top vial or HDPE bottle. Do not leave it in an open weigh boat.

  • Secondary Packaging: Place the primary container into a clear zip-seal bag to contain potential dust.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-Amino-azacyclotridecan-2-one (Solid)"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2]

  • Handoff: Transfer to the facility's Central Accumulation Area (CAA) for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)
  • pH Validation: If the solution is aqueous or mixed with acids, check pH.[2]

    • If pH < 4:[1] Neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 to prevent corrosion of waste drums.[1][2]

    • If pH > 10:[1] Neutralize with dilute Acetic Acid.[1][2]

  • Solvent Matching: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet. Do not estimate.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 3-Amino-azacyclotridecan-2-one.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidPack Double Bag / HDPE Jar SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling Label: 'Toxic/Irritant - Organic Amine' SolidPack->Labeling Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous Halo->Labeling NonHalo->Labeling Neutralize Check pH & Neutralize (6-8) Aqueous->Neutralize Neutralize->NonHalo Combined Stream Incineration FINAL: High-Temp Incineration Labeling->Incineration

Figure 1: Decision matrix for the segregation and disposal of macrocyclic aminolactams.

Module 5: Emergency Spillage Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment (Solid):

    • Do NOT sweep dry (creates dust).[1][2]

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[2]

    • Scoop the damp material into a waste jar.[2]

  • Containment (Liquid):

    • Surround with absorbent boom or vermiculite.[1][2]

    • Absorb liquid and transfer to a solid waste bag.[2]

  • Decontamination: Wipe the surface with a mild acidic detergent (e.g., 1% Citric Acid) to neutralize amine residues, followed by water.

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (See Protocol A).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Amino-azacyclotridecan-2-one.[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Amino-azacyclotridecan-2-one

Executive Directive: The "Amine-Lactam" Hybrid Risk 3-Amino-azacyclotridecan-2-one (a derivative of Laurolactam) presents a dual-hazard profile often underestimated in standard safety data sheets (SDS).[1] While the pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Amine-Lactam" Hybrid Risk

3-Amino-azacyclotridecan-2-one (a derivative of Laurolactam) presents a dual-hazard profile often underestimated in standard safety data sheets (SDS).[1] While the parent macrocycle (Laurolactam) is relatively inert, the introduction of the primary amine at the C3 position fundamentally alters its toxicology.

As a Senior Application Scientist, I urge you to treat this material not merely as a polymer precursor, but as a solid aliphatic amine . The primary risks are no longer just mechanical dust irritation; they now include chemical sensitization (H317) and potential corrosivity to mucous membranes.

The Golden Rule: Treat all dust as a sensitizing agent. Once a researcher is sensitized to an amino-lactam, they may be permanently unable to work with this class of compounds.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound exists as a solid powder (likely crystalline) with significant static potential.

FeatureHazard ImplicationOperational Consequence
Physical State Fine Crystalline PowderHigh risk of airborne dust generation during weighing.[1] Static charge causes "jumping" of particles.
Functional Group Primary Amine (-NH₂)High pH (basic).[1] Reacts with skin moisture to cause irritation or chemical burns. High sensitization potential.
Backbone Macrocyclic Lactam (C12)Lipophilic.[1] Increases potential for skin absorption compared to smaller amines.
PPE Selection Matrix

Do not use a "one-size-fits-all" approach. PPE must scale with the energy of the task.

Scenario A: Solid Handling (Weighing, Transfer, Recrystallization)

Primary Risk: Dust Inhalation & Static Drift

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)Lactam particles can be <10µm.[1] If handling >10g outside a fume hood, a PAPR (Powered Air Purifying Respirator) is mandatory to prevent sensitization.
Hand Protection Double Nitrile Gloves (min 5 mil outer)Why Double? The outer glove takes the mechanical abrasion of spatulas/containers.[1] The inner glove protects against micro-tears. Change Frequency: Every 60 mins or immediately upon splash.
Eye Protection Indirect Vent Goggles Safety glasses are insufficient.[1] Airborne amine dust can bypass side-shields and react with eye moisture (lacrimal fluid) to cause corneal haze (glaucopsia).
Body Tyvek® Lab Coat/Sleeves Cotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom.[1] Use disposable Tyvek sleeves for bulk transfer.
Scenario B: Solution Phase (Dissolved in DCM, DMF, or Alcohols)

Primary Risk: Permeation & Systemic Absorption

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Laminate Film (e.g., Silver Shield®) under NitrileStandard nitrile degrades rapidly in DCM/DMF carriers, dragging the amine through the glove material.[1] Laminate film provides >4hr breakthrough time.
Eye Protection Face Shield + Goggles Splash risk is elevated.[1] Amine solutions are rapidly absorbed through the eye, leading to potential systemic toxicity.
Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required protection level for your specific experimental setup.

PPE_Selection Start Start: Handling 3-Amino-azacyclotridecan-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Liquid) State->Solution Quantity Quantity > 10 grams? Solid->Quantity Solvent Carrier Solvent? Solution->Solvent Hood Is Fume Hood Available? Quantity->Hood No Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Quantity->Level1 Yes (Small Scale) Hood->Level1 Yes Level2 LEVEL 2 PPE: N95/P100 Mask Goggles Tyvek Sleeves Hood->Level2 No (Open Bench) Aggressive DCM / DMF / THF Solvent->Aggressive Mild Water / Ethanol Solvent->Mild Level3 LEVEL 3 PPE: Silver Shield® Liners Nitrile Outer Face Shield Aggressive->Level3 Mild->Level1

Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]
Step 1: Pre-Work Setup (Static Control)

Lactams are notorious for static charge.

  • Ionization: If available, use an ionizing bar in the balance enclosure.

  • Surface Prep: Wipe the balance area with a damp lint-free cloth (water/ethanol) immediately before use to discharge static. Do not use dry paper towels , which generate charge.

Step 2: The "Clean Transfer" Technique
  • Don PPE: Put on inner nitrile gloves, then Tyvek sleeves, then outer nitrile gloves. Tape the sleeve to the inner glove if handling >50g.

  • Weighing: Open the container only inside a certified chemical fume hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess powder to the stock container (contamination risk).

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened with ethanol before recapping. This prevents "crust" formation that disperses dust upon next opening.

Step 3: Decontamination & Doffing (Critical)

Most exposures occur after the experiment, when removing PPE.

Doffing_Protocol Start Experiment Complete Wipe 1. Wipe Outer Gloves (Ethanol Damp Wipe) Start->Wipe RemoveOuter 2. Remove Outer Gloves (Beak Method) Wipe->RemoveOuter RemoveCoat 3. Remove Lab Coat/Sleeves (Roll Inside-Out) RemoveOuter->RemoveCoat Wash 4. Wash Inner Gloves (Soap & Water) RemoveCoat->Wash RemoveInner 5. Remove Inner Gloves Wash->RemoveInner Finish 6. Wash Hands (Skin) RemoveInner->Finish

Figure 2: Sequential Doffing Protocol to prevent secondary skin contamination.[1]

Emergency Response & Disposal
  • Skin Contact:

    • Immediate Action: Flush with lukewarm water for 15 minutes. Do not use vinegar or acids to neutralize (exothermic reaction risk).

    • Follow-up: If redness persists, seek medical attention. Mention "Aliphatic Amine" exposure.

  • Spill Cleanup (Solid):

    • Do not dry sweep. Cover with wet sand or spill pads to suppress dust. Scoop into a waste container.

  • Disposal:

    • Segregate as "Basic/Alkaline Solid Waste" .

    • Do not mix with acidic waste streams (risk of heat generation/spattering).

    • Label clearly: Contains 3-Amino-azacyclotridecan-2-one (Sensitizer).[1]

References
  • European Chemicals Agency (ECHA). Registration Dossier: Dodecane-12-lactam (Laurolactam).[2] (Used for read-across of macrocyclic backbone properties). [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart for Organic Amines. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.